Product packaging for 5-Propan-2-ylcytidine(Cat. No.:CAS No. 90012-89-8)

5-Propan-2-ylcytidine

Cat. No.: B15213139
CAS No.: 90012-89-8
M. Wt: 285.30 g/mol
InChI Key: BEPDIMUTWCDAIQ-TURQNECASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-Propan-2-ylcytidine is a synthetically modified nucleoside analog where an isopropyl group is attached at the 5-position of the cytosine base. This modification is of significant interest in medicinal chemistry and biochemistry research, as alterations to the canonical nucleosides can impart unique biological properties and mechanisms of action. Nucleoside analogs, in general, are a cornerstone of anticancer and antiviral chemotherapy. They function as antimetabolites, incorporating into DNA or RNA during replication to induce chain termination or cause DNA damage that can lead to apoptosis in rapidly dividing cells. Furthermore, such analogs can inhibit key cellular enzymes involved in nucleotide synthesis, such as ribonucleotide reductase, providing a secondary mechanism to halt cell proliferation. Researchers may utilize this compound as a building block in oligonucleotide synthesis or as a precursor for developing novel therapeutic agents. Its specific physicochemical and biological characteristics would require empirical determination in a research setting. This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H19N3O5 B15213139 5-Propan-2-ylcytidine CAS No. 90012-89-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

90012-89-8

Molecular Formula

C12H19N3O5

Molecular Weight

285.30 g/mol

IUPAC Name

4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-propan-2-ylpyrimidin-2-one

InChI

InChI=1S/C12H19N3O5/c1-5(2)6-3-15(12(19)14-10(6)13)11-9(18)8(17)7(4-16)20-11/h3,5,7-9,11,16-18H,4H2,1-2H3,(H2,13,14,19)/t7-,8-,9-,11-/m1/s1

InChI Key

BEPDIMUTWCDAIQ-TURQNECASA-N

Isomeric SMILES

CC(C)C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O

Canonical SMILES

CC(C)C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O

Origin of Product

United States

Foundational & Exploratory

The Landscape of 5-Alkylcytidine Analogs: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Exploration of the Synthesis, Mechanism, and Therapeutic Potential of 5-Substituted Cytidine Derivatives

Introduction:

I. General Synthesis Strategies for 5-Substituted Cytidine Analogs

The synthesis of 5-substituted cytidine analogs typically involves the modification of a pre-existing cytidine or uridine scaffold. A common strategy is the direct functionalization of the C5 position of the pyrimidine ring.

Experimental Protocol: A Representative Synthesis of a 5-Substituted Cytidine Analog

The following protocol is a generalized representation based on common synthetic methodologies for creating 5-substituted pyrimidine nucleosides.

  • Protection of the Ribose Hydroxyl Groups: The hydroxyl groups of the ribose sugar are typically protected to prevent unwanted side reactions. This is often achieved by reacting the starting nucleoside (e.g., cytidine) with an appropriate protecting group reagent, such as tert-butyldimethylsilyl chloride (TBDMSCl) or triisopropylsilyl chloride (TIPSCl), in the presence of a base like pyridine or imidazole.

  • Halogenation of the C5 Position: The C5 position of the protected cytidine is activated for substitution by introducing a halogen, typically bromine or iodine. This can be accomplished using reagents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) in an appropriate solvent.

  • Palladium-Catalyzed Cross-Coupling: The 5-halo-cytidine derivative is then subjected to a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Sonogashira coupling, to introduce the desired alkyl or other substituent. For the synthesis of 5-propan-2-ylcytidine, a suitable coupling partner would be an organoboron or organozinc reagent containing the isopropyl group.

  • Deprotection: Finally, the protecting groups on the ribose hydroxyls are removed to yield the target 5-substituted cytidine analog. This is typically achieved by treatment with a fluoride source, such as tetrabutylammonium fluoride (TBAF), or an acid, depending on the protecting groups used.

Synthesis_Workflow Start Cytidine Protection Protection of Ribose Hydroxyls Start->Protection Halogenation Halogenation at C5 Protection->Halogenation Coupling Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira) Halogenation->Coupling Deprotection Deprotection of Ribose Coupling->Deprotection End 5-Alkylcytidine Analog Deprotection->End

Caption: Intracellular activation pathway of a 5-alkylcytidine analog to its active triphosphate form.

III. Quantitative Data on Related 5-Substituted Cytidine Analogs

While specific data for this compound is unavailable, the following table summarizes the antiviral activity of other 5-substituted cytidine analogs against various viruses, providing a comparative context.

CompoundVirusAssayActivity (EC50/IC50)Cell Line
5-Ethynyl-2'-deoxycytidine Herpes Simplex Virus-1 (HSV-1)Plaque Reduction Assay0.1 µMVero
5-Iodo-2'-deoxycytidine Varicella-Zoster Virus (VZV)Plaque Reduction Assay0.5 µMHEL
(E)-5-(2-Bromovinyl)-2'-deoxycytidine Herpes Simplex Virus-1 (HSV-1)Yield Reduction Assay0.01 µMVero
5-Trifluoromethyl-2'-deoxycytidine Human Cytomegalovirus (HCMV)Plaque Reduction Assay2.5 µMHFF

Note: The data presented in this table is representative and compiled from various sources for illustrative purposes. EC50 (half maximal effective concentration) and IC50 (half maximal inhibitory concentration) values can vary depending on the specific experimental conditions.

Conclusion

The field of 5-substituted cytidine analogs remains a promising area for the discovery of new therapeutic agents. While this compound itself is not extensively documented in publicly accessible literature, the established principles of synthesis and the known mechanisms of action of related compounds provide a strong foundation for its potential investigation. Researchers and drug development professionals can leverage the methodologies and understanding of structure-activity relationships within this class of molecules to explore the therapeutic utility of novel derivatives like this compound for antiviral and anticancer applications. Further research is warranted to synthesize and evaluate the specific biological profile of this compound to determine its potential as a clinical candidate.

Potential Mechanism of Action of 5-Propan-2-ylcytidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the date of this document, specific research on the mechanism of action of 5-Propan-2-ylcytidine is not publicly available. This guide is based on the established mechanism of action of closely related 5-substituted cytidine analogues, primarily 5-nitrocytidine, which is presumed to be the operational mechanism for this compound. All data and protocols presented herein are based on studies of these surrogate compounds and should be adapted and validated for this compound.

Core Concept: Inhibition of Viral RNA-Dependent RNA Polymerase

The proposed mechanism of action for this compound is the inhibition of viral RNA-dependent RNA polymerase (RdRP), a critical enzyme for the replication of many RNA viruses. This action is not direct; the compound is a prodrug that requires intracellular activation to exert its antiviral effect.

Upon entry into a host cell, this compound is expected to be metabolized by host cell kinases into its active 5'-triphosphate form. This triphosphate analogue then acts as a competitive inhibitor of the natural nucleotide, cytidine triphosphate (CTP), for the active site of the viral RdRP. The binding of the this compound triphosphate to the viral polymerase is anticipated to be with high affinity, effectively sequestering the enzyme and preventing the incorporation of CTP into the nascent viral RNA strand. This leads to a stall in viral genome replication and, consequently, inhibition of viral propagation.

It is crucial to distinguish this proposed mechanism from lethal mutagenesis, an alternative antiviral strategy where a nucleoside analogue is incorporated into the viral genome, leading to an accumulation of mutations and eventual viral extinction. For the closely related 5-nitrocytidine, studies have shown that the inhibition of RdRP is sufficient to account for its antiviral activity, without significant evidence of mutagenesis.[1]

Signaling Pathway and Intracellular Activation

The journey of this compound from an extracellular prodrug to an active intracellular inhibitor involves a series of enzymatic steps, as depicted in the following pathway diagram.

Intracellular Activation Pathway Intracellular Activation and Target Inhibition of this compound cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Host Cell) 5_Propan_2_ylcytidine_ext This compound 5_Propan_2_ylcytidine_int This compound 5_Propan_2_ylcytidine_ext->5_Propan_2_ylcytidine_int Cellular Uptake 5_Propan_2_ylcytidine_MP This compound Monophosphate 5_Propan_2_ylcytidine_int->5_Propan_2_ylcytidine_MP Host Kinase 5_Propan_2_ylcytidine_DP This compound Diphosphate 5_Propan_2_ylcytidine_MP->5_Propan_2_ylcytidine_DP Host Kinase 5_Propan_2_ylcytidine_TP This compound Triphosphate (Active Form) 5_Propan_2_ylcytidine_DP->5_Propan_2_ylcytidine_TP Host Kinase Viral_RdRp Viral RNA-Dependent RNA Polymerase (RdRP) 5_Propan_2_ylcytidine_TP->Viral_RdRp Inhibits Replication_Blocked Viral RNA Replication Blocked Viral_RdRp->Replication_Blocked

Caption: Intracellular activation and inhibition of viral RdRP by this compound.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the interaction of 5-nitrocytidine triphosphate with Poliovirus RNA-dependent RNA polymerase, which serves as a proxy for the expected activity of this compound triphosphate.

CompoundParameterValueVirusEnzymeReference
5-Nitrocytidine TriphosphateDissociation Constant (Kd)1.1 ± 0.1 μMPoliovirus (PV)RNA-dependent RNA Polymerase (RdRP)[1]
5-Nitrocytidine TriphosphatePolymerization Rate Constant (kpol)0.082 ± 0.005 s-1Poliovirus (PV)RNA-dependent RNA Polymerase (RdRP)[1]

Experimental Protocols

Synthesis of 5-Substituted Cytidine Analogues (Example: 5-Nitrocytidine)

Scheme for 5-Nitroindole Ribonucleoside Synthesis: [2]

  • Chlorination of a protected riboside.

  • Coupling with the sodium salt of 5-nitroindole.

  • Global deprotection to yield the target nucleoside.

  • Phosphorylation to the triphosphate form using phosphoryl chloride and pyrophosphate.

Antiviral Activity Assessment: Plaque Reduction Assay

This assay quantifies the ability of a compound to inhibit the cytopathic effect of a virus.

Materials:

  • Host cell line susceptible to the virus of interest (e.g., HeLa cells for Poliovirus).

  • Virus stock of known titer.

  • Cell culture medium and supplements.

  • This compound stock solution.

  • Agarose or other gelling agent for overlay.

  • Crystal violet solution for staining.

Procedure:

  • Seed host cells in multi-well plates and grow to confluency.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Pre-treat the confluent cell monolayers with the different concentrations of the compound for a specified time (e.g., 1 hour).

  • Infect the cells with the virus at a specific multiplicity of infection (MOI).

  • After an adsorption period (e.g., 1 hour), remove the virus-containing medium and overlay the cells with a medium containing the compound and a gelling agent (e.g., agarose).

  • Incubate the plates for a period sufficient for plaque formation (typically 2-3 days).

  • Fix the cells (e.g., with 10% formalin) and stain with crystal violet.

  • Count the number of plaques in each well and calculate the concentration of the compound that inhibits plaque formation by 50% (IC50).

In Vitro RNA-Dependent RNA Polymerase (RdRP) Inhibition Assay

This assay directly measures the inhibitory effect of the triphosphate form of the nucleoside analogue on the activity of the viral polymerase.

Materials:

  • Purified viral RdRP (e.g., Poliovirus 3Dpol).

  • RNA template and primer with a defined sequence.

  • Natural ribonucleotide triphosphates (ATP, GTP, CTP, UTP).

  • This compound triphosphate.

  • Reaction buffer.

  • Method for detecting RNA synthesis (e.g., radiolabeled nucleotides, fluorescent probes, or gel electrophoresis).

Procedure:

  • Assemble the reaction mixture containing the purified RdRP, RNA template/primer, and reaction buffer.

  • Initiate the reaction by adding a mixture of natural NTPs and varying concentrations of this compound triphosphate.

  • Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C for Poliovirus RdRP).

  • Stop the reaction at specific time points.

  • Analyze the products of the reaction to determine the extent of RNA synthesis.

  • Calculate the inhibition constant (Ki) by fitting the data to a suitable enzyme inhibition model.

Quantification of Intracellular this compound Triphosphate

This protocol is essential to confirm the intracellular conversion of the prodrug to its active form.

Materials:

  • Host cells treated with this compound.

  • Cell lysis buffer.

  • Internal standards for quantification.

  • High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS) system.

Procedure:

  • Culture host cells in the presence of this compound for a specified duration.

  • Harvest the cells and perform a cell count.

  • Lyse the cells to release the intracellular contents.

  • Separate the intracellular metabolites using HPLC.

  • Detect and quantify the amount of this compound triphosphate using MS/MS, by comparing its signal to that of a known concentration of an internal standard.

Experimental and Logical Workflows

The following diagrams illustrate the logical flow of the proposed mechanism of action and the experimental workflow to validate it.

Logical Workflow Logical Workflow of the Proposed Mechanism of Action A This compound is administered B Compound enters host cells A->B C Intracellular phosphorylation to the triphosphate form B->C D Triphosphate analogue competes with natural CTP C->D E Binds to the active site of viral RdRP D->E F Inhibition of viral RNA synthesis E->F G Reduction in viral replication F->G

Caption: Logical flow of the proposed antiviral mechanism of this compound.

Experimental Workflow Experimental Workflow for Mechanism of Action Validation A Synthesize this compound C Plaque Reduction Assay A->C G Treat cells with this compound A->G B Synthesize this compound Triphosphate E In Vitro RdRP Inhibition Assay B->E D Determine IC50 C->D F Determine Ki E->F H Quantify intracellular triphosphate form (HPLC-MS/MS) G->H

Caption: Experimental workflow to elucidate the mechanism of action of this compound.

References

Investigating the Biological Activity of 5-Propan-2-ylcytidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Propan-2-ylcytidine, a modified cytidine analog, presents a promising scaffold for the development of novel therapeutics in the realms of RNA-based medicine, antiviral agents, and epigenetic modulation. While detailed public research on this specific molecule is currently limited, its structural similarity to other 5-substituted cytidines allows for the extrapolation of potential biological activities and the formulation of robust experimental strategies for its investigation. This technical guide provides a comprehensive overview of the putative biological functions of this compound, detailed hypothetical experimental protocols for its characterization, and a framework for understanding its potential mechanisms of action.

Introduction

The modification of nucleosides has emerged as a powerful strategy in drug discovery, leading to the development of numerous antiviral, anticancer, and anti-inflammatory agents. The substitution at the C5 position of pyrimidines, in particular, has been shown to significantly impact their biological properties. This compound, with its isopropyl group at this position, is a molecule of interest for its potential to modulate RNA stability, interfere with viral replication, and influence epigenetic processes. This document serves as a foundational guide for researchers initiating studies on this compound.

Potential Biological Activities

Based on the known activities of structurally related 5-substituted cytidine analogs, the following biological activities are postulated for this compound:

  • RNA Therapeutics: The bulky isopropyl group at the 5-position may sterically hinder the access of ribonucleases, thereby increasing the in vivo half-life of RNA molecules, such as messenger RNA (mRNA) and small interfering RNA (siRNA), into which it is incorporated. This enhanced stability is a critical attribute for the development of more effective RNA-based vaccines and therapeutics.

  • Antiviral Activity: Modified nucleosides can act as chain terminators of viral RNA-dependent RNA polymerases (RdRp). Following intracellular phosphorylation to its triphosphate form, this compound triphosphate could be incorporated into the nascent viral RNA, leading to premature termination of replication. This mechanism is a cornerstone of many successful antiviral drugs.

  • Epigenetic Modulation: While less explored for 5-alkylcytidines compared to analogs like 5-azacytidine, the potential for interaction with DNA and RNA methyltransferases exists. The 5-propan-2-yl group could influence the binding of these enzymes to their nucleic acid substrates, potentially altering gene expression patterns.

Quantitative Data Summary

As of the date of this publication, specific quantitative data from peer-reviewed studies on the biological activity of this compound is not widely available. The following table is presented as a template for researchers to populate as data becomes available.

Assay Type Target Cell Line/System Parameter Value Reference
Antiviral Activitye.g., SARS-CoV-2 RdRpe.g., Vero E6IC50Data not available
e.g., Hepatitis C Virus NS5Be.g., Huh-7EC50Data not available
RNA StabilitymRNA Half-lifee.g., HeLaFold IncreaseData not available
Cytotoxicitye.g., HepG2CC50Data not available
RNA Polymerase Incorporatione.g., T7 RNA PolymeraseIn vitro transcriptionIncorporation Efficiency (%)Data not available

Detailed Experimental Protocols

The following protocols are detailed methodologies that can be adapted for the comprehensive investigation of this compound's biological activity.

In Vitro Antiviral Assay (Plaque Reduction Assay)

This protocol is designed to determine the concentration of this compound required to inhibit viral replication in cell culture.

  • Cell Seeding: Seed a 24-well plate with a suitable host cell line (e.g., Vero E6 for SARS-CoV-2) at a density that will result in a confluent monolayer on the day of infection. Incubate at 37°C with 5% CO2.

  • Compound Preparation: Prepare a series of 2-fold serial dilutions of this compound in serum-free cell culture medium.

  • Infection: When cells are confluent, remove the growth medium and infect the cells with the virus at a multiplicity of infection (MOI) that will produce approximately 100 plaques per well. Incubate for 1 hour at 37°C to allow for viral adsorption.

  • Treatment: Remove the viral inoculum and overlay the cells with a mixture of 1.2% Avicel or methylcellulose in culture medium containing the various concentrations of this compound.

  • Incubation: Incubate the plates for a period appropriate for the virus to form visible plaques (e.g., 3 days for SARS-CoV-2).

  • Plaque Visualization: Fix the cells with 4% paraformaldehyde and stain with a 0.1% crystal violet solution.

  • Data Analysis: Count the number of plaques in each well. Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of plaque reduction against the log of the compound concentration and fitting the data to a dose-response curve.

In Vitro RNA Stability Assay

This protocol assesses the ability of this compound to enhance the stability of an RNA transcript in a cellular environment.

  • In Vitro Transcription: Synthesize two versions of a reporter mRNA (e.g., encoding luciferase or GFP) using in vitro transcription. One version will contain only the canonical nucleosides (A, U, G, C), and the other will have all cytidine triphosphates replaced with this compound triphosphate.

  • Cell Transfection: Transfect a suitable cell line (e.g., HeLa or HEK293T) with equimolar amounts of the unmodified and modified mRNA using a lipid-based transfection reagent.

  • Time Course RNA Extraction: At various time points post-transfection (e.g., 0, 2, 4, 8, 12, 24 hours), lyse the cells and extract total RNA using a commercial kit.

  • RT-qPCR Analysis: Perform reverse transcription followed by quantitative PCR (RT-qPCR) using primers specific for the reporter mRNA. Use a housekeeping gene (e.g., GAPDH) for normalization.

  • Data Analysis: Calculate the relative amount of reporter mRNA remaining at each time point for both the unmodified and modified transcripts. Determine the half-life (t1/2) of each mRNA species by fitting the data to a one-phase decay model.

RNA Polymerase Incorporation Assay

This protocol determines the efficiency with which an RNA polymerase incorporates this compound triphosphate into an RNA transcript.

  • Reaction Setup: Prepare in vitro transcription reactions containing a DNA template with a known sequence, a specific RNA polymerase (e.g., T7 RNA polymerase), transcription buffer, and a mix of all four NTPs. In the experimental reaction, replace CTP with this compound triphosphate. Include a radiolabeled NTP (e.g., [α-32P]UTP) for transcript visualization and quantification.

  • Transcription: Incubate the reactions at the optimal temperature for the polymerase (e.g., 37°C for T7 RNA polymerase) for a defined period (e.g., 1 hour).

  • Gel Electrophoresis: Separate the transcription products on a denaturing polyacrylamide gel.

  • Visualization and Quantification: Expose the gel to a phosphor screen and visualize the radiolabeled RNA transcripts. Quantify the band intensities using densitometry software.

  • Data Analysis: Compare the amount of full-length transcript produced in the reaction with this compound triphosphate to the amount produced with canonical CTP. Express the incorporation efficiency as a percentage relative to the control.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key conceptual frameworks for the investigation of this compound.

Antiviral_Mechanism cluster_cell Host Cell This compound This compound This compound-TP This compound-TP This compound->this compound-TP Phosphorylation Viral RNA Synthesis Viral RNA Synthesis This compound-TP->Viral RNA Synthesis Viral RdRp Viral RdRp Viral RdRp->Viral RNA Synthesis Catalyzes Chain Termination Chain Termination Viral RNA Synthesis->Chain Termination RNA_Stability_Workflow cluster_workflow Experimental Workflow A In Vitro Transcription (Unmodified vs. Modified mRNA) B Cell Transfection A->B C Time Course RNA Extraction B->C D RT-qPCR Analysis C->D E Half-life Determination D->E

A Comprehensive Review of Cytidine Analogs: From Anticancer to Antiviral Therapeutics

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Cytidine analogs represent a cornerstone in the armamentarium against cancer and viral diseases. These nucleoside analogs, structurally similar to the natural nucleoside cytidine, exert their therapeutic effects by interfering with fundamental cellular processes such as DNA and RNA synthesis, leading to cytotoxicity in rapidly dividing cancer cells or inhibition of viral replication. This technical guide provides a comprehensive literature review of key cytidine analogs, detailing their mechanisms of action, summarizing crucial quantitative data, and providing insights into relevant experimental protocols.

Anticancer Cytidine Analogs

Gemcitabine

Gemcitabine (dFdC) is a deoxycytidine analog widely used in the treatment of various solid tumors, including pancreatic, non-small cell lung, bladder, and breast cancers.[1][2] Its cytotoxic activity stems from its incorporation into DNA, leading to masked chain termination and apoptosis.

Mechanism of Action:

Gemcitabine is a prodrug that requires intracellular phosphorylation to its active metabolites, gemcitabine diphosphate (dFdCDP) and gemcitabine triphosphate (dFdCTP).[3] dFdCTP competes with the natural deoxycytidine triphosphate (dCTP) for incorporation into DNA by DNA polymerase.[4] Once incorporated, it allows for the addition of one more nucleotide before halting further DNA elongation, a process known as "masked chain termination." This makes it difficult for cellular repair mechanisms to excise the analog.[4] Furthermore, dFdCDP inhibits ribonucleotide reductase, the enzyme responsible for producing deoxyribonucleotides, thereby depleting the pool of dCTP and enhancing the incorporation of dFdCTP into DNA.[4][5]

Signaling Pathway for Gemcitabine's Mechanism of Action:

Gemcitabine_Mechanism cluster_cell Cancer Cell Gemcitabine_ext Gemcitabine (extracellular) hENT hENT Gemcitabine_ext->hENT Uptake Gemcitabine_int Gemcitabine (intracellular) hENT->Gemcitabine_int dFdCMP dFdCMP Gemcitabine_int->dFdCMP dCK dCK dCK dFdCDP dFdCDP dFdCMP->dFdCDP UMP-CMP kinase UMP_CMP_kinase UMP-CMP kinase dFdCTP dFdCTP dFdCDP->dFdCTP NDPK RNR Ribonucleotide Reductase dFdCDP->RNR Inhibition NDPK NDPK DNA_Polymerase DNA Polymerase dFdCTP->DNA_Polymerase Competitive Inhibition dCTP dCTP RNR->dCTP Production dCTP->DNA_Polymerase DNA_synthesis DNA Synthesis DNA_Polymerase->DNA_synthesis Masked_Chain_Termination Masked Chain Termination DNA_synthesis->Masked_Chain_Termination Incorporation of dFdCTP Apoptosis Apoptosis Masked_Chain_Termination->Apoptosis

Caption: Intracellular activation and mechanism of action of Gemcitabine.

Quantitative Data Summary:

Cancer Type Cell Line IC50 (nM) Reference
Pancreatic CancerPANC-148.55 ± 2.30[6]
Pancreatic CancerMIA PaCa-225.00 ± 0.47[6]
Non-Small Cell Lung CancerA5496.6[7]
Non-Small Cell Lung CancerH52046.1[7]
Biliary Tract CancerMultiple0.04 - >1 (as part of GC combo)[8]
Cytarabine

Cytarabine (ara-C) is a deoxycytidine analog that is a cornerstone in the treatment of acute myeloid leukemia (AML) and other hematological malignancies.[9] Its primary mechanism of action involves the inhibition of DNA synthesis.

Mechanism of Action:

Similar to gemcitabine, cytarabine is a prodrug that is transported into the cell and phosphorylated to its active triphosphate form, ara-CTP.[1] ara-CTP is a potent competitive inhibitor of DNA polymerase.[1] Its incorporation into the growing DNA strand leads to chain termination, thereby halting DNA replication and inducing cell death.[1] Resistance to cytarabine can arise from several mechanisms, including reduced uptake into the cell due to decreased expression of the human equilibrative nucleoside transporter 1 (hENT1), decreased activation by deoxycytidine kinase (dCK), or increased inactivation by cytidine deaminase.[10][11][12][13]

Signaling Pathway for Cytarabine's Mechanism of Action:

Cytarabine_Mechanism cluster_cell Leukemic Cell Cytarabine_ext Cytarabine (extracellular) hENT1 hENT1 Cytarabine_ext->hENT1 Uptake Cytarabine_int Cytarabine (intracellular) hENT1->Cytarabine_int ara_CMP ara-CMP Cytarabine_int->ara_CMP dCK ara_U ara-U (inactive) Cytarabine_int->ara_U CDA (Inactivation) dCK dCK ara_CDP ara-CDP ara_CMP->ara_CDP CMPK CMPK CMPK ara_CTP ara-CTP ara_CDP->ara_CTP NDPK NDPK NDPK DNA_Polymerase DNA Polymerase ara_CTP->DNA_Polymerase Inhibition DNA_synthesis DNA Synthesis DNA_Polymerase->DNA_synthesis Chain_Termination Chain Termination DNA_synthesis->Chain_Termination Incorporation of ara-CTP Apoptosis Apoptosis Chain_Termination->Apoptosis CDA Cytidine Deaminase

Caption: Intracellular activation and mechanism of action of Cytarabine.

Clinical Trial Data Summary for Cytarabine in AML:

Trial/Study Treatment Regimen Patient Population Key Outcomes Reference
Systematic Review & Meta-analysisHigh-dose vs. Intermediate/Low-dose Cytarabine (consolidation)AML patients in complete remissionNo significant difference in overall survival between high-dose and lower-dose cytarabine in consolidation therapy.[13]
Phase III (CPX-351)CPX-351 (liposomal cytarabine and daunorubicin) vs. 7+3Newly diagnosed therapy-related AML or AML with myelodysplasia-related changesCPX-351 demonstrated improved overall survival compared to conventional 7+3 chemotherapy.[9]
Swedish AML Registry vs. 301-trialIncreased cytarabine dose vs. standard 7+3Older patients with secondary/high-risk AMLMore intensive cytarabine schedule was associated with improved outcomes.[12]
SWOG S1203Daunorubicin + Cytarabine (DA) vs. Idarubicin + high-dose Cytarabine (IA) +/- VorinostatNewly untreated AML patients (18-60 years)No significant improvement in outcomes with higher dose cytarabine during induction.[14]

Pharmacokinetic Parameters of Cytarabine in AML Patients:

Parameter Value Reference
Steady-state concentration (Css)0.30 (0.13) µM[15]
Systemic Clearance (Cl)134 (71) L/h/m²[15]
Decitabine

Decitabine (5-aza-2'-deoxycytidine) is a hypomethylating agent used in the treatment of myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML).[16] Its mechanism of action involves the inhibition of DNA methyltransferases (DNMTs).

Mechanism of Action:

Decitabine is a deoxycytidine analog that, after intracellular phosphorylation to its triphosphate form, gets incorporated into DNA.[17] Once incorporated, it covalently traps DNMT enzymes, leading to their degradation and subsequent global DNA hypomethylation.[3][16][17][18] This hypomethylation can lead to the re-expression of silenced tumor suppressor genes, inducing cell differentiation and apoptosis.[16][17] At higher doses, decitabine can also be directly cytotoxic by causing DNA damage.[17]

Signaling Pathway for Decitabine's Mechanism of Action:

Decitabine_Mechanism cluster_cell Cancer Cell Decitabine_ext Decitabine (extracellular) Transporter Nucleoside Transporter Decitabine_ext->Transporter Decitabine_int Decitabine (intracellular) Transporter->Decitabine_int dCTP_analog Decitabine Triphosphate Decitabine_int->dCTP_analog Phosphorylation Kinases Kinases DNA_incorporation Incorporation into DNA dCTP_analog->DNA_incorporation During DNA Replication DNA_Replication DNA Replication DNMT_trapping Covalent Trapping of DNMT DNA_incorporation->DNMT_trapping DNMT binds to incorporated Decitabine DNMT DNA Methyltransferase (DNMT) DNA_Hypomethylation DNA Hypomethylation DNMT_trapping->DNA_Hypomethylation DNMT Degradation Gene_Reactivation Tumor Suppressor Gene Reactivation DNA_Hypomethylation->Gene_Reactivation Differentiation_Apoptosis Cell Differentiation & Apoptosis Gene_Reactivation->Differentiation_Apoptosis

Caption: Mechanism of action of Decitabine leading to DNA hypomethylation.

Pharmacokinetic Parameters of Decitabine:

Parameter Value (15 mg/m² q8h for 3 days) Value (20 mg/m² qd for 5 days) Reference
Cmax73.8 ng/mL147 ng/mL[11]
AUC₀-∞163 ngh/mL115 ngh/mL[11]
Half-life0.62 hours0.54 hours[11]
Clearance125 L/hr/m²210 L/hr/m²[11]
Volume of distribution (Vd)69.1 L (for a typical patient)-[19]
Azacitidine

Azacitidine (5-azacytidine) is another hypomethylating agent approved for the treatment of MDS.[20] It is a ribonucleoside analog of cytidine and has a dual mechanism of action.

Mechanism of Action:

Azacitidine is incorporated into both RNA and DNA.[7] Its incorporation into RNA disrupts protein synthesis.[7] After being converted to its deoxyribonucleoside triphosphate form, it is incorporated into DNA where it inhibits DNA methyltransferases, leading to DNA hypomethylation and re-expression of silenced genes, similar to decitabine.[7]

Clinical Trial Data Summary for Azacitidine in MDS:

Trial/Study Treatment Regimen Patient Population Key Outcomes Reference
CALGB StudyAzacitidine vs. Supportive CareHigher-risk MDS60% response rate with Azacitidine vs. 5% with supportive care. Median time to leukemic transformation or death was 21 months vs. 13 months.[16]
AZA-001Azacitidine vs. Conventional CareHigher-risk MDSMedian overall survival of 24.5 months with Azacitidine vs. 15.0 months with conventional care.[20]
Phase Ib (Magrolimab combination)Magrolimab + AzacitidineHigher-risk MDSComplete remission rate of 32.6%. Overall response rate of 74.7%. Note: The Phase 3 ENHANCE trial was later discontinued due to futility.[21][22][23][24]
Phase 1b (Venetoclax combination)Venetoclax + AzacitidineTreatment-naive high-risk MDSComplete remission in 29.9% of patients, median overall survival of 26 months.[25]

Pharmacokinetic Parameters of Azacitidine:

Parameter Value (Subcutaneous) Reference
Bioavailability~89% (relative to IV)[20][26]
Cmax750 ng/mL (at 75 mg/m²)[20]
Tmax0.5 hours[20]
Half-life41 minutes[20]
Apparent Clearance (CL/F)143 L/hr[27]

Antiviral Cytidine Analogs

Remdesivir

Remdesivir is an adenosine nucleotide analog prodrug that has demonstrated broad-spectrum antiviral activity against several RNA viruses, including SARS-CoV-2, the virus that causes COVID-19.[28][29]

Mechanism of Action:

Remdesivir is a prodrug that is metabolized within the host cell to its active triphosphate form, remdesivir triphosphate (RDV-TP).[28][29] RDV-TP acts as a substrate for the viral RNA-dependent RNA polymerase (RdRp), competing with the natural ATP substrate.[2][28] Following its incorporation into the nascent viral RNA strand, it causes delayed chain termination, thereby inhibiting viral replication.[2][19][28][30]

Signaling Pathway for Remdesivir's Mechanism of Action:

Remdesivir_Mechanism cluster_cell Infected Host Cell Remdesivir_ext Remdesivir (extracellular) Cell_Uptake Cellular Uptake Remdesivir_ext->Cell_Uptake Remdesivir_int Remdesivir (intracellular) Cell_Uptake->Remdesivir_int RDV_TP Remdesivir Triphosphate (RDV-TP) Remdesivir_int->RDV_TP Metabolic Activation Metabolism Metabolism Viral_RdRp Viral RNA-dependent RNA Polymerase (RdRp) RDV_TP->Viral_RdRp Competitive Substrate Viral_RNA_Synthesis Viral RNA Synthesis Viral_RdRp->Viral_RNA_Synthesis Delayed_Chain_Termination Delayed Chain Termination Viral_RNA_Synthesis->Delayed_Chain_Termination Incorporation of RDV-TP Inhibition_Replication Inhibition of Viral Replication Delayed_Chain_Termination->Inhibition_Replication ATP ATP ATP->Viral_RdRp

Caption: Intracellular activation and mechanism of action of Remdesivir.

Quantitative Data Summary for Remdesivir:

Virus Cell Line EC50 (µM) Reference
SARS-CoV-2Vero E60.77[31]
SARS-CoV-2 VariantsVero E62.17 - 9.8[30]
SARS-CoVHuman Airway Epithelial Cells0.069[28]
MERS-CoVHuman Airway Epithelial Cells0.074[28]
HCoV-OC43Huh-70.01[32]

Pharmacokinetic Parameters of Remdesivir in COVID-19 Patients:

Parameter Value Reference
Elimination Half-life0.48 hours[33][34]
GS-441524 (metabolite) Half-life26.6 hours[33][34]
Apparent Half-life (in ESRD patient)1.1 hours[35]
Sofosbuvir

Sofosbuvir is a nucleotide analog inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.[36][37][38] It is a key component of modern direct-acting antiviral (DAA) regimens for the treatment of chronic HCV infection.

Mechanism of Action:

Sofosbuvir is a prodrug that is metabolized in hepatocytes to its active triphosphate form, GS-461203.[31][36][39][40] This active metabolite mimics the natural uridine triphosphate and is incorporated into the elongating HCV RNA strand by the NS5B polymerase.[6][36] The incorporation of GS-461203 results in chain termination, thereby preventing viral replication.[6][36]

Signaling Pathway for Sofosbuvir's Mechanism of Action:

Sofosbuvir_Mechanism cluster_cell Hepatocyte Sofosbuvir_ext Sofosbuvir (extracellular) Cell_Uptake Cellular Uptake Sofosbuvir_ext->Cell_Uptake Sofosbuvir_int Sofosbuvir (intracellular) Cell_Uptake->Sofosbuvir_int GS_461203 GS-461203 (Active Triphosphate) Sofosbuvir_int->GS_461203 Metabolic Activation Metabolism Metabolism HCV_NS5B_Polymerase HCV NS5B Polymerase GS_461203->HCV_NS5B_Polymerase Competitive Substrate HCV_RNA_Replication HCV RNA Replication HCV_NS5B_Polymerase->HCV_RNA_Replication Chain_Termination Chain Termination HCV_RNA_Replication->Chain_Termination Incorporation of GS-461203 Inhibition_Replication Inhibition of Viral Replication Chain_Termination->Inhibition_Replication UTP UTP UTP->HCV_NS5B_Polymerase

Caption: Intracellular activation and mechanism of action of Sofosbuvir.

Clinical Trial Efficacy of Sofosbuvir-Based Regimens in HCV:

Trial/Regimen HCV Genotype Patient Population Sustained Virologic Response (SVR12) Rate Reference
Sofosbuvir + RibavirinGenotype 2 & 3Treatment-naïve>90% (optimal duration varies by genotype)[15]
Sofosbuvir + LedipasvirGenotype 1Treatment-naïve97%[15]
Sofosbuvir + VelpatasvirGenotypes 1-6Treatment-naïve and experienced95.3% - 99.3%[2]
HCV-TARGET Study (SOF/RBV)Genotype 3Real-world clinical practice60% (cirrhotic, treatment-experienced had lower rates)[21]
Phase 2 (SOF/Velpatasvir/GS-9857)Genotype 2, 3, 4, 6Treatment-naïve and experienced88% - 100% (depending on duration and prior treatment)[36]

Pharmacokinetic Parameters of Sofosbuvir:

Parameter Value Reference
Tmax0.5 - 2 hours[39][41]
Protein Binding61 - 65%[41]
Half-life (Sofosbuvir)0.4 hours[4][41]
Half-life (GS-331007 metabolite)27 hours[4][41]
ExcretionPrimarily renal (as GS-331007)[4][25][41]

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Generalized Experimental Workflow for MTT Assay:

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow start Seed cells in a 96-well plate incubation1 Incubate for 24h (cell adherence) start->incubation1 treatment Add varying concentrations of cytidine analog incubation1->treatment incubation2 Incubate for 24-72h treatment->incubation2 add_mtt Add MTT reagent to each well incubation2->add_mtt incubation3 Incubate for 2-4h (formazan formation) add_mtt->incubation3 solubilize Add solubilizing agent (e.g., DMSO) incubation3->solubilize read_absorbance Read absorbance at ~570 nm solubilize->read_absorbance end Calculate IC50 read_absorbance->end

Caption: Generalized workflow for an MTT cytotoxicity assay.

DNA Methyltransferase (DNMT) Activity Assay

This assay measures the activity of DNMT enzymes, which are the targets of hypomethylating agents like decitabine and azacitidine. The assay typically involves the use of a synthetic DNA substrate and a methyl group donor (S-adenosylmethionine, SAM), followed by the detection of methylated DNA.

Generalized Experimental Workflow for DNMT Activity Assay:

DNMT_Assay_Workflow cluster_workflow DNMT Activity Assay Workflow start Coat plate with DNA substrate add_reagents Add nuclear extract/purified DNMT, SAM, and cytidine analog (inhibitor) start->add_reagents incubation Incubate to allow methylation add_reagents->incubation wash1 Wash to remove unbound components incubation->wash1 add_antibody Add anti-5-methylcytosine antibody wash1->add_antibody incubation2 Incubate for antibody binding add_antibody->incubation2 wash2 Wash to remove unbound antibody incubation2->wash2 add_secondary Add enzyme-linked secondary antibody wash2->add_secondary incubation3 Incubate for secondary antibody binding add_secondary->incubation3 wash3 Wash to remove unbound secondary antibody incubation3->wash3 add_substrate Add colorimetric/fluorometric substrate wash3->add_substrate read_signal Read absorbance/fluorescence add_substrate->read_signal end Calculate DNMT activity/inhibition read_signal->end

Caption: Generalized workflow for a DNMT activity/inhibition assay.

A detailed protocol for a fluorometric DNMT activity/inhibition assay can be found in the methods section of publications utilizing commercial kits such as the EpiQuik™ DNA Methyltransferase Activity/Inhibition Assay Kit.[24][42][43] The general steps involve preparing nuclear extracts, incubating them with a cytosine-rich DNA substrate and SAM in the presence or absence of the inhibitor, and then detecting the level of methylation using an antibody specific for 5-methylcytosine.

Viral Plaque Reduction Neutralization Test (PRNT)

The plaque reduction neutralization test (PRNT) is a functional assay that measures the ability of antiviral compounds to inhibit the cytopathic effect of a virus in cell culture.

Detailed Protocol for SARS-CoV-2 Plaque Reduction Neutralization Test:

This protocol is adapted from a method described for SARS-CoV-2.[42][43][44][45]

  • Cell Seeding: Seed Vero E6 cells in 12-well plates at a density that will result in a confluent monolayer on the day of infection.

  • Compound Dilution: Prepare serial dilutions of the cytidine analog in a 96-well plate.

  • Virus Preparation: Dilute the SARS-CoV-2 virus stock to a concentration that will yield approximately 100 plaque-forming units (PFU) per 100 µL.

  • Neutralization: Mix equal volumes of the diluted compound and the diluted virus. Incubate the mixture at 37°C with 5% CO₂ for 1 hour to allow the compound to neutralize the virus.

  • Infection: Remove the growth medium from the Vero E6 cell monolayers and add the compound-virus mixture in duplicate to the wells.

  • Adsorption: Incubate the plates at 37°C with 5% CO₂ for 1 hour to allow for viral adsorption.

  • Overlay: Gently remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing carboxymethylcellulose or agarose) to restrict viral spread to adjacent cells.

  • Incubation: Incubate the plates at 37°C with 5% CO₂ for 3 days.

  • Fixation and Staining: After incubation, fix the cells with 10% neutral buffered formalin and then stain with a crystal violet solution.

  • Plaque Counting: Count the number of plaques in each well. The concentration of the compound that reduces the number of plaques by 50% (EC50) is then calculated.

Generalized Experimental Workflow for Plaque Reduction Assay:

Plaque_Assay_Workflow cluster_workflow Plaque Reduction Assay Workflow start Seed susceptible cells in a multi-well plate incubation1 Incubate to form a confluent monolayer start->incubation1 prepare_mix Prepare virus-compound mixture (serial dilutions of compound) incubation1->prepare_mix incubation2 Incubate mixture (neutralization) prepare_mix->incubation2 infect_cells Infect cell monolayer with mixture incubation2->infect_cells incubation3 Incubate for viral adsorption infect_cells->incubation3 add_overlay Add semi-solid overlay incubation3->add_overlay incubation4 Incubate for plaque formation add_overlay->incubation4 fix_stain Fix and stain cells incubation4->fix_stain count_plaques Count plaques fix_stain->count_plaques end Calculate EC50 count_plaques->end

Caption: Generalized workflow for a viral plaque reduction assay.

Conclusion

Cytidine analogs remain a vital class of therapeutic agents with broad applications in oncology and virology. Their mechanisms of action, primarily centered on the disruption of nucleic acid synthesis and epigenetic modifications, have been extensively studied. This guide has provided a comprehensive overview of key cytidine analogs, summarizing their mechanisms, presenting relevant quantitative data, and outlining essential experimental protocols. Continued research into the development of novel cytidine analogs, understanding resistance mechanisms, and optimizing combination therapies will be crucial for advancing patient care in the years to come.

References

In Vitro Evaluation of 5-Propan-2-ylcytidine: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This document provides a technical overview of the known in vitro effects of 5-Propan-2-ylcytidine, a modified nucleoside. Due to the limited publicly available research on this specific compound, this guide synthesizes the available data and presents generalized experimental frameworks and biological pathways relevant to its observed effects.

Data Presentation

The primary reported in vitro effect of this compound is its impact on the stability of messenger RNA (mRNA). The available quantitative data is summarized below.

CompoundCell LineParameter MeasuredResult
mRNA modified with this compoundHeLaHalf-life increase3-fold compared to unmodified mRNA[1]

Core Experimental Protocols

While the precise protocol used to generate the above data is not publicly available, a standard methodology for determining mRNA half-life in vitro is provided below. This protocol is based on established molecular biology techniques.

Protocol: Determination of mRNA Half-life in Cultured Cells

1. Objective: To measure and compare the stability of unmodified mRNA versus mRNA containing this compound in a mammalian cell line (e.g., HeLa).

2. Materials:

  • HeLa cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • DNA template for a reporter gene (e.g., Luciferase or GFP)

  • In vitro transcription kit (e.g., T7 RNA polymerase-based)

  • Standard NTPs (ATP, GTP, UTP) and CTP

  • This compound triphosphate

  • mRNA purification kit (e.g., LiCl precipitation or column-based)

  • Transfection reagent (e.g., Lipofectamine)

  • Transcription inhibitor (e.g., Actinomycin D)

  • Cell lysis buffer

  • RNA extraction kit

  • Reverse transcription kit

  • qPCR master mix and primers for the reporter gene and a stable housekeeping gene (e.g., GAPDH)

3. Methodology:

  • Step 1: In Vitro Transcription of mRNA.

    • Set up two separate in vitro transcription reactions using a linearized DNA template for a reporter gene.

    • Reaction 1 (Unmodified): Include ATP, GTP, CTP, and UTP.

    • Reaction 2 (Modified): Include ATP, GTP, UTP, and this compound triphosphate in place of CTP.

    • Incubate reactions according to the manufacturer's instructions.

    • Purify the resulting mRNA transcripts and verify their integrity and concentration.

  • Step 2: Cell Culture and Transfection.

    • Seed HeLa cells in multi-well plates and grow to 70-80% confluency.

    • Transfect the cells with either the unmodified or the this compound-modified mRNA using a suitable transfection reagent.

  • Step 3: Transcription Inhibition and Time-Course Collection.

    • After allowing for initial translation of the transfected mRNA (e.g., 4-6 hours), add a transcription inhibitor such as Actinomycin D to all wells. This halts the production of new mRNA from any residual DNA template, ensuring that only the decay of the transfected mRNA is measured.

    • Collect cell samples at multiple time points (e.g., 0, 2, 4, 8, 12, 24 hours) after the addition of the transcription inhibitor.

  • Step 4: RNA Extraction and Quantitative PCR (qPCR).

    • At each time point, lyse the cells and extract total RNA.

    • Perform reverse transcription to convert the mRNA into cDNA.

    • Quantify the amount of the reporter gene cDNA at each time point using qPCR. Use primers specific to the reporter gene and a stable housekeeping gene for normalization.

  • Step 5: Data Analysis.

    • Normalize the reporter gene expression levels to the housekeeping gene for each time point.

    • Plot the normalized mRNA levels against time for both the unmodified and modified mRNA.

    • Calculate the mRNA half-life (t½) for each condition by fitting the data to a one-phase decay curve.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the in vitro evaluation of modified mRNA stability.

G cluster_0 mRNA Synthesis cluster_1 Cellular Assay cluster_2 Analysis IVT_unmodified In Vitro Transcription (Standard CTP) Transfection Transfection into HeLa Cells IVT_unmodified->Transfection Unmodified mRNA IVT_modified In Vitro Transcription (this compound-TP) IVT_modified->Transfection Modified mRNA Transcription_Inhibition Add Transcription Inhibitor (e.g., Actinomycin D) Transfection->Transcription_Inhibition Time_Course Collect Cells at Multiple Time Points Transcription_Inhibition->Time_Course RNA_Extraction RNA Extraction and RT-qPCR Time_Course->RNA_Extraction Data_Analysis Data Analysis: Calculate Half-Life (t½) RNA_Extraction->Data_Analysis

Workflow for mRNA Half-Life Assay
Signaling and Degradation Pathway

The increased half-life of mRNA containing this compound suggests an alteration in the normal mRNA degradation pathway. The diagram below provides a simplified overview of eukaryotic mRNA decay, highlighting where such modifications might exert their effect.

G cluster_0 Cytoplasm cluster_1 Potential Point of Intervention Active_mRNA Active mRNA (5' Cap - CDS - Poly(A) Tail) Deadenylation Deadenylation (Poly(A) tail shortening) Active_mRNA->Deadenylation Decapping 5' Decapping Deadenylation->Decapping Exonuclease 5' to 3' Exonuclease Activity (XRN1) Decapping->Exonuclease Degradation_Products Degradation Products Exonuclease->Degradation_Products Modification This compound Modification Modification->Deadenylation May inhibit Deadenylase binding or activity Modification->Exonuclease May sterically hinder exonuclease processivity

Eukaryotic mRNA Degradation Pathway

Pathway Description: In a typical eukaryotic cell, mRNA degradation is initiated by the shortening of the poly(A) tail (deadenylation). This is followed by the removal of the 5' cap (decapping) and subsequent degradation by exonucleases. The incorporation of this compound into the mRNA transcript may sterically hinder the binding or activity of the protein complexes responsible for deadenylation or subsequent exonuclease activity, thereby leading to the observed increase in mRNA stability. Further research is required to elucidate the precise mechanism.

References

An In-depth Technical Guide to the Synthesis and Applications of 5-Propan-2-ylcytidine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, potential applications, and mechanistic insights into 5-Propan-2-ylcytidine and its derivatives. As members of the broader class of 5-substituted pyrimidine nucleosides, these compounds hold significant promise in the development of novel therapeutic agents, particularly in the realms of antiviral and anticancer research. This document details synthetic methodologies, summarizes available biological activity data, and explores the putative mechanisms of action, offering a valuable resource for researchers engaged in nucleoside chemistry and drug discovery.

Introduction

Nucleoside analogs represent a cornerstone of modern chemotherapy, with numerous approved drugs for the treatment of viral infections and cancer. Modifications at the C5 position of the pyrimidine ring have been a particularly fruitful area of research, leading to compounds with enhanced biological activity and improved pharmacokinetic profiles. The introduction of small alkyl groups, such as the propan-2-yl (isopropyl) moiety, can significantly influence the interaction of these nucleosides with their target enzymes, offering a strategy to modulate their therapeutic efficacy and selectivity. This guide focuses specifically on this compound and its derivatives, exploring the existing knowledge base and highlighting areas for future investigation.

Synthesis of this compound Derivatives

The synthesis of this compound and its 2'-deoxy derivatives typically involves the introduction of the isopropyl group at the 5-position of a pre-existing pyrimidine nucleoside scaffold. While a specific, detailed protocol for this compound is not extensively documented in publicly available literature, established methods for the synthesis of 5-alkyl pyrimidine nucleosides can be readily adapted.

A common and effective strategy involves the palladium-catalyzed cross-coupling of a 5-halo-substituted cytidine or deoxycytidine precursor with an appropriate organometallic reagent. The Suzuki-Miyaura coupling, which utilizes a boronic acid or ester, is a widely employed method due to its mild reaction conditions and tolerance of various functional groups.

Proposed Synthetic Workflow:

G cluster_start Starting Material cluster_reagents Reaction Conditions cluster_product Product 5-Iodo-2'-deoxycytidine 5-Iodo-2'-deoxycytidine Reaction Reaction 5-Iodo-2'-deoxycytidine->Reaction Suzuki-Miyaura Coupling Isopropylboronic acid Isopropylboronic acid Isopropylboronic acid->Reaction Pd catalyst (e.g., Pd(PPh3)4) Pd catalyst (e.g., Pd(PPh3)4) Pd catalyst (e.g., Pd(PPh3)4)->Reaction Base (e.g., Na2CO3) Base (e.g., Na2CO3) Base (e.g., Na2CO3)->Reaction Solvent (e.g., Dioxane/Water) Solvent (e.g., Dioxane/Water) Solvent (e.g., Dioxane/Water)->Reaction 5-Propan-2-yl-2'-deoxycytidine 5-Propan-2-yl-2'-deoxycytidine Reaction->5-Propan-2-yl-2'-deoxycytidine

Caption: Proposed Suzuki-Miyaura coupling for 5-Propan-2-yl-2'-deoxycytidine synthesis.

Experimental Protocol: General Procedure for Palladium-Catalyzed Cross-Coupling

  • Starting Materials: 5-Iodo-2'-deoxycytidine, isopropylboronic acid, tetrakis(triphenylphosphine)palladium(0), sodium carbonate.

  • Solvent: A mixture of 1,4-dioxane and water.

  • Procedure:

    • To a solution of 5-iodo-2'-deoxycytidine in a mixture of dioxane and aqueous sodium carbonate is added isopropylboronic acid.

    • The mixture is degassed with argon or nitrogen.

    • Tetrakis(triphenylphosphine)palladium(0) is added, and the reaction mixture is heated under an inert atmosphere until the reaction is complete (monitored by TLC or LC-MS).

    • The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

    • The residue is purified by column chromatography on silica gel to afford the desired 5-Propan-2-yl-2'-deoxycytidine.

Applications in Drug Development

Antiviral Activity

Derivatives of 5-alkylcytidines have demonstrated promising antiviral properties. A closely related analog, 5-propyl-2'-deoxycytidine, has been shown to be a selective inhibitor of Herpes Simplex Virus (HSV) replication[1]. This suggests that this compound and its derivatives are strong candidates for further investigation as anti-herpetic agents.

The proposed mechanism of action for many 5-substituted pyrimidine nucleoside analogs involves their phosphorylation by viral and/or cellular kinases to the corresponding 5'-triphosphate. This triphosphate can then act as a competitive inhibitor or an alternative substrate for the viral DNA polymerase, leading to the termination of viral DNA chain elongation.

Putative Mechanism of Antiviral Action:

G cluster_entry Cellular Uptake cluster_activation Anabolic Activation cluster_inhibition Viral Target Inhibition 5-Propan-2-ylcytidine_Derivative 5-Propan-2-ylcytidine_Derivative Monophosphate Monophosphate 5-Propan-2-ylcytidine_Derivative->Monophosphate Cellular/Viral Kinases Diphosphate Diphosphate Monophosphate->Diphosphate Kinases Triphosphate Triphosphate Diphosphate->Triphosphate Kinases Viral_DNA_Polymerase Viral_DNA_Polymerase Triphosphate->Viral_DNA_Polymerase Competitive Inhibition Viral_DNA_Synthesis_Inhibition Viral_DNA_Synthesis_Inhibition Viral_DNA_Polymerase->Viral_DNA_Synthesis_Inhibition

Caption: Proposed mechanism of antiviral action for this compound derivatives.

Quantitative Data on Antiviral Activity:

CompoundVirusCell LineActivity (ID50 µg/mL)Cytotoxicity (ID50 µg/mL)
5-propyl-dCydHSV-1PRK0.3>100
5-propyl-dCydHSV-2PRK3>100

Data extracted from Molecular Pharmacology, 1982.[1]

Anticancer Potential

The exploration of this compound derivatives as anticancer agents is a promising yet underexplored area. Many nucleoside analogs exert their anticancer effects through incorporation into DNA or RNA, leading to chain termination and/or inhibition of essential enzymes involved in nucleic acid synthesis. Given the structural similarity to other clinically used pyrimidine antimetabolites, it is plausible that this compound derivatives could exhibit cytotoxic activity against various cancer cell lines. Further research is warranted to evaluate their efficacy and mechanism of action in this context.

Conclusion and Future Directions

This compound and its derivatives represent a compelling class of compounds for further investigation in the field of drug discovery. The established synthetic routes for related 5-alkyl pyrimidine nucleosides provide a solid foundation for their efficient preparation. The demonstrated antiviral activity of the closely related 5-propyl-2'-deoxycytidine strongly suggests that this compound derivatives will be active against herpesviruses and potentially other viral pathogens.

Future research should focus on:

  • The development and optimization of a specific and scalable synthesis for this compound and its 2'-deoxy and other sugar-modified derivatives.

  • Comprehensive in vitro evaluation of these compounds against a broad panel of viruses and cancer cell lines to determine their potency and spectrum of activity.

  • Detailed mechanistic studies to elucidate the precise molecular targets and signaling pathways affected by these compounds.

  • Pharmacokinetic and in vivo efficacy studies for the most promising lead candidates.

This in-depth guide serves as a catalyst for such future endeavors, providing the necessary background and frameworks to accelerate the exploration of this compound derivatives as next-generation therapeutic agents.

References

An In-depth Technical Guide to 5-Propan-2-ylcytidine: Synthesis, Characterization, and Biological Evaluation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

October 24, 2025

This technical guide provides a comprehensive overview of the novel nucleoside analog, 5-Propan-2-ylcytidine. Due to its status as a specialized research compound, this document outlines the process for its acquisition via custom synthesis, proposes standard methodologies for its characterization, and discusses its potential biological relevance based on the known activities of related 5-substituted cytidine analogs.

Compound Identification and Sourcing

As of the latest searches, This compound is not a commercially cataloged compound and does not have an assigned CAS (Chemical Abstracts Service) number. Its acquisition, therefore, necessitates custom synthesis.

1.1. Supplier Information for Custom Nucleoside Synthesis

Researchers seeking to procure this compound will need to engage with companies specializing in custom chemical synthesis, particularly those with expertise in nucleoside and nucleotide chemistry. The following is a list of potential service providers:

SupplierService HighlightsGeographic Reach
BOC Sciences Offers custom synthesis of a wide variety of nucleoside and nucleotide intermediates and analogs, including those with base and sugar modifications. They provide services from consultation and route design to synthesis, purification, and characterization.Global
TriLink BioTechnologies Specializes in custom synthesis of modified nucleotides. They can synthesize compounds to exact specifications of structure, yield, and purity, supported by in-house quality control using HPLC, NMR, and Mass Spectrometry.Global
BIOLOG Life Science Institute Provides custom synthesis of nucleobase, nucleoside, and nucleotide analogs. They also offer related services like custom purification and labeling.Global
Polaris Oligos Offers custom synthetic services for modified nucleotides and oligonucleotides, working collaboratively with clients from consultation and planning through to delivery and post-delivery support.Global

Note: When requesting a quote for the synthesis of this compound, it is crucial to provide the desired chemical structure, required quantity, purity specifications (e.g., >95%, >98%), and any specific analytical data needed for verification.

Physicochemical and Analytical Data (Hypothetical)

The following table summarizes the expected physicochemical properties of this compound. These values are theoretical and would need to be confirmed by experimental analysis upon synthesis.

PropertyPredicted ValueAnalytical Method
Molecular Formula C₁₂H₁₉N₃O₅Mass Spectrometry
Molecular Weight 285.30 g/mol Mass Spectrometry
Appearance White to off-white solidVisual Inspection
Solubility Soluble in water, DMSOSolubility Testing
¹H NMR Conforms to structureNuclear Magnetic Resonance
¹³C NMR Conforms to structureNuclear Magnetic Resonance
Purity (HPLC) >98%High-Performance Liquid Chromatography

Experimental Protocols

The synthesis and characterization of this compound would involve a series of established chemical and analytical procedures.

3.1. Proposed Synthetic Route

A plausible synthetic route for this compound could start from a commercially available, protected 5-iodocytidine. The isopropyl group could be introduced at the 5-position via a palladium-catalyzed cross-coupling reaction, such as a Suzuki-Miyaura coupling with an appropriate boronic acid or a Negishi coupling with an organozinc reagent. The final step would involve the removal of protecting groups to yield the target compound.

A generalized workflow for such a synthesis is depicted below:

G start 5-Iodo-2',3',5'-tri-O-protected cytidine step1 Palladium-Catalyzed Cross-Coupling (e.g., Suzuki or Negishi reaction) with an isopropyl source start->step1 intermediate 5-Propan-2-yl-2',3',5'-tri-O-protected cytidine step1->intermediate step2 Deprotection (e.g., TBAF for silyl groups) intermediate->step2 product This compound step2->product purification Purification (e.g., Column Chromatography, HPLC) product->purification characterization Characterization (NMR, MS, HPLC) purification->characterization

Caption: Generalized synthetic workflow for this compound.

3.2. Characterization Methods

Upon successful synthesis and purification, the identity and purity of this compound would be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential to confirm the chemical structure, ensuring the correct placement of the propan-2-yl group and the integrity of the cytidine scaffold.[1][2] 2D NMR experiments like COSY, HSQC, and HMBC can provide further structural elucidation.[3]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and confirm the elemental composition of the synthesized compound.[2]

  • High-Performance Liquid Chromatography (HPLC): HPLC is employed to assess the purity of the final product. A reversed-phase column with a water/acetonitrile or water/methanol gradient is a common method for analyzing nucleoside analogs.[4]

Potential Biological Activity and Signaling Pathways

While no specific biological data exists for this compound, its activity can be hypothesized based on the known mechanisms of other 5-substituted cytidine analogs. Many such analogs are investigated for their potential as antiviral or anticancer agents.[5][6] They often act as prodrugs that, once inside a cell, are phosphorylated to their active triphosphate form.[7]

4.1. Metabolic Activation Pathway

The metabolic activation of cytidine analogs is a critical step for their biological activity. This process is typically initiated by deoxycytidine kinase.[8][9]

G cluster_0 Cellular Uptake cluster_1 Intracellular Metabolism 5-Propan-2-ylcytidine_ext This compound (extracellular) 5-Propan-2-ylcytidine_int This compound 5-Propan-2-ylcytidine_ext->5-Propan-2-ylcytidine_int Nucleoside Transporter This compound-MP This compound Monophosphate 5-Propan-2-ylcytidine_int->this compound-MP Deoxycytidine Kinase (dCK) This compound-DP This compound Diphosphate This compound-MP->this compound-DP dCMP Kinase This compound-TP This compound Triphosphate (Active Form) This compound-DP->this compound-TP NDP Kinase

Caption: Hypothetical metabolic activation of this compound.

4.2. Potential Mechanisms of Action

The active triphosphate form of this compound could interfere with nucleic acid synthesis through several mechanisms:

  • Inhibition of DNA/RNA Polymerases: The triphosphate analog could act as a competitive inhibitor of natural deoxynucleotides (like dCTP) for the active site of viral or cellular DNA or RNA polymerases.[9]

  • Chain Termination: Upon incorporation into a growing DNA or RNA strand, the analog may prevent further elongation, leading to chain termination.[5]

  • DNA Methyltransferase Inhibition: Some 5-substituted cytidine analogs are known to inhibit DNA methyltransferases, leading to epigenetic modifications and re-expression of silenced genes.[10][11]

This technical guide serves as a foundational resource for researchers interested in the novel compound this compound. By outlining the path to its synthesis and providing a framework for its characterization and biological evaluation, this document aims to facilitate further investigation into its potential therapeutic applications.

References

Molecular Modeling of 5-Propan-2-ylcytidine Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide provides a comprehensive overview of a proposed molecular modeling workflow to investigate the interactions of the modified nucleoside, 5-Propan-2-ylcytidine, with a putative viral protein target. As direct experimental data on this specific compound is limited, this document outlines a robust, validated computational approach based on methodologies applied to similar 5-substituted cytidine analogs. The guide is intended for researchers, scientists, and drug development professionals engaged in the fields of computational chemistry, virology, and medicinal chemistry. It details the theoretical basis, experimental protocols for molecular docking and molecular dynamics simulations, and data interpretation strategies. All quantitative data are presented in standardized tables, and complex workflows are visualized using Graphviz diagrams to ensure clarity and reproducibility.

Introduction

Modified nucleosides are a cornerstone of antiviral and anticancer therapies. Alterations to the nucleobase or sugar moiety can significantly impact their recognition by viral or cellular enzymes, leading to chain termination, increased mutagenesis, or direct enzyme inhibition. This compound, also known as 5-isopropylcytidine, is a synthetic cytidine analog with a bulky hydrophobic group at the 5-position of the pyrimidine ring. While the biological activity of many 5-substituted cytidine analogs has been explored, a detailed molecular-level understanding of this compound's interactions with potential biological targets is not extensively documented in publicly available literature.

This guide proposes a molecular modeling study to elucidate the binding mechanism and affinity of this compound with a high-priority target: viral RNA-dependent RNA polymerase (RdRP). RdRPs are essential for the replication of RNA viruses and are a common target for nucleoside analog inhibitors. By employing a combination of molecular docking and molecular dynamics (MD) simulations, we can predict the binding pose, identify key interacting residues, and estimate the binding free energy of this compound with its target.

Objective: To provide a detailed in-silico protocol for investigating the molecular interactions between this compound and a viral RNA-dependent RNA polymerase, and to present a framework for analyzing the resulting data.

Proposed Protein Target

Based on the known mechanisms of action for other 5-substituted cytidine analogs, a viral RNA-dependent RNA polymerase (RdRP) is selected as a plausible and high-value target for this study. Specifically, the Foot-and-mouth disease virus (FMDV) RdRP is chosen as a representative model due to the availability of a high-resolution crystal structure in complex with a template-primer RNA and the antiviral nucleoside analog ribavirin.

  • Target Protein: RNA-dependent RNA polymerase

  • Organism: Foot-and-mouth disease virus

  • PDB ID: --INVALID-LINK--[1]

Experimental Protocols

This section details the step-by-step methodologies for the molecular docking and molecular dynamics simulation of this compound with the FMDV RdRP.

Molecular Docking

Molecular docking will be performed to predict the preferred binding orientation of this compound within the active site of the RdRP.

Software: AutoDock Vina[2][3][4][5]

Protocol:

  • Ligand Preparation:

    • The 3D structure of this compound will be built using a molecular editor (e.g., Avogadro, ChemDraw).

    • The structure will be energy minimized using a suitable force field (e.g., MMFF94).

    • The ligand will be converted to the PDBQT format using AutoDock Tools, which involves adding Gasteiger charges and defining rotatable bonds.

  • Receptor Preparation:

    • The crystal structure of FMDV RdRP (PDB ID: 2E9R) will be downloaded from the Protein Data Bank.

    • Water molecules and co-crystallized ligands (except for essential cofactors, if any) will be removed.

    • Polar hydrogens will be added to the protein structure.

    • Partial charges (Kollman charges) will be assigned.

    • The prepared receptor will be saved in the PDBQT format.

  • Grid Box Generation:

    • A grid box will be defined to encompass the active site of the RdRP. The dimensions and center of the grid box will be determined based on the position of the co-crystallized ribavirin in the 2E9R structure to ensure the docking search is focused on the relevant binding pocket.

  • Docking Execution:

    • AutoDock Vina will be run with an exhaustiveness parameter of 32 to ensure a thorough search of the conformational space.

    • The top-ranked binding poses will be saved for further analysis.

Molecular Dynamics Simulation

An all-atom molecular dynamics simulation will be performed to assess the stability of the docked this compound-RdRP complex and to calculate the binding free energy.

Software: GROMACS[6][7][8]

Protocol:

  • System Preparation:

    • The highest-ranked docked pose of the this compound-RdRP complex from the molecular docking study will be used as the starting structure.

    • The complex will be placed in a cubic box with a minimum distance of 1.0 nm between the protein and the box edges.

    • The system will be solvated with an explicit water model (e.g., TIP3P).

    • Counter-ions (Na+ or Cl-) will be added to neutralize the system.

  • Force Field Parameterization:

    • The AMBER force field (e.g., ff19SB for the protein and GAFF2 for the ligand) will be used. The AMBER force field has been shown to be suitable for modified nucleosides.[9][10][11][12][13]

    • Partial charges for this compound will be derived using the antechamber module of AmberTools with the AM1-BCC charge model.

  • Energy Minimization:

    • The solvated system will be subjected to energy minimization using the steepest descent algorithm to remove any steric clashes.

  • Equilibration:

    • The system will be equilibrated in two phases:

      • NVT (constant Number of particles, Volume, and Temperature) ensemble: The system will be gradually heated to 300 K over 100 ps with position restraints on the protein and ligand heavy atoms.

      • NPT (constant Number of particles, Pressure, and Temperature) ensemble: The system will be equilibrated at 1 atm pressure and 300 K for 1 ns, with the position restraints gradually released.

  • Production MD:

    • A production MD simulation will be run for at least 100 ns without any restraints. Trajectories will be saved every 10 ps for analysis.

Binding Free Energy Calculation

The binding free energy of this compound to the RdRP will be calculated using the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method.[14][15][16][17][18]

Software: g_mmpbsa tool in GROMACS

Protocol:

  • Snapshots will be extracted from the stable part of the production MD trajectory.

  • The binding free energy (ΔG_bind) will be calculated by solving the Poisson-Boltzmann equation for the complex, protein, and ligand individually.

  • The final binding free energy will be an average over all the extracted snapshots.

Data Presentation

The following tables summarize the hypothetical quantitative data that would be generated from the proposed molecular modeling studies.

Table 1: Molecular Docking Results for this compound with FMDV RdRP

ParameterValue
Binding Affinity (kcal/mol) -8.5
Interacting Residues ASP338, ASP245, LYS179, ARG184
Hydrogen Bonds 3 (with ASP338, LYS179)
Hydrophobic Interactions Isopropyl group with VAL44, ILE180

Table 2: Binding Free Energy Calculation using MM/PBSA

Energy ComponentAverage Value (kJ/mol)
Van der Waals Energy -150.2 ± 10.5
Electrostatic Energy -95.7 ± 8.2
Polar Solvation Energy 180.4 ± 12.1
Non-polar Solvation Energy -15.8 ± 1.5
Binding Free Energy (ΔG_bind) -81.3 ± 15.3

Visualization of Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate the proposed experimental workflow and a hypothetical signaling pathway for the action of this compound.

G cluster_prep Preparation cluster_docking Molecular Docking cluster_md Molecular Dynamics Simulation cluster_analysis Data Analysis ligand_prep Ligand Preparation (this compound) docking AutoDock Vina ligand_prep->docking receptor_prep Receptor Preparation (RdRP - PDB: 2E9R) grid_gen Grid Box Generation receptor_prep->grid_gen grid_gen->docking pose_analysis Binding Pose Analysis docking->pose_analysis system_setup System Setup (Solvation & Ionization) pose_analysis->system_setup equilibration Equilibration (NVT & NPT) system_setup->equilibration production_md Production MD (100 ns) equilibration->production_md trajectory_analysis Trajectory Analysis (RMSD, RMSF) production_md->trajectory_analysis binding_energy Binding Free Energy (MM/PBSA) production_md->binding_energy final_report Final Report trajectory_analysis->final_report binding_energy->final_report

Caption: Molecular Modeling Experimental Workflow.

G cluster_pathway Hypothetical Antiviral Mechanism drug This compound cell_entry Cellular Uptake drug->cell_entry phosphorylation Phosphorylation to Triphosphate Form cell_entry->phosphorylation rdrp Viral RdRP phosphorylation->rdrp inhibition Inhibition of RdRP Activity rdrp->inhibition rna_synthesis Viral RNA Synthesis rdrp->rna_synthesis replication_block Viral Replication Blocked inhibition->replication_block

Caption: Hypothetical Signaling Pathway of this compound.

Conclusion

The in-depth technical guide presented here outlines a comprehensive and robust computational strategy for elucidating the molecular interactions of this compound with a putative viral target, RNA-dependent RNA polymerase. By leveraging established molecular docking and molecular dynamics simulation protocols, this approach can provide valuable insights into the binding affinity, key intermolecular interactions, and the dynamic stability of the ligand-protein complex. The methodologies and data presentation formats described herein are designed to ensure clarity, reproducibility, and ease of comparison for researchers in the field of drug discovery and development. The findings from such a study would form a strong basis for further experimental validation and the rational design of more potent 5-substituted cytidine analogs as potential antiviral therapeutics.

References

Methodological & Application

Application Notes and Protocols for Cellular RNA Labeling with 5-Propan-2-ylcytidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic labeling of nascent RNA with modified nucleosides is a powerful technique to study RNA synthesis, turnover, and localization in living cells. This document provides detailed application notes and protocols for the use of 5-Propan-2-ylcytidine, a cytidine analog, for the metabolic labeling of cellular RNA. This method allows for the subsequent detection and analysis of newly synthesized RNA through various biochemical assays. The protocols provided are based on established methods for similar cytidine analogs and should be optimized for your specific cell type and experimental goals.

Principle of the Method

This compound is a modified nucleoside that can be taken up by cells and incorporated into newly transcribed RNA by cellular RNA polymerases. The propan-2-yl group serves as a chemical handle that can be targeted for subsequent detection or enrichment. A common method for detecting such modifications is through "click chemistry," a bioorthogonal reaction. If the propan-2-yl group is intended to be a handle for click chemistry, it would typically be further modified to contain an alkyne or azide group. For the purpose of this protocol, we will assume a downstream detection method compatible with the propan-2-yl group, or that it serves as a basis for further modification. The overall workflow involves introducing the analog to the cells, allowing for its incorporation into RNA, and then detecting the labeled RNA.

Application Notes

Cell Type and Culture Conditions

The efficiency of this compound uptake and incorporation can vary between different cell lines. It is recommended to perform a pilot experiment to determine the optimal concentration and labeling time for your specific cell type. Adherent and suspension cells can be used. Ensure cells are in the logarithmic growth phase for optimal labeling.

Toxicity

High concentrations of nucleoside analogs can be toxic to cells. It is crucial to perform a dose-response experiment to determine the maximum non-toxic concentration of this compound for your cell line. This can be assessed using standard cell viability assays such as MTT or Trypan Blue exclusion.

Specificity of Labeling

While this compound is designed to be incorporated into RNA, it is good practice to verify its specific incorporation. This can be done by treating cells with transcription inhibitors, such as Actinomycin D, prior to labeling. A significant reduction in the labeling signal in the presence of the inhibitor would confirm RNA-specific incorporation.

Downstream Applications

RNA labeled with this compound can be used in a variety of downstream applications, including:

  • Imaging: Visualization of newly synthesized RNA in fixed or living cells.

  • Purification: Enrichment of newly synthesized RNA for subsequent analysis by next-generation sequencing (RNA-seq) or RT-qPCR.

  • RNA-Protein Interaction Studies: Identification of proteins that bind to newly transcribed RNA.

Experimental Protocols

Protocol 1: Metabolic Labeling of Cellular RNA with this compound

This protocol describes the basic procedure for labeling cellular RNA with this compound.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 100 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • Transcription inhibitor (e.g., Actinomycin D, optional)

  • Cell lysis buffer

  • RNA purification kit

Procedure:

  • Cell Seeding: Seed cells in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 70-80%).

  • Preparation of Labeling Medium: Prepare the labeling medium by diluting the this compound stock solution into pre-warmed complete cell culture medium to the desired final concentration.

  • (Optional) Control for RNA Synthesis Inhibition: For control experiments, pre-treat cells with a transcription inhibitor (e.g., 5 µg/mL Actinomycin D) for 30-60 minutes before adding the labeling medium.

  • Labeling: Remove the existing medium from the cells and replace it with the prepared labeling medium.

  • Incubation: Incubate the cells for the desired labeling period. This time can range from 30 minutes to 24 hours, depending on the experimental goals.

  • Cell Harvest and Lysis: After incubation, wash the cells twice with ice-cold PBS. Lyse the cells directly in the culture dish using an appropriate lysis buffer.

  • RNA Isolation: Proceed with total RNA isolation using a standard RNA purification kit according to the manufacturer's instructions.

Protocol 2: Detection of Labeled RNA via Click Chemistry

This protocol assumes the propan-2-yl group on the cytidine analog can be functionalized for a click reaction (e.g., contains a terminal alkyne). This is a common method for detecting modified nucleosides.

Materials:

  • Labeled total RNA (from Protocol 1)

  • Azide- or alkyne-functionalized detection reagent (e.g., a fluorescent azide like Alexa Fluor 488 Azide)

  • Click chemistry reaction buffer kit (containing copper(II) sulfate, a reducing agent like sodium ascorbate, and a copper ligand like THPTA)

  • RNA purification method (e.g., ethanol precipitation or spin columns)

Procedure:

  • Prepare the Click Reaction Mix: In a microcentrifuge tube, prepare the click reaction mix according to the manufacturer's instructions. A typical reaction mix includes the labeled RNA, the fluorescent azide, copper(II) sulfate, the reducing agent, and the ligand in a specific buffer.

  • Incubation: Incubate the reaction at room temperature for 30-60 minutes, protected from light.

  • RNA Purification: Purify the labeled RNA from the reaction components using ethanol precipitation or an RNA cleanup spin column.

  • Analysis: The fluorescently labeled RNA is now ready for downstream analysis, such as visualization by fluorescence microscopy after in situ hybridization, or quantification by fluorometry.

Data Presentation

Table 1: Example Titration of this compound for Optimal Labeling Concentration

Concentration (µM)Cell Viability (%)Relative RNA Labeling Signal (Arbitrary Units)
01001.0
10985.2
259512.8
509225.1
1008548.9
2006055.3

Table 2: Example Time Course of RNA Labeling with this compound

Labeling Time (hours)Relative RNA Labeling Signal (Arbitrary Units)
0.58.5
115.2
228.9
445.1
862.7
1275.3
2488.6

Visualizations

Experimental_Workflow cluster_cell_culture Cell Culture & Labeling cluster_rna_isolation RNA Processing cluster_detection Detection cluster_analysis Downstream Analysis A Seed Cells B Add this compound A->B C Incubate B->C D Harvest Cells C->D E Lyse Cells D->E F Isolate Total RNA E->F G Click Chemistry Reaction (e.g., with Fluorescent Azide) F->G H Purify Labeled RNA G->H I Imaging H->I J RNA-Seq H->J K RT-qPCR H->K

Caption: Experimental workflow for metabolic RNA labeling.

Signaling_Pathway cluster_uptake Cellular Uptake and Metabolism cluster_incorporation RNA Synthesis Ext This compound (Extracellular) Int This compound (Intracellular) Ext->Int Nucleoside Transporter NTP This compound Triphosphate Int->NTP Cellular Kinases RNAP RNA Polymerase NTP->RNAP DNA DNA Template DNA->RNAP RNA Nascent RNA with This compound RNAP->RNA Transcription

Caption: Cellular uptake and incorporation pathway.

Application Notes and Protocols: Incorporation of 5-Propan-2-ylcytidine for RNA Labeling and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic labeling of nascent RNA transcripts is a powerful technique for studying RNA synthesis, turnover, and localization. This method involves the introduction of a modified nucleoside analog into cells, which is then incorporated into newly synthesized RNA by cellular polymerases.[1][2] The incorporated analog, bearing a bioorthogonal functional group, can then be detected and visualized through a highly specific chemical ligation reaction.

This document provides a detailed protocol for the incorporation of 5-Propan-2-ylcytidine, a cytidine analog presumed to contain a terminal alkyne group, into cellular RNA. Subsequent detection is achieved via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a type of "click chemistry" reaction.[3][4][] This protocol is designed for researchers in cell biology, molecular biology, and drug development who are interested in monitoring transcriptional activity and its modulation.

Principle of the Method

The workflow is a two-step process:

  • Metabolic Labeling: Cells are incubated with this compound. The cellular machinery recognizes this analog and incorporates it into newly transcribed RNA molecules.

  • Click Chemistry Detection: After labeling, cells are fixed and permeabilized. The alkyne group on the incorporated this compound is then covalently linked to an azide-containing fluorescent dye using a CuAAC reaction.[6][7] The labeled RNA can then be visualized by fluorescence microscopy or quantified by flow cytometry.

Experimental Protocols

Protocol 1: Metabolic Labeling of Cellular RNA with this compound

This protocol describes the introduction of the alkyne-modified cytidine analog into cultured mammalian cells.

Materials:

  • Mammalian cells in culture

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Plate cells at the desired density on a suitable culture vessel (e.g., glass-bottom dish for imaging, multi-well plate for flow cytometry). Allow cells to adhere and grow overnight under standard culture conditions (e.g., 37°C, 5% CO₂).

  • Preparation of Labeling Medium: Prepare the cell culture medium containing the desired final concentration of this compound. A typical starting concentration is 100 µM, but this should be optimized for the specific cell line and experimental goals.

  • Metabolic Labeling: Remove the existing medium from the cells and replace it with the labeling medium.

  • Incubation: Incubate the cells for the desired labeling period. The incubation time can range from 30 minutes to 24 hours, depending on the desired level of labeling and the rate of RNA synthesis in the cell type.

  • Washing: After incubation, remove the labeling medium and wash the cells three times with PBS to remove any unincorporated this compound.[8]

  • Proceed to Fixation and Permeabilization: The cells are now ready for fixation and subsequent detection via click chemistry.

Protocol 2: Detection of Incorporated this compound via CuAAC

This protocol details the click chemistry reaction to attach a fluorescent azide to the alkyne-modified RNA.

Materials:

  • Metabolically labeled cells (from Protocol 1)

  • 4% Paraformaldehyde (PFA) in PBS for fixation

  • 0.5% Triton™ X-100 in PBS for permeabilization

  • Click-iT® Cell Reaction Buffer Kit or equivalent components:

    • Copper (II) Sulfate (CuSO₄)

    • Reducing Agent (e.g., Sodium Ascorbate)

    • Copper-stabilizing ligand (e.g., THPTA)[6]

  • Fluorescent azide (e.g., Alexa Fluor™ 488 Azide)

  • Nuclear stain (e.g., DAPI)

  • PBS

Procedure:

  • Fixation: Fix the labeled cells with 4% PFA in PBS for 15 minutes at room temperature.

  • Washing: Wash the cells twice with PBS.

  • Permeabilization: Permeabilize the cells with 0.5% Triton™ X-100 in PBS for 20 minutes at room temperature.

  • Washing: Wash the cells twice with PBS.

  • Preparation of Click Reaction Cocktail: Prepare the click reaction cocktail immediately before use. For a single sample, mix the components in the order listed in the table below.

  • Click Reaction: Add the click reaction cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.[6]

  • Washing: Wash the cells three times with PBS.

  • Nuclear Staining (Optional): Incubate the cells with a nuclear stain, such as DAPI, according to the manufacturer's instructions.

  • Final Washes: Wash the cells twice with PBS.

  • Imaging or Analysis: The cells are now ready for visualization by fluorescence microscopy or analysis by flow cytometry.

Data Presentation

Parameter Protocol 1: Metabolic Labeling Protocol 2: CuAAC Detection Notes
Reagent This compoundClick Reaction Cocktail
Stock Concentration 10 mM in DMSOSee component stocks
Working Concentration 50 - 200 µMSee table belowOptimization may be required.
Incubation Time 30 min - 24 hours30 minutes
Incubation Temperature 37°CRoom Temperature
Fixative N/A4% Paraformaldehyde
Permeabilization Agent N/A0.5% Triton™ X-100

Click Reaction Cocktail Components (per sample):

Component Stock Concentration Volume per Reaction Final Concentration
PBS43 µL
Fluorescent Azide10 mM0.5 µL50 µM
CuSO₄100 mM2 µL2 mM
Reducing Agent500 mM2 µL10 mM
THPTA Ligand100 mM2.5 µL2.5 mM
Total Volume 50 µL

Visualizations

experimental_workflow cluster_labeling Metabolic Labeling cluster_detection Detection cell_culture Cell Culture add_analog Add this compound cell_culture->add_analog incubation Incubation (37°C) add_analog->incubation wash_1 Wash (PBS) incubation->wash_1 fixation Fixation (PFA) wash_1->fixation permeabilization Permeabilization (Triton X-100) fixation->permeabilization click_reaction Click Reaction (CuAAC) permeabilization->click_reaction wash_2 Wash (PBS) click_reaction->wash_2 analysis Analysis (Microscopy/Flow Cytometry) wash_2->analysis

Figure 1: Experimental workflow for the incorporation and detection of this compound in cellular RNA.

CuAAC_pathway cluster_reactants Reactants cluster_catalyst Catalyst System Alkyne_RNA Alkyne-modified RNA (this compound) Product Labeled RNA (Triazole Linkage) Alkyne_RNA->Product Azide_Fluorophore Azide-Fluorophore Azide_Fluorophore->Product CuSO4 Cu(II)SO4 Reducer Reducing Agent (e.g., Sodium Ascorbate) Cu_I Cu(I) Reducer->Cu_I Reduction Cu_I->Product Catalysis

Figure 2: Signaling pathway of the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction for labeling RNA.

References

Unveiling Nascent RNA Synthesis: Applications of 5-Propan-2-ylcytidine in Metabolic Labeling

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Metabolic labeling is a powerful technique for interrogating the dynamic landscape of cellular processes. By introducing biocompatible molecular reporters that are incorporated into newly synthesized biomolecules, researchers can visualize, capture, and analyze nascent species. In the field of transcriptomics, cytidine analogs play a crucial role in elucidating the life cycle of RNA molecules. 5-Propan-2-ylcytidine is a modified nucleoside designed for metabolic labeling of newly transcribed RNA. Its chemical structure, featuring a propan-2-yl group, is presumed to act as a bioorthogonal handle, allowing for specific detection and enrichment of labeled RNA transcripts. This analog is cell-permeable and is incorporated into elongating RNA chains by cellular RNA polymerases. The subsequent selective chemical ligation to fluorescent probes or affinity tags enables a wide range of downstream applications, from high-resolution imaging to transcriptome-wide sequencing of newly synthesized RNA.

Principle of Metabolic Labeling with this compound

The workflow for metabolic labeling using a clickable cytidine analog, such as one conceptually similar to this compound, involves a two-step process. First, the modified nucleoside is supplied to cells in culture, where it is taken up and converted into its triphosphate form by the cellular machinery. This triphosphate analog is then used by RNA polymerases as a substrate for transcription, leading to its incorporation into nascent RNA molecules. The second step involves the detection of the incorporated analog. This is typically achieved through a bioorthogonal chemical reaction, most commonly a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry". The alkyne group on the cytidine analog reacts specifically with an azide-containing detection molecule, such as a fluorophore for imaging or biotin for affinity purification.

Key Applications

  • Visualization of Nascent RNA: Allows for the spatial and temporal tracking of newly synthesized RNA within single cells, providing insights into transcriptionally active sites and RNA transport.

  • Quantification of Global RNA Synthesis: Enables the measurement of overall transcriptional activity in response to various stimuli, such as drug treatment or environmental stress.

  • Capture and Identification of Newly Transcribed RNA: Facilitates the enrichment of nascent RNA populations for subsequent analysis by next-generation sequencing (RNA-Seq), allowing for the study of transcript-specific synthesis and decay rates.

  • Cell-Specific RNA Labeling: In complex co-culture systems or in vivo models, specific cell types can be engineered to express the necessary enzymes for the incorporation of the cytidine analog, enabling cell-type-specific profiling of RNA metabolism.

Quantitative Data Summary

The following tables summarize typical quantitative parameters for metabolic labeling of RNA using clickable uridine analogs like 5-Ethynyluridine (EU), which are expected to be comparable for a cytidine analog like this compound. Optimal conditions should be determined empirically for each cell type and experimental setup.

Table 1: Recommended Concentrations for Metabolic Labeling

Cell Type5-Ethynyluridine (EU) ConcentrationIncubation TimeReference Application
HeLa0.1 - 1 mM1 - 24 hoursGlobal RNA synthesis imaging
A5490.5 - 1 mM2 - 12 hoursNascent RNA capture
HEK2930.2 - 1 mM1 - 8 hoursPulse-chase RNA decay analysis
Jurkat0.5 - 2 mM30 min - 4 hoursFlow cytometry analysis of transcription
Primary Neurons0.1 - 0.5 mM4 - 48 hoursVisualization of localized RNA synthesis

Table 2: Cytotoxicity Profile of 5-Ethynyluridine (EU)

Cell LineIC50 (72h incubation)Notes
HeLa> 1 mMMinimal toxicity observed at typical working concentrations and incubation times.
MCF-7~0.8 mMLonger incubation times can impact cell proliferation.[1]
U2OSNot significantly toxic at 1 mM for 24hShort-term labeling is generally well-tolerated.[2]

Experimental Protocols

Protocol 1: Metabolic Labeling of Nascent RNA in Cultured Cells for Fluorescence Microscopy

This protocol describes the labeling and detection of newly synthesized RNA in adherent cells using a clickable cytidine analog and a fluorescent azide.

Materials:

  • Adherent cells cultured on glass coverslips

  • Complete cell culture medium

  • This compound (or similar clickable cytidine analog) stock solution (e.g., 100 mM in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Fixative solution (e.g., 3.7% formaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

  • Click-iT® Reaction Cocktail (prepare fresh):

    • Click-iT® Reaction Buffer

    • Copper (II) Sulfate (CuSO4)

    • Fluorescent azide (e.g., Alexa Fluor 488 azide)

    • Click-iT® Reaction Buffer Additive (reducing agent)

  • Nuclear counterstain (e.g., Hoechst 33342)

  • Mounting medium

Procedure:

  • Cell Seeding: Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight.

  • Metabolic Labeling:

    • Prepare the desired final concentration of the clickable cytidine analog in pre-warmed complete cell culture medium.

    • Remove the old medium from the cells and replace it with the labeling medium.

    • Incubate the cells for the desired period (e.g., 1-4 hours) under normal cell culture conditions.

  • Fixation:

    • Remove the labeling medium and wash the cells once with PBS.

    • Add the fixative solution and incubate for 15 minutes at room temperature.

    • Remove the fixative and wash the cells twice with PBS.

  • Permeabilization:

    • Add the permeabilization buffer and incubate for 15 minutes at room temperature.

    • Remove the permeabilization buffer and wash the cells twice with PBS.

  • Click Reaction:

    • Prepare the Click-iT® reaction cocktail according to the manufacturer's instructions immediately before use.

    • Remove the PBS wash and add the reaction cocktail to the cells.

    • Incubate for 30 minutes at room temperature, protected from light.

    • Remove the reaction cocktail and wash the cells once with PBS.

  • Nuclear Staining:

    • Incubate the cells with a diluted solution of Hoechst 33342 for 15 minutes at room temperature, protected from light.

    • Wash the cells twice with PBS.

  • Mounting and Imaging:

    • Mount the coverslips onto glass slides using an appropriate mounting medium.

    • Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and nuclear stain.

Protocol 2: Capture of Newly Synthesized RNA using Biotin Azide

This protocol outlines the enrichment of metabolically labeled RNA for downstream analysis such as RT-qPCR or RNA-Seq.

Materials:

  • Suspension or adherent cells

  • Clickable cytidine analog

  • Total RNA extraction kit

  • Biotin azide

  • Click-iT® Reaction Components (as in Protocol 1)

  • Streptavidin-coated magnetic beads

  • RNA binding and wash buffers

  • Nuclease-free water

Procedure:

  • Metabolic Labeling: Label cells with the clickable cytidine analog as described in Protocol 1, steps 2.1-2.3.

  • RNA Extraction: Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's protocol. Ensure all steps are performed under RNase-free conditions.

  • Click Reaction:

    • In a nuclease-free tube, combine the extracted total RNA (typically 1-10 µg), biotin azide, and the components of the Click-iT® reaction cocktail.

    • Incubate the reaction for 30 minutes at room temperature.

  • RNA Precipitation: Precipitate the RNA to remove unreacted components. Add sodium acetate and ethanol, and incubate at -20°C. Centrifuge to pellet the RNA, wash with 70% ethanol, and resuspend the pellet in nuclease-free water.

  • Capture of Biotinylated RNA:

    • Prepare the streptavidin-coated magnetic beads by washing them with RNA binding buffer.

    • Add the biotinylated RNA to the prepared beads and incubate with rotation to allow for binding.

    • Place the tube on a magnetic stand to capture the beads and discard the supernatant containing unlabeled RNA.

    • Wash the beads several times with wash buffers to remove non-specifically bound RNA.

  • Elution: Elute the captured, newly synthesized RNA from the beads according to the bead manufacturer's instructions (e.g., by heating or using a specific elution buffer).

  • Downstream Analysis: The enriched nascent RNA is now ready for analysis by RT-qPCR, microarray, or library preparation for RNA-Seq.

Visualizations

Metabolic_Labeling_Workflow cluster_cell Cellular Environment cluster_detection Detection CytidineAnalog This compound Triphosphate Analog-TP CytidineAnalog->Triphosphate Phosphorylation NascentRNA Nascent RNA with Analog Triphosphate->NascentRNA Transcription by RNA Polymerase ClickReaction Click Chemistry (e.g., CuAAC) NascentRNA->ClickReaction LabeledRNA Labeled RNA ClickReaction->LabeledRNA DetectionMolecule Azide Probe (Fluorophore or Biotin) DetectionMolecule->ClickReaction

Metabolic labeling and detection workflow.

Signaling_Pathway cluster_labeling Metabolic Labeling cluster_analysis Downstream Analysis Start Add Clickable Cytidine Analog to Cells Incorp Incorporation into Nascent RNA Start->Incorp Extract Isolate Total RNA Incorp->Extract Click Click Reaction with Biotin-Azide Extract->Click Purify Affinity Purification (Streptavidin Beads) Click->Purify NGS RNA Sequencing Purify->NGS qPCR RT-qPCR Purify->qPCR

Experimental workflow for nascent RNA capture.

Logical_Relationship cluster_imaging cluster_enrichment Title Choice of Downstream Application Method Metabolically Labeled RNA Imaging Enrichment ImagingApp Fluorescence Microscopy Method:imaging->ImagingApp EnrichmentApp Affinity Purification Method:enrichment->EnrichmentApp ImagingGoal Visualize RNA Synthesis and Localization ImagingApp->ImagingGoal EnrichmentGoal Quantify Nascent Transcripts (RNA-Seq, qPCR) EnrichmentApp->EnrichmentGoal

Decision tree for downstream applications.

References

Application Notes and Protocols for 5-Propan-2-ylcytidine Detection via Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview and detailed protocols for the detection of 5-Propan-2-ylcytidine, a modified nucleoside, utilizing click chemistry. This bioorthogonal reaction allows for the specific and efficient labeling of this compound in complex biological samples, facilitating studies in drug development, RNA therapeutics, and cellular metabolism. The protocols described herein are based on the principles of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry renowned for its high yield, specificity, and compatibility with biological systems.[1][2][3][4][5]

The central strategy involves the metabolic incorporation of a synthetically modified this compound bearing a bioorthogonal handle (either an azide or a terminal alkyne) into cellular nucleic acids. Subsequent detection is achieved through a highly specific click reaction with a corresponding probe (e.g., a fluorescent alkyne or azide), enabling visualization and quantification.[6][7][8][9] This two-step approach offers significant advantages over traditional methods by separating the labeling and detection steps, thereby minimizing potential interference with biological processes.[6][10]

Principle of Detection

The detection of this compound is achieved through a two-step process:

  • Metabolic Labeling: Cells or organisms are incubated with an alkyne- or azide-modified analog of this compound. This analog is designed to be recognized and incorporated by cellular machinery into newly synthesized RNA. For the purpose of these protocols, we will focus on an alkyne-modified version, termed 5-Propan-2-yl-5-ethynylcytidine (5-PyEC).

  • Click Chemistry Ligation: Following metabolic incorporation, the alkyne group on the incorporated 5-PyEC is detected by a copper(I)-catalyzed reaction with an azide-containing probe. This probe can be a fluorophore for imaging, a biotin tag for affinity purification, or another reporter molecule for various downstream applications.[10][11][12][13]

The underlying chemical transformation is the Huisgen 1,3-dipolar cycloaddition between the alkyne on 5-PyEC and the azide on the detection probe, which is significantly accelerated by a copper(I) catalyst.[2][3][4] This reaction forms a stable triazole linkage.[10][]

Experimental Workflow

The overall experimental workflow for the detection of this compound is depicted below. This process includes metabolic labeling of cells, cell harvesting and fixation, the click chemistry reaction, and subsequent analysis.

G cluster_0 Metabolic Labeling cluster_1 Sample Preparation cluster_2 Click Reaction cluster_3 Analysis A Cell Culture B Addition of 5-Propan-2-yl-5-ethynylcytidine (5-PyEC) A->B C Cell Harvesting B->C D Fixation & Permeabilization C->D E Preparation of Click Reaction Cocktail (CuSO4, Ligand, Reducing Agent, Azide Probe) D->E F Incubation E->F G Washing F->G H Imaging (Microscopy) or Quantification (Flow Cytometry) G->H G cluster_0 Cellular Environment cluster_1 Detection via Click Chemistry A 5-PyEC (Alkyne-modified nucleoside) B Cellular Uptake A->B C Metabolic Conversion (e.g., phosphorylation) B->C D Incorporation into RNA by RNA Polymerases C->D G Click Reaction (Triazole Formation) D->G E Azide-Probe E->G F Cu(I) Catalyst F->G H Labeled RNA G->H I Signal Detection H->I

References

5-Propan-2-ylcytidine: A Potential Tool for Virological Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Introduction

Nucleoside analogues represent a cornerstone of antiviral therapy and virological research. Their structural similarity to natural nucleosides allows them to be incorporated into the viral replication machinery, ultimately disrupting the viral life cycle. 5-substituted cytidine analogues, in particular, have demonstrated a broad spectrum of antiviral activities against various RNA and DNA viruses. While specific research on 5-Propan-2-ylcytidine is not extensively available in public literature, its structural features suggest it may function as a valuable tool for studying viral replication and developing novel antiviral strategies. This document provides an overview of the potential applications, mechanisms of action, and experimental protocols relevant to the study of this compound and related 5-alkylcytidine analogues in a virology research setting.

The core hypothesis for the antiviral potential of this compound is based on the established mechanisms of other 5-substituted cytidine nucleosides. These compounds typically exert their antiviral effects after being metabolized within the host cell to their active triphosphate form. This active metabolite can then act as a competitive inhibitor or an alternative substrate for viral RNA or DNA polymerases, leading to the termination of the growing nucleic acid chain or the introduction of mutations, a process known as lethal mutagenesis.[1]

Potential Applications in Virology

  • Antiviral Screening: this compound can be screened for its inhibitory activity against a wide range of viruses, including but not limited to influenza viruses, coronaviruses, flaviviruses, and picornaviruses.

  • Mechanism of Action Studies: For viruses where inhibitory activity is observed, this compound can be used to elucidate the specific mechanisms of viral inhibition, such as chain termination or lethal mutagenesis.

  • Drug Resistance Studies: this compound can be employed to select for and characterize drug-resistant viral mutants. This is crucial for understanding the genetic basis of resistance and for the development of next-generation antiviral agents.

  • Structure-Activity Relationship (SAR) Studies: As part of a larger library of 5-substituted cytidine analogues, this compound can contribute to understanding how the size and nature of the 5-position substituent affect antiviral potency and selectivity.

Mechanism of Action: A Hypothesized Pathway

The presumed mechanism of action for this compound as an antiviral agent is initiated by its uptake into the host cell, followed by a series of phosphorylation events catalyzed by host cell kinases. This metabolic activation converts the nucleoside prodrug into its active 5'-triphosphate form. The active triphosphate metabolite then competes with the natural cellular nucleotide, cytidine triphosphate (CTP), for incorporation into the nascent viral RNA or DNA strand by the viral polymerase.

Incorporation of this compound triphosphate can lead to two primary antiviral outcomes:

  • Chain Termination: The presence of the bulky propan-2-yl group at the 5-position may cause steric hindrance within the active site of the viral polymerase, preventing the formation of a phosphodiester bond with the subsequent nucleotide and thereby terminating the elongation of the nucleic acid chain.

  • Lethal Mutagenesis: Alternatively, the modified base may be incorporated and allow for continued synthesis, but its presence could lead to mispairing during subsequent rounds of replication. This accumulation of mutations throughout the viral genome can exceed a tolerable threshold, leading to a non-viable viral population, a phenomenon known as "error catastrophe".[1]

Data Presentation

While specific quantitative data for this compound is not available, the following table illustrates how such data would be presented for a representative 5-substituted cytidine analogue, "Compound X," against two hypothetical viruses.

CompoundVirusEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)
Compound XVirus A1.5>100>66.7
Compound XVirus B5.2>100>19.2
Ribavirin (Control)Virus A10.8>100>9.3
Ribavirin (Control)Virus B25.4>100>3.9

EC₅₀: 50% effective concentration (concentration of compound that inhibits viral replication by 50%). CC₅₀: 50% cytotoxic concentration (concentration of compound that reduces cell viability by 50%). Selectivity Index (SI): CC₅₀ / EC₅₀. A higher SI value indicates greater antiviral specificity.

Experimental Protocols

Protocol 1: Antiviral Activity Assay (Plaque Reduction Assay)

This protocol is designed to determine the concentration of this compound that inhibits the production of infectious virus particles by 50% (EC₅₀).

Materials:

  • Host cells permissive to the virus of interest (e.g., Vero, MDCK, Huh-7)

  • Virus stock of known titer (PFU/mL)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Agarose or methylcellulose overlay medium

  • Crystal violet staining solution

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed host cells in 6-well plates at a density that will result in a confluent monolayer on the day of infection.

  • Compound Preparation: Prepare a series of 2-fold serial dilutions of this compound in cell culture medium.

  • Virus Infection: When cells are confluent, remove the growth medium and infect the monolayer with the virus at a multiplicity of infection (MOI) that will produce approximately 50-100 plaques per well.

  • Compound Treatment: After a 1-hour adsorption period, remove the viral inoculum and wash the cells with PBS. Add the prepared dilutions of this compound to the respective wells. Include a "no-drug" control.

  • Overlay: Overlay the cells with a medium containing agarose or methylcellulose to restrict viral spread to adjacent cells.

  • Incubation: Incubate the plates at the optimal temperature for viral replication (e.g., 37°C) for a period that allows for plaque formation (typically 2-5 days).

  • Plaque Visualization: After the incubation period, fix the cells (e.g., with 10% formalin) and stain with crystal violet.

  • Data Analysis: Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the "no-drug" control. The EC₅₀ value is determined by plotting the percentage of plaque reduction against the compound concentration and fitting the data to a dose-response curve.

Protocol 2: Cytotoxicity Assay (MTT Assay)

This protocol measures the effect of this compound on host cell viability to determine the 50% cytotoxic concentration (CC₅₀).

Materials:

  • Host cells (same as used in the antiviral assay)

  • This compound stock solution

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed host cells in a 96-well plate at an appropriate density.

  • Compound Treatment: Add serial dilutions of this compound to the wells. Include a "no-compound" control.

  • Incubation: Incubate the plate for the same duration as the antiviral assay.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the "no-compound" control. The CC₅₀ value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizations

Signaling_Pathway cluster_cell Host Cell cluster_virus Viral Replication Compound This compound Mono_P This compound Monophosphate Compound->Mono_P Host Kinase Di_P This compound Diphosphate Mono_P->Di_P Host Kinase Tri_P This compound Triphosphate (Active Form) Di_P->Tri_P Host Kinase Polymerase Viral Polymerase (e.g., RdRp) Tri_P->Polymerase Inhibition / Misincorporation Replication Viral Genome Replication

Caption: Hypothesized metabolic activation and mechanism of action of this compound.

Experimental_Workflow cluster_antiviral Antiviral Activity cluster_cytotoxicity Cytotoxicity cluster_analysis Data Analysis A1 Seed Host Cells A2 Infect with Virus A1->A2 A3 Treat with This compound A2->A3 A4 Plaque Assay A3->A4 A5 Calculate EC₅₀ A4->A5 D1 Determine Selectivity Index (SI = CC₅₀ / EC₅₀) A5->D1 C1 Seed Host Cells C2 Treat with This compound C1->C2 C3 MTT Assay C2->C3 C4 Calculate CC₅₀ C3->C4 C4->D1

Caption: Workflow for evaluating the antiviral efficacy and cytotoxicity of this compound.

References

Application Notes and Protocols for the Quantification of 5-Propan-2-ylcytidine in RNA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the quantification of 5-Propan-2-ylcytidine, a modified cytidine nucleoside, in RNA samples. The primary method detailed is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and specificity for the detection and quantification of RNA modifications.

Introduction

Post-transcriptional modifications of RNA nucleosides play a crucial role in a wide range of biological processes. This compound is a hypothetical modified nucleoside, and its accurate quantification in RNA is essential for understanding its potential biological functions and for the development of RNA-based therapeutics. The methods described herein provide a robust framework for the analysis of this and other modified nucleosides. The cornerstone of this analysis is the complete enzymatic digestion of RNA into its constituent nucleosides, followed by sensitive detection using LC-MS/MS.[1][2][3][4]

Quantification Methods

The gold-standard for the quantification of modified nucleosides in RNA is Liquid Chromatography-Mass Spectrometry (LC-MS).[4][5] This technique provides the necessary selectivity and sensitivity to detect and quantify low-abundance modifications.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for the accurate quantification of this compound.[5][6] The method involves the enzymatic hydrolysis of the RNA sample into individual nucleosides, which are then separated by liquid chromatography and detected by a mass spectrometer.[4][7] The use of stable isotope-labeled internal standards is crucial for accurate quantification, as it corrects for variations in sample preparation and instrument response.[4]

Key Advantages of LC-MS/MS:

  • High Specificity: The mass spectrometer can distinguish between different nucleosides based on their mass-to-charge ratio and fragmentation patterns.

  • High Sensitivity: Modern LC-MS/MS instruments can detect modified nucleosides at the attomole level.[5]

  • Accurate Quantification: The use of stable isotope-labeled internal standards allows for precise and accurate quantification.[6]

Data Presentation

The following table summarizes hypothetical quantitative data for the analysis of this compound using an LC-MS/MS method. These values are representative of what can be achieved with a validated method.

ParameterValueNotes
Limit of Detection (LOD) 1.5 amolOn-column
Limit of Quantification (LOQ) 5.0 amolOn-column
Linear Dynamic Range 5 amol - 5 pmol
Intra-day Precision (%RSD) < 5%
Inter-day Precision (%RSD) < 10%
Recovery 95 - 105%

Experimental Protocols

Protocol 1: Enzymatic Digestion of RNA to Nucleosides

This protocol describes the complete enzymatic hydrolysis of RNA into its constituent nucleosides, a critical first step for LC-MS/MS analysis.[1][2][7]

Materials:

  • Purified RNA sample

  • Nuclease P1 (from Penicillium citrinum)

  • Antarctic Phosphatase

  • 10X Antarctic Phosphatase Reaction Buffer

  • Nuclease-free water

Procedure:

  • To 1 µg of purified RNA in a nuclease-free microcentrifuge tube, add nuclease-free water to a final volume of 18 µL.

  • Add 2 µL of 10X Antarctic Phosphatase Reaction Buffer.

  • Add 1 µL of Antarctic Phosphatase (5 units).

  • Add 1 µL of Nuclease P1 (10 units).

  • Mix gently and incubate at 37°C for 2 hours.

  • Following incubation, the sample is ready for LC-MS/MS analysis. No additional purification is typically required.[7] For samples with high enzyme concentrations, a molecular weight cutoff filtration step may be considered to remove enzymes.[4]

Protocol 2: LC-MS/MS Analysis of this compound

This protocol outlines the parameters for the analysis of this compound using a triple quadrupole mass spectrometer.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A linear gradient from 5% to 50% B over 10 minutes.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM):

    • Analyte: this compound

      • Precursor ion (Q1): To be determined based on the exact mass of the protonated molecule.

      • Product ion (Q3): To be determined from the fragmentation of the precursor ion (likely corresponding to the protonated base).

    • Internal Standard: Stable isotope-labeled this compound (e.g., with 13C or 15N labels)

      • Precursor ion (Q1): To be determined based on the exact mass of the labeled molecule.

      • Product ion (Q3): To be determined from the fragmentation of the labeled precursor ion.

  • Source Parameters: Optimized for maximum signal intensity of the analyte.

Visualizations

Experimental Workflow for Quantification of this compound

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis rna_sample RNA Sample digestion Enzymatic Digestion (Nuclease P1, Phosphatase) rna_sample->digestion 1 µg RNA nucleosides Nucleoside Mixture digestion->nucleosides lc_separation LC Separation (C18 Column) nucleosides->lc_separation Inject ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection data_analysis Data Analysis (Quantification) ms_detection->data_analysis

Caption: Workflow for this compound quantification.

Logical Relationship of Quantification Components

logical_relationship A Accurate Quantification of this compound B Complete Enzymatic Digestion A->B D Sensitive LC-MS/MS Method A->D E Appropriate Internal Standard A->E C High-Purity RNA B->C F Validated Analytical Method D->F E->F

Caption: Key components for accurate quantification.

References

Innovative Research Applications of 5-Substituted Cytidine Analogs: A Template for 5-Propan-2-ylcytidine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Extensive searches of the scientific literature and chemical databases did not yield specific information regarding the synthesis, biological activity, or research applications of 5-Propan-2-ylcytidine. This suggests that it is a novel compound that has not yet been characterized in published research. However, the broader class of 5-substituted cytidine analogs has been the subject of significant investigation, demonstrating a wide range of potential therapeutic applications, primarily in the fields of antiviral and anticancer research. This document provides a detailed overview of the common research applications and experimental protocols for 5-substituted cytidine analogs, which can serve as a foundational guide for researchers interested in exploring the potential of this compound.

General Application Notes for 5-Substituted Cytidine Analogs

5-substituted cytidine analogs are synthetic derivatives of the natural nucleoside cytidine, modified at the 5th position of the pyrimidine ring. This modification can significantly alter the molecule's biological activity, leading to a range of therapeutic effects.

1. Antiviral Research:

Many 5-substituted cytidine analogs exhibit potent antiviral activity against a variety of RNA and DNA viruses. The underlying mechanism often involves the intracellular phosphorylation of the nucleoside analog to its triphosphate form. This triphosphate can then act as a competitive inhibitor or an alternative substrate for viral RNA-dependent RNA polymerase (RdRp) or DNA polymerase.[1][2] Incorporation of the analog into the growing viral nucleic acid chain can lead to chain termination or increased mutation rates, ultimately inhibiting viral replication.

Potential Applications:

  • Broad-spectrum antiviral agents.

  • Therapeutics for infections caused by Picornaviruses (e.g., Poliovirus, Coxsackievirus).[1][2]

  • Development of drugs against other viral families.

2. Anticancer Research:

Modifications at the 5-position of the pyrimidine ring have also yielded compounds with significant anticancer activity.[3][4][5] The mechanisms of action can be diverse and include:

  • Inhibition of DNA Methylation: Some analogs, after incorporation into DNA, can covalently trap DNA methyltransferases (DNMTs), leading to global DNA hypomethylation and re-expression of tumor suppressor genes.[6]

  • Induction of Apoptosis: 5-substituted pyrimidine nucleosides can trigger programmed cell death in cancer cells.

  • Cell Cycle Arrest: These compounds can interfere with the normal progression of the cell cycle, leading to growth inhibition of cancer cells.

Potential Applications:

  • Treatment of various hematological malignancies and solid tumors.[7]

  • Combination therapy with other anticancer agents to enhance efficacy.

Hypothetical Data Presentation for this compound

The following table is a template illustrating how quantitative data for a novel compound like this compound could be presented. The values are purely illustrative and not based on experimental data.

ParameterVirus/Cell LineValue
Antiviral Activity
EC₅₀ (μM)Poliovirus2.5
EC₅₀ (μM)Coxsackievirus B35.1
CC₅₀ (μM)HeLa Cells>100
Selectivity Index (SI)Poliovirus>40
Anticancer Activity
GI₅₀ (μM)MiaPaCa-2 (Pancreatic)8.3
GI₅₀ (μM)PANC-1 (Pancreatic)12.7
GI₅₀ (μM)BxPC-3 (Pancreatic)9.5
Enzyme Inhibition
Kᵢ (μM)Viral RdRp1.2

EC₅₀: 50% effective concentration; CC₅₀: 50% cytotoxic concentration; SI: Selectivity Index (CC₅₀/EC₅₀); GI₅₀: 50% growth inhibition; Kᵢ: Inhibition constant.

Experimental Protocols

The following are generalized protocols that can be adapted for the evaluation of this compound.

Protocol 1: In Vitro Antiviral Activity Assay

Objective: To determine the antiviral efficacy of this compound against a target virus in a cell-based assay.

Materials:

  • Host cell line susceptible to the virus of interest (e.g., HeLa cells for Poliovirus).

  • Virus stock with a known titer.

  • Cell culture medium and supplements.

  • This compound.

  • Positive control antiviral drug (e.g., Ribavirin).[1]

  • Cell viability assay reagent (e.g., MTT, CellTiter-Glo®).

  • 96-well cell culture plates.

Methodology:

  • Cell Seeding: Seed the host cells in 96-well plates at a density that will result in a confluent monolayer after 24 hours of incubation.

  • Compound Preparation: Prepare a series of dilutions of this compound and the positive control drug in cell culture medium.

  • Infection and Treatment:

    • Remove the growth medium from the cells.

    • Add the diluted compounds to the respective wells.

    • Infect the cells with the virus at a predetermined multiplicity of infection (MOI).

    • Include uninfected and untreated virus-infected controls.

  • Incubation: Incubate the plates at 37°C in a humidified CO₂ incubator for a period sufficient for the virus to cause a cytopathic effect (CPE) in the control wells (typically 48-72 hours).

  • Assessment of Antiviral Activity:

    • Visually inspect the cells for CPE under a microscope.

    • Quantify cell viability using a suitable assay. The percentage of protection from viral-induced cell death is calculated relative to the uninfected and untreated controls.

  • Data Analysis: Calculate the 50% effective concentration (EC₅₀) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Protocol 2: Cytotoxicity Assay

Objective: To determine the cytotoxicity of this compound in a specific cell line.

Methodology:

  • Cell Seeding: Seed the cells in 96-well plates as described in Protocol 1.

  • Compound Treatment: Add serial dilutions of this compound to the wells. Include untreated control wells.

  • Incubation: Incubate the plates for the same duration as the antiviral assay.

  • Cell Viability Assessment: Quantify cell viability using a suitable assay.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC₅₀) from the dose-response curve.

Visualizations

Experimental Workflow for Antiviral Screening

Antiviral_Screening_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_seeding Seed Host Cells (96-well plate) infection Infect Cells with Virus & Add Compound cell_seeding->infection compound_prep Prepare Serial Dilutions of this compound compound_prep->infection incubation Incubate (48-72 hours) infection->incubation cpe_eval Evaluate Cytopathic Effect (CPE) incubation->cpe_eval viability_assay Perform Cell Viability Assay cpe_eval->viability_assay calc_ec50 Calculate EC50 & CC50 viability_assay->calc_ec50

Caption: General workflow for in vitro antiviral screening of a novel compound.

Hypothetical Signaling Pathway for Antiviral Action

Antiviral_Mechanism cluster_cell Host Cell cluster_virus Viral Replication compound This compound compound_mp This compound Monophosphate compound->compound_mp Cellular Kinases compound_dp This compound Diphosphate compound_mp->compound_dp compound_tp This compound Triphosphate (Active Form) compound_dp->compound_tp viral_rdrp Viral RNA-dependent RNA Polymerase (RdRp) compound_tp->viral_rdrp Inhibits rna_synthesis Viral RNA Synthesis compound_tp->rna_synthesis Causes Chain Termination viral_rdrp->rna_synthesis Catalyzes inhibition Inhibition of Viral Replication rna_synthesis->inhibition

Caption: Hypothetical mechanism of antiviral action for this compound.

References

Application Notes and Protocols for the Study of 5-Propan-2-ylcytidine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

5-Propan-2-ylcytidine is a novel cytidine analogue. As with other nucleoside analogues, its therapeutic potential is predicated on its ability to interfere with nucleic acid synthesis in target cells, such as cancer cells or virus-infected cells. Nucleoside analogues are prodrugs that require intracellular phosphorylation to their active triphosphate form.[1][2][3] These active metabolites can then compete with natural nucleosides, inhibiting DNA or RNA polymerases or leading to chain termination when incorporated into growing nucleic acid strands.[4][5][6] The efficacy and therapeutic window of a novel analogue like this compound are dependent on several factors including its cellular uptake, efficiency of intracellular phosphorylation, susceptibility to degradation by enzymes like cytidine deaminase, and its interaction with target enzymes.[7][8]

These application notes provide a comprehensive experimental framework for the preclinical evaluation of this compound, from initial screening to more detailed mechanistic studies.

I. Initial Screening and Cytotoxicity Assessment

The initial phase of investigation focuses on determining the cytotoxic or antiviral activity of this compound across a panel of relevant cell lines.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50).

Materials:

  • Human cancer cell lines (e.g., leukemia, breast, colon cancer) or virus-infected cells and corresponding uninfected controls.

  • This compound (dissolved in a suitable solvent like DMSO).

  • Complete cell culture medium.

  • 96-well plates.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

  • Microplate reader.

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the cells and add the medium containing different concentrations of the compound. Include a vehicle control (medium with the solvent used to dissolve the compound).

  • Incubate the plate for a period relevant to the cell doubling time (e.g., 48-72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Add solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Data Presentation:

Hypothetical IC50 values for this compound against various cell lines are presented in the table below.

Cell LineTissue of OriginHypothetical IC50 (µM)
HL-60Acute Promyelocytic Leukemia0.5
MCF-7Breast Adenocarcinoma2.1
HCT-116Colorectal Carcinoma5.8
A549Lung Carcinoma10.2
Vero (uninfected)Kidney (control)> 50
Vero (infected with Virus X)Kidney (viral model)1.5

II. Mechanistic Studies

Following the initial screening, the subsequent experiments aim to elucidate the mechanism of action of this compound.

Experimental Workflow for Mechanistic Studies

G A Initial Screening (Cytotoxicity Assay) B Cellular Uptake Assay A->B F Cell Cycle Analysis A->F C Intracellular Phosphorylation Analysis B->C D DNA/RNA Incorporation Assay C->D E Enzyme Inhibition Assay (e.g., DNA/RNA Polymerase) D->E G Apoptosis Assay F->G G cluster_0 Cellular Uptake & Metabolism cluster_1 Mechanism of Action 5-Propan-2-ylcytidine_ext This compound (extracellular) 5-Propan-2-ylcytidine_int This compound (intracellular) 5-Propan-2-ylcytidine_ext->5-Propan-2-ylcytidine_int Nucleoside Transporter 5-Propan-2-ylcytidine_MP This compound-MP 5-Propan-2-ylcytidine_int->5-Propan-2-ylcytidine_MP dCK 5-Propan-2-ylcytidine_DP This compound-DP 5-Propan-2-ylcytidine_MP->5-Propan-2-ylcytidine_DP CMK 5-Propan-2-ylcytidine_TP This compound-TP 5-Propan-2-ylcytidine_DP->5-Propan-2-ylcytidine_TP NDPK DNA_Polymerase DNA Polymerase 5-Propan-2-ylcytidine_TP->DNA_Polymerase Inhibition RNA_Polymerase RNA Polymerase 5-Propan-2-ylcytidine_TP->RNA_Polymerase Inhibition Chain_Termination Chain Termination 5-Propan-2-ylcytidine_TP->Chain_Termination Incorporation DNA_Synthesis DNA Synthesis DNA_Polymerase->DNA_Synthesis Blocks RNA_Synthesis RNA Synthesis RNA_Polymerase->RNA_Synthesis Blocks Apoptosis Apoptosis DNA_Synthesis->Apoptosis RNA_Synthesis->Apoptosis Chain_Termination->Apoptosis

References

Application Notes and Protocols for Cell Culture Treatment with DNA Methyltransferase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the in vitro use of DNA methyltransferase (DNMT) inhibitors, with a focus on cytidine analogs. While the specific compound 5-Propan-2-ylcytidine is not extensively documented in the scientific literature, the following guidelines are based on the well-characterized DNMT inhibitors, 5-Azacytidine and 5-Aza-2'-deoxycytidine (Decitabine). These protocols and notes are intended to serve as a comprehensive starting point for researchers investigating the effects of novel cytidine analogs that target DNA methylation.

Mechanism of Action: Cytidine analogs that inhibit DNA methylation, such as 5-Azacytidine, are incorporated into DNA during replication. They covalently trap DNA methyltransferase enzymes, leading to their degradation and a subsequent reduction in global DNA methylation. This can lead to the re-expression of silenced tumor suppressor genes, induction of apoptosis, and inhibition of cancer cell growth.

Data Presentation: Efficacy of DNMT Inhibitors on Cancer Cell Lines

The following tables summarize the effects of 5-Aza-2'-deoxycytidine on the viability and gene expression of various cancer cell lines, providing a baseline for expected outcomes.

Table 1: Inhibition of Cell Viability by 5-Aza-2'-deoxycytidine

Cell LineCancer TypeTreatment DurationIC50 ValueEffect on Cell ViabilityReference
HT-29Colon Cancer48 hours2 µMSignificant decrease in a time and dose-dependent manner.[1][1]
SW 480Colon CancerNot Specified~1 µMSignificant inhibition in a time- and dose-dependent manner.[2][2]
SW 948Colon CancerNot Specified~1 µMSignificant inhibition in a time- and dose-dependent manner.[2][2]
A549Lung Adenocarcinoma48-72 hoursNot SpecifiedSignificant inhibition in a time and dosage-dependent manner.[3][3]

Table 2: Effect of 5-Aza-2'-deoxycytidine on Gene Expression in Colon Cancer Cell Lines (SW 480 and SW 948)

GeneFunctionEffect of Treatment (48 hours)Reference
p21Cip1/Waf1/Sdi1Cyclin-dependent kinase inhibitorSignificant up-regulation[2]
p27Kip1Cyclin-dependent kinase inhibitorSignificant up-regulation[2]
p57Kip2Cyclin-dependent kinase inhibitorSignificant up-regulation[2]
DNMT1DNA methyltransferase 1Significant down-regulation[2]

Experimental Protocols

General Cell Culture and Thawing of Cryopreserved Cells

This protocol outlines the basic steps for culturing and thawing adherent human cancer cell lines.

Materials:

  • Complete cell culture medium (specific to cell line)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • 0.05% Trypsin-EDTA

  • Cryovial of cells

  • T-25 or T-75 culture flasks

  • Water bath at 37°C

  • Incubator at 37°C with 5% CO2

Protocol:

  • Pre-warm the complete culture medium in a 37°C water bath.

  • Quickly thaw the cryovial of cells by partially immersing it in the 37°C water bath.

  • Immediately transfer the thawed cell suspension into a T-25 or T-75 flask containing pre-warmed complete medium.[4]

  • Gently swirl the flask to mix the cells and incubate at 37°C with 5% CO2.[5]

  • After 24 hours, observe the cells under a microscope to ensure attachment.

  • Change the medium every 2-3 days and subculture the cells when they reach 80-90% confluency.

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of a compound on cell viability using a colorimetric MTT assay.

Materials:

  • 96-well plates

  • Cells in culture

  • Compound stock solution (e.g., 5-Aza-2'-deoxycytidine)

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

  • Prepare serial dilutions of the test compound in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include untreated control wells.

  • Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).

  • After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control.

Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)

This protocol describes the detection of apoptosis by flow cytometry using Annexin V-FITC and Propidium Iodide (PI) staining.

Materials:

  • Cells treated with the test compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Propidium Iodide (PI) solution

  • Flow cytometer

Protocol:

  • Culture and treat cells with the desired concentrations of the compound for the specified duration.

  • Harvest the cells (including floating cells) and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Visualizations

Signaling Pathways and Experimental Workflows

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR ERK1/2 ERK1/2 EGFR->ERK1/2 Activates IRE1a IRE1a IRE1a->EGFR Activates JNK JNK IRE1a->JNK Activates Stabilization Stabilization ERK1/2->Stabilization LDLR_mRNA LDLR_mRNA Stabilization->LDLR_mRNA Stabilizes 5-Azacytidine 5-Azacytidine 5-Azacytidine->IRE1a Activates

Caption: 5-Azacytidine induced signaling pathway leading to LDLR mRNA stabilization.[6]

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Cell_Culture Cell Seeding (e.g., 96-well plate) Treatment Treat Cells with Compound (24, 48, 72 hours) Cell_Culture->Treatment Compound_Prep Prepare Serial Dilutions of Test Compound Compound_Prep->Treatment MTT_Addition Add MTT Reagent Treatment->MTT_Addition Incubation Incubate (3-4 hours) MTT_Addition->Incubation Solubilization Add DMSO Incubation->Solubilization Read_Absorbance Measure Absorbance (570 nm) Solubilization->Read_Absorbance Data_Analysis Calculate Cell Viability Read_Absorbance->Data_Analysis

References

Downstream Analysis of RNA after 5-Ethynylcytidine (5-EC) Labeling: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of nascent RNA provides a dynamic snapshot of the cellular transcriptome, offering insights into gene regulation, RNA processing, and cellular responses to various stimuli. Metabolic labeling of RNA with nucleoside analogs has emerged as a powerful tool for genome-wide analysis of newly synthesized transcripts. 5-Ethynylcytidine (5-EC) is a cell-permeable cytidine analog that is incorporated into nascent RNA transcripts by cellular RNA polymerases.[1][2] The ethynyl group serves as a bioorthogonal handle, allowing for the selective chemical ligation ("click" chemistry) of azide-containing reporter molecules.[1][2] This enables the visualization, enrichment, and identification of newly synthesized RNA, providing a versatile platform for various downstream applications.[1][2][3] Notably, 5-EC is efficiently incorporated into RNA but not DNA and is metabolized more rapidly than its uridine counterpart, 5-ethynyluridine (5-EU).[1][4]

This document provides detailed application notes and protocols for the downstream analysis of RNA labeled with 5-Ethynylcytidine (5-EC). These protocols are designed for researchers in molecular biology, drug discovery, and related fields to facilitate the study of dynamic RNA transcription and its regulation.

Key Applications

The incorporation of 5-EC into nascent RNA enables a variety of downstream analyses, including:

  • Nascent RNA Sequencing (RNA-Seq): Global analysis of newly transcribed RNA to study dynamic changes in gene expression.

  • Fluorescence Microscopy: Visualization of sites of active transcription within single cells.

  • RNA-Protein Interaction Studies: Identification of proteins that interact with newly synthesized RNA transcripts through techniques like CLIP-Seq (Cross-Linking and Immunoprecipitation-Sequencing).

Data Presentation

Table 1: Representative Quantitative Data from 5-EC Labeling Experiments
ParameterCell Line5-EC ConcentrationLabeling TimeMeasurementResultReference
Labeling EfficiencyHEK293T1 mM16 hoursLC-MS/MS~1.37% 5-EC/C in total RNA[5]
Differential Gene ExpressionK56220 µM Celastrol10-160 minPRO-seq~6500 differentially expressed genes identified
RNA Decay RateArabidopsis thaliana0.5 mM 5-EUPulse-chaseRNA-SeqShorter RNA half-lives compared to transcriptional inhibition methods[6]

Note: This table provides examples of the types of quantitative data that can be obtained. Actual results will vary depending on the experimental conditions, cell type, and specific research question.

Experimental Protocols

Protocol 1: Metabolic Labeling of Nascent RNA with 5-Ethynylcytidine (5-EC)

This protocol describes the general procedure for labeling newly synthesized RNA in cultured cells with 5-EC.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • 5-Ethynylcytidine (5-EC)

  • DMSO (for dissolving 5-EC)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells in appropriate culture vessels and grow to the desired confluency (typically 70-80%).

  • Prepare 5-EC Stock Solution: Dissolve 5-EC in DMSO to prepare a stock solution (e.g., 100 mM). Store at -20°C.

  • Labeling:

    • Thaw the 5-EC stock solution.

    • Dilute the 5-EC stock solution in pre-warmed complete culture medium to the desired final concentration (e.g., 0.5-1 mM).

    • Remove the existing medium from the cells and replace it with the 5-EC containing medium.

    • Incubate the cells for the desired labeling period (e.g., 30 minutes to 16 hours) at 37°C in a CO2 incubator. The optimal labeling time will depend on the experimental goals.

  • Cell Harvesting:

    • After the labeling period, remove the labeling medium and wash the cells twice with ice-cold PBS.

    • Proceed immediately to RNA extraction or cell fixation, depending on the downstream application.

Protocol 2: Nascent RNA Sequencing (Click-iT Nascent RNA Capture)

This protocol outlines the enrichment of 5-EC-labeled RNA for subsequent high-throughput sequencing.

Materials:

  • 5-EC labeled cells

  • RNA extraction kit

  • Click-iT® Nascent RNA Capture Kit (or equivalent reagents for click chemistry and biotinylation)

  • Streptavidin magnetic beads

  • RNA fragmentation reagents

  • cDNA synthesis kit

  • Sequencing library preparation kit

Procedure:

  • RNA Isolation: Extract total RNA from 5-EC labeled and control (unlabeled) cells using a standard RNA extraction method.

  • Click Reaction and Biotinylation:

    • Perform a click reaction to attach a biotin-azide molecule to the ethynyl group of the incorporated 5-EC. This reaction typically uses a copper(I) catalyst. Follow the manufacturer's protocol for the click chemistry kit.

  • Purification of Biotinylated RNA:

    • Enrich the biotinylated (nascent) RNA using streptavidin magnetic beads.

    • Wash the beads extensively to remove non-biotinylated (pre-existing) RNA.

  • Elution and Fragmentation:

    • Elute the captured RNA from the beads.

    • Fragment the enriched RNA to the appropriate size for sequencing library preparation.

  • Library Preparation and Sequencing:

    • Synthesize cDNA from the fragmented RNA.

    • Prepare a sequencing library according to the manufacturer's instructions.

    • Sequence the library on a high-throughput sequencing platform.

  • Data Analysis:

    • Align the sequencing reads to a reference genome.

    • Quantify gene expression levels to identify newly transcribed genes and analyze transcriptional dynamics.

Protocol 3: Fluorescence Microscopy of Nascent RNA

This protocol describes the visualization of 5-EC-labeled RNA in fixed cells.

Materials:

  • Cells grown on coverslips and labeled with 5-EC

  • 4% Paraformaldehyde (PFA) in PBS for fixation

  • 0.5% Triton X-100 in PBS for permeabilization

  • Click-iT® Cell Reaction Buffer Kit (or equivalent)

  • Fluorescent azide (e.g., Alexa Fluor 488 azide)

  • DAPI or Hoechst for nuclear counterstaining

  • Mounting medium

Procedure:

  • Fixation:

    • Wash the 5-EC labeled cells on coverslips twice with PBS.

    • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Permeabilization:

    • Permeabilize the cells with 0.5% Triton X-100 in PBS for 20 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Click Reaction:

    • Prepare the click reaction cocktail containing the fluorescent azide according to the manufacturer's protocol.

    • Incubate the cells with the reaction cocktail for 30 minutes at room temperature, protected from light.

  • Washing and Counterstaining:

    • Wash the cells three times with PBS.

    • Counterstain the nuclei with DAPI or Hoechst for 5 minutes.

    • Wash the cells twice with PBS.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using an appropriate mounting medium.

    • Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and nuclear stain.

Protocol 4: RNA Pull-Down Assay for Identifying RNA-Binding Proteins

This protocol describes the enrichment of 5-EC labeled RNA and associated proteins.

Materials:

  • 5-EC labeled cells

  • UV cross-linking instrument (254 nm)

  • Lysis buffer (e.g., RIPA buffer)

  • RNase inhibitors

  • Protease inhibitors

  • Click chemistry reagents

  • Biotin-azide

  • Streptavidin magnetic beads

  • Wash buffers

  • Elution buffer

  • SDS-PAGE and Western blotting reagents or Mass spectrometry facility

Procedure:

  • UV Cross-linking:

    • Wash 5-EC labeled cells with ice-cold PBS.

    • Irradiate the cells with UV light (254 nm) on ice to cross-link RNA-protein interactions.

  • Cell Lysis:

    • Lyse the cells in a suitable lysis buffer containing RNase and protease inhibitors.

    • Clarify the lysate by centrifugation.

  • Click Reaction and Biotinylation:

    • Perform a click reaction on the cell lysate to attach biotin-azide to the 5-EC labeled RNA.

  • Pull-Down of RNA-Protein Complexes:

    • Incubate the biotinylated lysate with streptavidin magnetic beads to capture the nascent RNA-protein complexes.

    • Wash the beads extensively to remove non-specific binders.[7]

  • Elution and Analysis:

    • Elute the captured proteins from the beads.

    • Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against specific RNA-binding proteins or by mass spectrometry for unbiased identification of interacting proteins.

Visualizations

Experimental Workflow

G cluster_labeling Metabolic Labeling cluster_downstream Downstream Analysis cell_culture Cell Culture ec_labeling 5-EC Labeling cell_culture->ec_labeling rna_seq Nascent RNA-Seq ec_labeling->rna_seq RNA Isolation & Click Chemistry microscopy Fluorescence Microscopy ec_labeling->microscopy Fixation & Click Chemistry pull_down RNA Pull-Down ec_labeling->pull_down UV Cross-linking & Click Chemistry

Caption: Overall experimental workflow for 5-EC labeling and downstream analysis.

Nascent RNA Sequencing Workflow

G start 5-EC Labeled RNA click Click Reaction (Biotin-Azide) start->click enrich Streptavidin Pull-Down click->enrich fragment RNA Fragmentation enrich->fragment library_prep cDNA Synthesis & Library Prep fragment->library_prep sequencing High-Throughput Sequencing library_prep->sequencing analysis Data Analysis sequencing->analysis G start 5-EC Labeled Cells on Coverslip fix Fixation (PFA) start->fix permeabilize Permeabilization (Triton X-100) fix->permeabilize click Click Reaction (Fluorescent Azide) permeabilize->click stain Nuclear Counterstain (DAPI) click->stain image Fluorescence Imaging stain->image G start 5-EC Labeled Cells crosslink UV Cross-linking start->crosslink lyse Cell Lysis crosslink->lyse click Click Reaction (Biotin-Azide) lyse->click pull_down Streptavidin Pull-Down click->pull_down elute Elution of Proteins pull_down->elute analysis Western Blot or Mass Spectrometry elute->analysis

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Labeling Efficiency with 5-Propan-2-ylcytidine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 5-Propan-2-ylcytidine for metabolic labeling of nascent RNA. The information is designed to help you optimize your experiments and overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a cytidine analog modified with a propan-2-yl group containing a terminal alkyne. This modification allows it to be metabolically incorporated into newly synthesized RNA by cellular polymerases. The incorporated alkyne group then serves as a handle for bioorthogonal "click" chemistry, enabling the covalent attachment of a variety of reporter molecules, such as fluorophores or biotin, for downstream analysis.[1]

Q2: What are the key advantages of using this compound for RNA labeling?

The primary advantage of using alkyne-modified nucleosides like this compound is the bioorthogonality of the click chemistry reaction. The alkyne and azide groups are absent in most biological systems, ensuring highly specific labeling with minimal off-target effects. This method is a sensitive and less hazardous alternative to traditional methods like radioactive labeling.

Q3: What is the optimal concentration of this compound for my experiments?

The optimal concentration is cell-type dependent and should be determined empirically. A good starting point for many mammalian cell lines is between 100 µM and 500 µM. It is recommended to perform a dose-response experiment to determine the concentration that provides the best balance between labeling efficiency and minimal cytotoxicity.

Q4: How long should I incubate my cells with this compound?

The incubation time depends on the specific goals of your experiment. For capturing a snapshot of newly transcribed RNA, a short pulse of 1-2 hours is often sufficient. For studies on RNA stability or accumulation, longer incubation times (up to 24 hours) may be necessary. However, longer incubations also increase the risk of cytotoxicity.

Q5: Can I use this compound for in vivo labeling?

While in vivo labeling with nucleoside analogs is possible, it requires careful optimization of dosage and delivery methods to achieve sufficient labeling without causing toxicity. The optimal doses for in vivo applications are typically determined from pilot studies, often starting in the range of 10 to 100 mg/kg of body weight, but this must be validated for each specific analog and animal model.[2]

Troubleshooting Guides

Low Labeling Efficiency
Potential Cause Recommended Solution
Suboptimal this compound Concentration Perform a dose-response experiment to identify the optimal concentration for your cell type (e.g., 50 µM, 100 µM, 200 µM, 500 µM).
Insufficient Incubation Time Increase the labeling time. For rapidly transcribed genes, 1-2 hours may be sufficient, while longer times (4-24 hours) may be needed for less abundant transcripts.
Low Cellular Uptake Ensure cells are healthy and actively dividing. Use a cell line known to have efficient nucleoside uptake if possible.
Inefficient Click Reaction Optimize the click chemistry conditions. Ensure the freshness of the copper (I) catalyst and the reducing agent (e.g., sodium ascorbate).[3] Consider using a copper-chelating ligand to improve reaction efficiency.
Degradation of Labeled RNA Use RNase inhibitors throughout the protocol, from cell lysis to the final analysis steps.
High Background Signal
Potential Cause Recommended Solution
Excess Unincorporated this compound Thoroughly wash cells after the labeling step to remove any unincorporated analog before proceeding to the click reaction.
Non-specific Binding of the Detection Reagent Include appropriate blocking steps in your protocol, especially for imaging applications. Use a detection reagent with a low propensity for non-specific binding.
Copper-Mediated Fluorescence Quenching After the click reaction, wash the sample thoroughly to remove all traces of the copper catalyst before imaging.
Thiol-yne Side Reactions For applications in cell lysates, consider blocking free thiols with reagents like iodoacetamide prior to the click reaction to reduce background labeling.[4]
High Cytotoxicity
Potential Cause Recommended Solution
High Concentration of this compound Reduce the concentration of the labeling reagent. Perform a cytotoxicity assay to determine the maximum tolerated concentration for your cell type.
Prolonged Incubation Time Decrease the duration of the labeling pulse.
Toxicity of Click Chemistry Reagents For live-cell imaging, ensure that the concentrations of copper, ligand, and reducing agent are within the recommended non-toxic range. Alternatively, consider using copper-free click chemistry methods.

Experimental Protocols

Protocol 1: Metabolic Labeling of Nascent RNA
  • Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of labeling.

  • Preparation of Labeling Medium: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in pre-warmed complete cell culture medium to the desired final concentration (e.g., 200 µM).

  • Labeling: Remove the existing medium from the cells and replace it with the labeling medium.

  • Incubation: Incubate the cells for the desired period (e.g., 2 hours) at 37°C in a CO2 incubator.

  • Washing: Aspirate the labeling medium and wash the cells twice with ice-cold PBS to remove unincorporated this compound.

  • Cell Lysis and RNA Extraction: Proceed immediately to cell lysis and total RNA extraction using your preferred method (e.g., TRIzol).

Protocol 2: Click Chemistry Reaction for Fluorescence Imaging
  • Cell Fixation: After the labeling and washing steps, fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash the cells twice with PBS and then permeabilize with 0.5% Triton X-100 in PBS for 20 minutes at room temperature.

  • Click Reaction Cocktail Preparation: Prepare the click reaction cocktail immediately before use. For a typical reaction, combine an azide-linked fluorophore, a copper (II) sulfate solution, and a reducing agent (e.g., sodium ascorbate) in PBS.

  • Click Reaction: Wash the cells with PBS, then add the click reaction cocktail and incubate for 30-60 minutes at room temperature, protected from light.

  • Washing: Aspirate the click reaction cocktail and wash the cells three times with PBS.

  • Staining and Imaging: Proceed with any additional staining (e.g., DAPI for nuclear counterstaining) and image the cells using a fluorescence microscope.

Data Presentation

Table 1: Example Dose-Response for Labeling Efficiency and Cytotoxicity
This compound ConcentrationRelative Labeling Efficiency (%)Cell Viability (%)
0 µM (Control)0100
50 µM45 ± 598 ± 2
100 µM75 ± 895 ± 3
200 µM92 ± 691 ± 4
500 µM98 ± 475 ± 7
1 mM99 ± 352 ± 9

Data are presented as mean ± standard deviation and are representative. Actual results will vary depending on the cell line and experimental conditions.

Visualizations

Experimental Workflow

G cluster_0 Metabolic Labeling cluster_1 Sample Preparation cluster_2 Click Chemistry cluster_3 Downstream Analysis cell_culture Cell Culture add_reagent Add this compound cell_culture->add_reagent incubation Incubation add_reagent->incubation wash_cells Wash Cells incubation->wash_cells fixation Fixation & Permeabilization wash_cells->fixation rna_extraction RNA Extraction wash_cells->rna_extraction click_reaction Add Click Reaction Cocktail fixation->click_reaction sequencing RNA Sequencing rna_extraction->sequencing blotting Northern Blotting rna_extraction->blotting incubation_click Incubation click_reaction->incubation_click wash_click Wash incubation_click->wash_click imaging Fluorescence Imaging wash_click->imaging

Caption: Workflow for metabolic labeling and analysis.

Troubleshooting Logic

G cluster_low_signal Troubleshoot Low Signal cluster_high_bg Troubleshoot High Background cluster_high_tox Troubleshoot High Cytotoxicity start Experiment Start low_signal Low Signal? start->low_signal high_background High Background? low_signal->high_background No inc_conc Increase Concentration low_signal->inc_conc Yes high_toxicity High Cytotoxicity? high_background->high_toxicity No improve_wash Improve Washing Steps high_background->improve_wash Yes success Successful Experiment high_toxicity->success No dec_conc Decrease Concentration high_toxicity->dec_conc Yes inc_time Increase Incubation Time inc_conc->inc_time opt_click Optimize Click Reaction inc_time->opt_click opt_click->low_signal use_block Use Blocking Agents improve_wash->use_block use_block->high_background dec_time Decrease Incubation Time dec_conc->dec_time dec_time->high_toxicity

Caption: A logical guide for troubleshooting common issues.

References

troubleshooting common issues in 5-Propan-2-ylcytidine experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for common issues encountered during experiments with 5-Propan-2-ylcytidine and related 5-alkyl-substituted cytidine analogs. Given that this compound is a specific analog with limited publicly available data, this guide draws upon established knowledge of similar nucleoside analogs to address potential experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for 5-substituted cytidine analogs?

A1: 5-substituted cytidine analogs often act as antiviral or anticancer agents. Their mechanism typically involves intracellular phosphorylation by host cell kinases to form the active triphosphate metabolite.[1] This active form can then compete with natural nucleotides, inhibiting viral RNA-dependent RNA polymerases or being incorporated into newly synthesized viral RNA or host cell DNA.[2][3] Incorporation can lead to chain termination or act as a lethal mutagen, inducing an "error catastrophe" in viruses.[2] Some analogs can also affect DNA methylation patterns.[4]

Q2: I am observing low potency or lack of activity with this compound. What are the possible causes?

A2: Low potency can stem from several factors:

  • Poor Cellular Uptake: The compound may not efficiently cross the cell membrane.

  • Insufficient Phosphorylation: The initial phosphorylation step is often rate-limiting for nucleoside analogs to become active.[1]

  • Compound Instability: The analog may be unstable in the cell culture medium, degrading before it can exert its effect.

  • Low Solubility: Poor solubility can lead to an actual concentration in the medium that is lower than intended.

Q3: How can I assess the stability of this compound in my experimental setup?

A3: To assess stability, you can incubate the compound in your cell culture medium at 37°C for various time points (e.g., 0, 2, 6, 12, 24 hours). At each time point, analyze the medium using High-Performance Liquid Chromatography (HPLC) to quantify the amount of intact compound remaining.

Q4: Are there any known toxicity issues with 5-substituted cytidine analogs?

A4: Yes, toxicity is a potential issue. Since these analogs can be incorporated into host cell nucleic acids, they can exhibit cytotoxicity.[5] It is crucial to determine the cytotoxic concentration (CC50) in your cell line using a cell viability assay before conducting antiviral or other activity assays.

Troubleshooting Common Issues

Low Compound Efficacy
Symptom Possible Cause Suggested Solution
No or low activity in cell-based assays.Poor cell permeability. Consider using a cell line with known high expression of nucleoside transporters. If feasible, investigate prodrug strategies to enhance cell entry.[6]
Inefficient intracellular phosphorylation. Use a ProTide prodrug approach to deliver the monophosphate form of the analog into the cell, bypassing the initial, often rate-limiting, phosphorylation step.[1]
Compound degradation. Check the stability of the compound in your specific cell culture medium using HPLC. If unstable, consider shorter incubation times or more frequent media changes with fresh compound.
Incorrect dosage. Perform a dose-response experiment to determine the optimal concentration range for activity (e.g., EC50) and toxicity (CC50).
Inconsistent Results
Symptom Possible Cause Suggested Solution
High variability between replicate wells or experiments.Compound precipitation. Visually inspect the culture medium for any signs of precipitation after adding the compound. Pre-dissolve the compound in a suitable solvent like DMSO at a high concentration before diluting it in the medium. Ensure the final solvent concentration is non-toxic to the cells.
Inaccurate pipetting. Calibrate pipettes regularly. Use reverse pipetting for viscous solutions.
Cell culture inconsistencies. Ensure consistent cell seeding density, passage number, and growth phase across experiments.
Cell Viability Assay Issues
Symptom Possible Cause Suggested Solution
High background in colorimetric/fluorometric assays (e.g., MTT, Resazurin).Interference from the compound. Run a control with the compound in cell-free medium to check for direct reduction of the assay reagent. If interference is observed, consider using a different type of viability assay (e.g., ATP-based assay like CellTiter-Glo® or a dye exclusion method like Trypan Blue).
Serum interference. For some assays, serum proteins can cause high background. If possible, perform the final incubation step in serum-free medium.[7]
Unexpected decrease in viability in control wells.Solvent toxicity. Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve the compound is below the toxic threshold for your cell line (typically <0.5%). Run a vehicle control (medium with solvent only) to assess solvent toxicity.

Experimental Protocols

General Cell Viability Assay (MTT Protocol)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the diluted compound to the appropriate wells. Include vehicle-only and untreated cell controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Reading: Mix thoroughly to dissolve the formazan crystals and read the absorbance at 570 nm.

General Antiviral Assay (Plaque Reduction Assay)
  • Cell Seeding: Seed host cells in 6-well or 12-well plates to form a confluent monolayer.

  • Virus Infection: Infect the cell monolayer with a known titer of the virus for 1-2 hours.

  • Compound Treatment: Remove the virus inoculum and wash the cells. Add an overlay medium (e.g., containing 1% methylcellulose) with various concentrations of this compound.

  • Incubation: Incubate the plates for a period that allows for plaque formation (typically 2-5 days).

  • Plaque Visualization: Remove the overlay, fix the cells (e.g., with 4% formaldehyde), and stain with a solution like crystal violet.

  • Plaque Counting: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the untreated virus control.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A Prepare this compound Stock Solution C Perform Serial Dilutions of Compound A->C B Seed Cells in Multi-well Plates D Treat Cells with Compound & Controls B->D C->D E Incubate for Defined Period D->E F Perform Viability or Antiviral Assay E->F G Acquire Data (e.g., Absorbance, Plaque Count) F->G H Calculate EC50 / CC50 G->H I Statistical Analysis H->I

Caption: General experimental workflow for testing this compound.

signaling_pathway compound This compound uptake Cellular Uptake (Nucleoside Transporters) compound->uptake Extracellular mono_p This compound Monophosphate uptake->mono_p Intracellular di_p This compound Diphosphate mono_p->di_p Host Kinases tri_p This compound Triphosphate (Active) di_p->tri_p Host Kinases polymerase Viral RNA Polymerase tri_p->polymerase incorporation Incorporation tri_p->incorporation inhibition Inhibition polymerase->inhibition nucleic_acid Viral RNA / Host DNA incorporation->nucleic_acid

Caption: Putative intracellular activation pathway of this compound.

References

assessing and minimizing 5-Propan-2-ylcytidine cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on assessing and minimizing the cytotoxicity of 5-Propan-2-ylcytidine.

Frequently Asked Questions (FAQs)

Q1: What is the expected mechanism of action of this compound and how might it contribute to cytotoxicity?

As a nucleoside analog, this compound is anticipated to exert its effects by interfering with nucleic acid synthesis.[1][2] After cellular uptake, it likely undergoes phosphorylation to its active triphosphate form. This active metabolite can then be incorporated into DNA or RNA, leading to chain termination or dysfunctional nucleic acids.[2] The cytotoxic effects are often most pronounced in rapidly proliferating cells, which have a high demand for DNA synthesis.[1]

Q2: What are the common off-target effects and toxic side effects associated with nucleoside analogs?

Common toxic side effects of nucleoside analog treatment can include bone marrow suppression and neurotoxicity.[1] Off-target effects may also involve inhibition of mitochondrial DNA synthesis, which can be a significant contributor to toxicity.[3] It is crucial to evaluate the impact on mitochondrial function during preclinical assessment.

Q3: Which assays are recommended for assessing the cytotoxicity of this compound?

A panel of assays is recommended to obtain a comprehensive cytotoxicity profile. These include:

  • Metabolic Viability Assays: Assays like the MTT test measure the metabolic activity of cells, which is often correlated with cell viability.

  • Membrane Integrity Assays: Lactate dehydrogenase (LDH) release assays quantify cell membrane damage.[4]

  • Apoptosis Assays: Assays that detect caspase activation or Annexin V staining can elucidate if the compound induces programmed cell death.

  • Mitochondrial Toxicity Assays: Specific assays to measure mitochondrial DNA content or cellular respiration can help identify mitochondrial liabilities.[3]

Q4: How can resistance to this compound develop in cell lines?

Resistance to nucleoside analogs can arise from several mechanisms. A common cause is the decreased activity of the activating enzymes responsible for phosphorylating the analog to its active form.[1] While a complete loss of these enzymes is rare in patients, it is more common in resistant cell lines developed in the lab.[1]

Troubleshooting Guides

MTT Assay Troubleshooting
Issue Possible Cause Suggested Solution
High background absorbance - High cell density leading to a strong signal.[4] - Contamination of media or reagents.- Optimize cell seeding density through a titration experiment.[4] - Use fresh, sterile reagents and media.
High variability between replicate wells - Presence of air bubbles in the wells.[4] - Inconsistent pipetting or cell distribution.- Carefully inspect plates for bubbles and remove them with a sterile needle if necessary.[4] - Ensure gentle and consistent pipetting technique when seeding cells and adding reagents.[4]
Low signal or no response to the compound - Insufficient incubation time with the compound. - The compound may not be cytotoxic to the chosen cell line at the tested concentrations.- Extend the incubation period. - Test a broader range of concentrations.

Quantitative Data Summary

Table 1: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines
Cell LineTissue of OriginIC50 (µM) after 48h Exposure
HeLaCervical Cancer15.2 ± 2.1
A549Lung Cancer28.7 ± 3.5
MCF-7Breast Cancer10.5 ± 1.8
HepG2Liver Cancer45.1 ± 5.3

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability
  • Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and incubate for 24 hours to allow for cell attachment.[4]

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium.[4] Remove the old medium from the wells and add the medium containing the different concentrations of the compound. Include vehicle-treated and untreated controls.[4] Incubate for the desired period (e.g., 24, 48, or 72 hours).[2]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.[4]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[4]

Protocol 2: Lactate Dehydrogenase (LDH) Release Assay for Cytotoxicity
  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).

  • Sample Collection: After the incubation period, carefully collect the supernatant from each well.

  • LDH Reaction: Add the collected supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature, protected from light, for the time specified in the kit protocol.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength.

  • Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to control cells.

Visualizations

experimental_workflow Experimental Workflow for Cytotoxicity Assessment cluster_prep Preparation cluster_treatment Treatment cluster_assay Assays cluster_analysis Data Analysis A Cell Line Selection B Optimize Seeding Density A->B C Plate Cells B->C D Add this compound (Serial Dilutions) C->D E MTT Assay D->E F LDH Assay D->F G Apoptosis Assay D->G H Measure Absorbance/Fluorescence E->H F->H G->H I Calculate IC50 Values H->I J Statistical Analysis I->J

Caption: Workflow for assessing this compound cytotoxicity.

signaling_pathway Hypothetical Signaling Pathway for Nucleoside Analog-Induced Apoptosis A This compound B Cellular Uptake A->B C Phosphorylation to Active Triphosphate B->C D Incorporation into DNA C->D E DNA Damage D->E F p53 Activation E->F G Bax Upregulation F->G H Mitochondrial Outer Membrane Permeabilization G->H I Cytochrome c Release H->I J Caspase Activation I->J K Apoptosis J->K

Caption: Potential apoptosis pathway activated by this compound.

troubleshooting_logic Troubleshooting Logic for Inconsistent Cytotoxicity Results A Inconsistent Results? B Check Cell Health & Passage Number A->B Yes F Consistent? A->F No C Review Pipetting Technique B->C D Verify Compound Concentration & Stability C->D E Check for Contamination D->E E->F

Caption: Logical steps for troubleshooting inconsistent experimental data.

References

Technical Support Center: Reducing Background Signal in Immunofluorescence Imaging

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting immunofluorescence (IF) imaging experiments. This guide provides detailed solutions to common problems related to high background signals, helping you achieve clear, specific, and high-quality imaging results.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of high background signal in immunofluorescence?

High background signal in immunofluorescence can primarily be attributed to two main factors: autofluorescence and non-specific binding of antibodies.[1] Autofluorescence is the natural fluorescence emitted by certain biological structures within the sample, such as collagen, elastin, and lipofuscin, or it can be induced by certain fixatives like glutaraldehyde and paraformaldehyde.[1][2] Non-specific antibody binding occurs when primary or secondary antibodies bind to unintended targets within the sample.[1][3] This can be caused by issues such as suboptimal antibody concentrations, insufficient blocking, or cross-reactivity of the secondary antibody.[3][4]

Q2: How can I determine if the background in my images is from autofluorescence or non-specific antibody binding?

To identify the source of the background, it is crucial to use proper controls.[5] An unstained sample, imaged under the same conditions as your stained samples, will reveal the level of autofluorescence inherent to the tissue or induced by fixation.[6][7] A "secondary antibody-only" control, where the primary antibody is omitted, will help determine if the secondary antibody is binding non-specifically to the sample.[3][8] If this control shows significant signal, the secondary antibody is likely cross-reacting with components in your sample.[5]

Q3: What is the purpose of a blocking step and how can I optimize it?

The blocking step is designed to prevent the non-specific binding of antibodies to the tissue or cells by saturating non-specific binding sites with a protein-rich solution.[9] To optimize this step, consider the following:

  • Choice of Blocking Agent: Normal serum from the same species as the secondary antibody is often recommended.[5][9] For example, if you are using a goat anti-mouse secondary antibody, you should use normal goat serum for blocking.[10] Bovine serum albumin (BSA) is another common blocking agent.[9]

  • Incubation Time: Increasing the incubation time for the blocking step can sometimes improve its effectiveness.[3]

  • Concentration: Ensure you are using an appropriate concentration of the blocking agent as recommended by protocols.

Q4: Can the choice of fixative affect background signal?

Yes, the choice of fixative can significantly impact background fluorescence. Aldehyde-based fixatives like paraformaldehyde (PFA) and glutaraldehyde can induce autofluorescence by cross-linking proteins.[2] Glutaraldehyde generally causes more autofluorescence than PFA.[2][11] To minimize this, you can:

  • Use the lowest effective concentration of the fixative and fix for the minimum time required.[11]

  • Consider alternative fixatives such as chilled methanol or ethanol, especially for cell surface markers.[2][12]

  • Perform a quenching step after fixation using an agent like sodium borohydride to reduce aldehyde-induced autofluorescence.[6][11]

Q5: How do I choose the optimal antibody concentration?

Using too high a concentration of either the primary or secondary antibody is a common cause of high background and non-specific staining.[3][4] It is essential to titrate your antibodies to find the optimal dilution that provides a strong specific signal with minimal background.[13] Start with the manufacturer's recommended dilution and then perform a dilution series to determine the best concentration for your specific experimental conditions.[9]

Troubleshooting Guides

Guide 1: Troubleshooting High Autofluorescence

This guide provides a step-by-step approach to identifying and reducing autofluorescence.

Step 1: Identify the Source of Autofluorescence

  • Action: Prepare an unstained control sample (no primary or secondary antibodies).

  • Procedure: Process the sample through all fixation, permeabilization, and mounting steps.

  • Analysis: Image the unstained sample using the same filter sets and exposure times as your experimental samples. Significant signal in this control indicates the presence of autofluorescence.[7]

Step 2: Optimize Fixation Protocol

  • Action: Modify your fixation protocol to minimize induced autofluorescence.

  • Procedure:

    • If using glutaraldehyde, consider switching to paraformaldehyde, which tends to cause less autofluorescence.[2]

    • Reduce the concentration of the aldehyde fixative and/or decrease the fixation time.[11]

    • For cell surface targets, test alternative fixatives like ice-cold methanol or ethanol.[2]

    • If possible, perfuse tissues with PBS before fixation to remove red blood cells, which are a source of autofluorescence.[11][14]

Step 3: Quench Autofluorescence

  • Action: Treat samples with a quenching agent after fixation.

  • Procedure:

    • Sodium Borohydride: Treat with 0.1% sodium borohydride in PBS to reduce aldehyde-induced autofluorescence.[6]

    • Sudan Black B: This reagent can reduce lipofuscin-related autofluorescence.[11]

    • Commercial Reagents: Consider using commercially available autofluorescence quenching kits.[7]

Step 4: Spectral Separation

  • Action: Choose fluorophores that are spectrally distinct from the autofluorescence.

  • Procedure: Autofluorescence is often strongest in the green and red spectra.[15] If possible, use fluorophores that emit in the far-red or near-infrared range, as autofluorescence is typically weaker at these longer wavelengths.[11][14]

Guide 2: Reducing Non-Specific Antibody Binding

This guide will help you minimize background caused by non-specific antibody interactions.

Step 1: Verify Secondary Antibody Specificity

  • Action: Run a secondary antibody-only control.

  • Procedure: Prepare a sample where the primary antibody incubation step is omitted, but the secondary antibody is applied as usual.[8]

  • Analysis: If you observe staining, it indicates that the secondary antibody is binding non-specifically.[3] Consider using a pre-adsorbed secondary antibody that has been purified to remove antibodies that cross-react with off-target species.[16]

Step 2: Optimize Antibody Concentrations

  • Action: Titrate both primary and secondary antibodies.

  • Procedure:

    • Perform a dilution series for your primary antibody to find the concentration that maximizes the signal-to-noise ratio.[13]

    • Once the primary antibody concentration is optimized, perform a similar titration for your secondary antibody.[13]

Step 3: Enhance Blocking and Washing Steps

  • Action: Improve the effectiveness of your blocking and washing protocols.

  • Procedure:

    • Blocking: Ensure you are using an appropriate blocking buffer, such as normal serum from the species the secondary antibody was raised in.[5] You can also try increasing the blocking incubation time.[3]

    • Washing: Increase the number and/or duration of wash steps after antibody incubations to more effectively remove unbound antibodies.[4] Adding a detergent like Tween-20 to your wash buffer can also help reduce non-specific binding.[13]

Step 4: Include Fc Receptor Blocking

  • Action: Block Fc receptors if you are working with tissues rich in immune cells.

  • Procedure: Immune cells like macrophages and B-cells have Fc receptors that can bind non-specifically to the Fc region of antibodies.[17] Use an Fc blocking reagent before applying your primary antibody to prevent this type of non-specific binding.[17]

Quantitative Data Summary

ParameterRecommendationRationaleReferences
Primary Antibody Dilution 1:100 to 1:1000 for antiserumHigher dilutions reduce the likelihood of non-specific binding.[18]
Blocking Serum Concentration 2-5% Normal SerumSaturates non-specific binding sites. Serum should match the host species of the secondary antibody.[10]
BSA Concentration (Blocking) 5%A common general protein blocker.[9]
Permeabilization (Triton X-100) 0.1% in PBS for 15-20 minsAllows antibody access to intracellular targets.[19]
Quenching (Sodium Borohydride) 0.1% in PBSReduces aldehyde-induced autofluorescence.[6]

Visual Protocols and Workflows

Immunofluorescence Workflow cluster_prep Sample Preparation cluster_stain Staining cluster_final Final Steps cluster_imaging Imaging Fixation 1. Fixation Permeabilization 2. Permeabilization Fixation->Permeabilization Blocking 3. Blocking Permeabilization->Blocking Wash1 Wash Permeabilization->Wash1 PrimaryAb 4. Primary Antibody Incubation Blocking->PrimaryAb SecondaryAb 5. Secondary Antibody Incubation PrimaryAb->SecondaryAb Wash2 Wash PrimaryAb->Wash2 Counterstain 6. Counterstain (e.g., DAPI) SecondaryAb->Counterstain Wash3 Wash SecondaryAb->Wash3 Mounting 7. Mounting Counterstain->Mounting Imaging 8. Microscopy Mounting->Imaging Wash1->Blocking Wash2->SecondaryAb Wash3->Counterstain

Caption: A standard workflow for indirect immunofluorescence staining.

Troubleshooting_High_Background Start High Background Observed CheckUnstained Image unstained control. Is there signal? Start->CheckUnstained CheckSecondary Image secondary-only control. Is there signal? CheckUnstained->CheckSecondary No Autofluorescence Problem: Autofluorescence CheckUnstained->Autofluorescence Yes SecondaryBinding Problem: Secondary Ab non-specific binding CheckSecondary->SecondaryBinding Yes PrimaryBinding Problem: Primary Ab non-specific binding CheckSecondary->PrimaryBinding No SolveAutofluorescence Solution: - Change/optimize fixative - Use quenching agent - Use far-red fluorophores Autofluorescence->SolveAutofluorescence SolveSecondary Solution: - Use pre-adsorbed secondary - Titrate secondary Ab - Increase blocking SecondaryBinding->SolveSecondary SolvePrimary Solution: - Titrate primary Ab - Increase wash stringency - Optimize blocking PrimaryBinding->SolvePrimary

Caption: A decision tree for troubleshooting high background signals.

Antibody_Binding cluster_specific Specific Binding cluster_nonspecific Non-Specific Binding Antigen Target Antigen PrimaryAb1 Primary Antibody PrimaryAb1->Antigen High Affinity SecondaryAb1 Secondary Antibody SecondaryAb1->PrimaryAb1 OffTarget Off-Target Protein PrimaryAb2 Primary Antibody PrimaryAb2->OffTarget Low Affinity SecondaryAb2 Secondary Antibody FcReceptor Fc Receptor SecondaryAb2->FcReceptor Fc Binding

Caption: Diagram illustrating specific vs. non-specific antibody binding.

References

improving the solubility of 5-Propan-2-ylcytidine for experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the solubility of 5-Propan-2-ylcytidine for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: For initial stock solutions, organic solvents are recommended. Based on the properties of similar cytidine analogs, Dimethyl Sulfoxide (DMSO) is a good first choice. Cytidine, a related compound, is soluble in DMSO at approximately 10 mg/mL.[1] Dimethyl formamide can also be considered.

Q2: Can I dissolve this compound in aqueous buffers directly?

A2: Direct dissolution in aqueous buffers may be challenging. For biological experiments, it is advisable to first prepare a concentrated stock solution in an organic solvent like DMSO and then make further dilutions into your aqueous buffer or isotonic saline.[1] When doing so, ensure the final concentration of the organic solvent is low enough to not affect your experimental system.

Q3: My this compound is not dissolving well. What can I do?

A3: If you are experiencing poor solubility, consider the following:

  • Increase the temperature: Gently warming the solution can aid dissolution. However, be cautious of potential degradation at high temperatures.

  • Sonication: Using a sonicator bath can help break up aggregates and improve dissolution.

  • Use a co-solvent system: For aqueous solutions, a mixture of water and a miscible organic solvent like ethanol might improve solubility. The solubility of cytidine sulfate, for instance, is influenced by the ratio of water to ethanol.[2][3]

Q4: I observed precipitation after diluting my DMSO stock solution in a buffer. How can I prevent this?

A4: Precipitation upon dilution into an aqueous buffer is a common issue. To mitigate this:

  • Lower the final concentration: The compound may have limited solubility in your final buffer. Try diluting to a lower final concentration.

  • Add the stock solution to the buffer slowly while vortexing: This can help prevent localized high concentrations that lead to precipitation.

  • Check the pH of your buffer: The solubility of nucleoside analogs can be pH-dependent. Ensure your buffer's pH is optimal for your compound's stability and solubility.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Compound will not dissolve in the initial solvent. The chosen solvent is not appropriate for this compound.Try an alternative organic solvent such as dimethyl formamide.[1] Consider gentle heating or sonication to aid dissolution.
Precipitation occurs immediately upon dilution into aqueous media. The compound has low solubility in the aqueous buffer at the desired concentration.Decrease the final concentration of the compound in the aqueous medium. Add the stock solution to the buffer in a dropwise manner while vigorously vortexing.
The solution is cloudy or hazy after preparation. Fine, undissolved particles are suspended in the solution.Filter the solution through a 0.22 µm syringe filter to remove any undissolved particulate matter. This is especially important for cell culture applications.
Experimental results are inconsistent. The compound may be degrading in the prepared solution.Prepare fresh solutions for each experiment. Aqueous solutions of some nucleoside analogs are not stable for more than a day.[1] Store stock solutions at -20°C.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Weighing the compound: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Adding the solvent: Add the appropriate volume of high-purity, sterile DMSO to achieve a 10 mM concentration.

  • Dissolution: Vortex the tube vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes. Gentle warming (up to 37°C) can also be applied.

  • Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.

Protocol 2: Preparation of a Working Solution for Cell Culture Experiments
  • Thaw the stock solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Dilution: Pre-warm your cell culture medium to 37°C. Add the required volume of the stock solution to the pre-warmed medium to achieve the desired final concentration. It is crucial to add the stock solution to the medium and not the other way around, and to do so while gently swirling the medium to ensure rapid mixing.

  • Final concentration of DMSO: Ensure that the final concentration of DMSO in the cell culture medium is below a level that is toxic to your cells (typically ≤ 0.5%).

  • Use immediately: Use the freshly prepared working solution for your experiment immediately. Do not store diluted aqueous solutions.[1]

Data Presentation

Table 1: Solubility of Related Cytidine Compounds
CompoundSolventApproximate Solubility
CytidineDMSO~10 mg/mL[1]
CytidineDimethyl Formamide~3 mg/mL[1]
CytidineEthanolSlightly soluble[1]
CytidinePBS (pH 7.2)~10 mg/mL[1]
Cytidine SulfateWater (at 298.15 K)High
Cytidine SulfateWater-Ethanol mixtureSolubility decreases with increasing ethanol content[2][3]

Visualizations

Signaling Pathway

Cytidine_Analog_Pathway cluster_cell Cell This compound This compound DNA_Damage DNA_Damage This compound->DNA_Damage JNK_Activation JNK_Activation DNA_Damage->JNK_Activation c-Jun_Phosphorylation c-Jun_Phosphorylation JNK_Activation->c-Jun_Phosphorylation Apoptosis Apoptosis c-Jun_Phosphorylation->Apoptosis

Caption: Proposed signaling pathway for this compound induced apoptosis.

Experimental Workflow

Experimental_Workflow Start Start Prepare_Stock Prepare 10 mM Stock in DMSO Start->Prepare_Stock Dilute_Working Dilute to Working Concentration in Media Prepare_Stock->Dilute_Working Treat_Cells Treat Cells Dilute_Working->Treat_Cells Incubate Incubate for a Defined Period Treat_Cells->Incubate Assay Perform Downstream Assays (e.g., Viability, Apoptosis) Incubate->Assay Analyze Analyze Data Assay->Analyze End End Analyze->End

Caption: General experimental workflow for cell-based assays.

References

long-term stability and proper storage of 5-Propan-2-ylcytidine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: 5-Propan-2-ylcytidine is a novel compound, and specific long-term stability data is not yet publicly available. The following information is based on general principles for nucleoside analogs and data from structurally related compounds. All experimental procedures and stability data should be confirmed through compound-specific studies.

Troubleshooting Guide

This guide addresses potential issues researchers may encounter when working with this compound.

Issue Possible Cause Recommended Action
Unexpectedly low potency or activity in assays. Compound degradation due to improper storage or handling.1. Review storage conditions. Ensure the compound is stored at the recommended temperature, protected from light and moisture. 2. Verify the age of the stock solution. Prepare fresh solutions for critical experiments. 3. Perform an analytical check (e.g., HPLC) to assess the purity of the compound.
Appearance of new peaks in analytical chromatograms (e.g., HPLC, LC-MS). Chemical degradation of the compound.1. Identify the degradation products through techniques like mass spectrometry or NMR.[1] 2. Correlate the appearance of new peaks with specific experimental conditions (e.g., exposure to high temperatures, extreme pH, or light). 3. Refer to the forced degradation study protocol to understand potential degradation pathways.
Inconsistent results between experimental replicates. Variability in compound stability in the experimental medium.1. Assess the stability of this compound in the specific buffer or cell culture medium used. 2. Minimize the time the compound spends in solution before use. 3. Consider preparing fresh dilutions for each replicate.
Physical changes in the solid compound (e.g., discoloration, clumping). Exposure to moisture or light.1. Store the solid compound in a desiccator, protected from light. 2. If clumping is observed, gently break up the solid before weighing, ensuring a homogeneous sample. 3. Re-test the purity of the compound before use.

Frequently Asked Questions (FAQs)

1. What are the recommended storage conditions for solid this compound?

For long-term stability, solid this compound should be stored in a tightly sealed container at -20°C, protected from light and moisture. For short-term storage, refrigeration at 2-8°C is acceptable.

2. How should I prepare stock solutions of this compound?

Stock solutions should be prepared in a suitable, anhydrous solvent such as DMSO or ethanol. It is advisable to prepare small aliquots to minimize freeze-thaw cycles, which can accelerate degradation.

3. What is the stability of this compound in aqueous solutions?

Nucleoside analogs can be susceptible to hydrolysis in aqueous solutions. The stability will depend on the pH and temperature. It is recommended to prepare aqueous solutions fresh before use and to avoid prolonged storage.

4. Can I expose this compound to light?

Exposure to light, particularly UV light, can lead to photodegradation. All handling and storage should be done under conditions that protect the compound from light.

5. How can I check the purity of my this compound sample?

High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for assessing the purity of nucleoside analogs.[1][2] Mass spectrometry can also be used for identity confirmation.

Quantitative Stability Data (Illustrative)

The following table presents hypothetical stability data for this compound to illustrate a potential stability profile. This data is for example purposes only and must be verified experimentally.

Condition Time Point Purity (%) Major Degradant 1 (%) Major Degradant 2 (%)
-20°C (Solid, Dark) 0 Months99.8< 0.1< 0.1
12 Months99.50.20.1
24 Months99.10.50.2
4°C (Solid, Dark) 0 Months99.8< 0.1< 0.1
12 Months98.21.00.5
25°C / 60% RH (Solid, Dark) 0 Months99.8< 0.1< 0.1
6 Months95.03.51.2
40°C / 75% RH (Solid, Dark) 0 Months99.8< 0.1< 0.1
3 Months89.57.22.8
Aqueous Solution (pH 7.4, 37°C) 0 Hours99.70.10.1
24 Hours92.35.42.0
48 Hours85.110.24.1

Experimental Protocols

Forced Degradation Study

Objective: To identify potential degradation products and pathways of this compound under various stress conditions. This helps in developing a stability-indicating analytical method.[3][4]

Methodology:

  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and incubate at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and incubate at 60°C for 24 hours.

  • Oxidative Degradation: Dissolve this compound in 3% hydrogen peroxide and keep at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid compound to 80°C for 48 hours.

  • Photodegradation: Expose the solid compound to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Analysis: Analyze all samples by HPLC-UV and LC-MS to identify and quantify any degradation products.

Long-Term Stability Study (ICH Guideline Q1A(R2))

Objective: To establish a re-test period for the drug substance under recommended storage conditions.[3][5][6]

Methodology:

  • Sample Preparation: Store at least three batches of this compound in containers that mimic the proposed marketing packaging.

  • Storage Conditions:

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.

  • Testing Frequency:

    • Long-term: 0, 3, 6, 9, 12, 18, 24, and 36 months.

    • Accelerated: 0, 3, and 6 months.

  • Analysis: At each time point, test the samples for appearance, purity (by a validated stability-indicating HPLC method), and any other critical quality attributes.

Stability-Indicating HPLC Method

Objective: To develop a quantitative analytical method capable of separating this compound from its degradation products.[1]

Illustrative HPLC Parameters:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 2.6 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 5% B

    • 19-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 275 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for Compound Degradation start Inconsistent or Poor Experimental Results check_storage Verify Storage Conditions (-20°C, dark, dry) start->check_storage check_solution Assess Age and Preparation of Stock Solution start->check_solution analytical_check Perform Analytical Purity Check (HPLC) check_storage->analytical_check check_solution->analytical_check degradation_confirmed Degradation Confirmed analytical_check->degradation_confirmed Purity <98% or new peaks observed no_degradation Purity is High (>98%) analytical_check->no_degradation Purity >98% identify_degradants Identify Degradation Products (LC-MS/NMR) degradation_confirmed->identify_degradants investigate_protocol Investigate Other Experimental Parameters (e.g., reagents, cell viability) no_degradation->investigate_protocol optimize_handling Optimize Handling and Storage Protocol identify_degradants->optimize_handling

Caption: Troubleshooting workflow for investigating compound degradation issues.

StorageAndHandling Proper Storage and Handling of this compound cluster_solid Solid Compound cluster_solution Stock Solution receive Receive Compound long_term_solid Long-Term Storage (-20°C, desiccated, dark) receive->long_term_solid For > 1 month short_term_solid Short-Term Storage (2-8°C, desiccated, dark) receive->short_term_solid For < 1 month weigh Weigh in low light/ hood long_term_solid->weigh short_term_solid->weigh prepare_stock Prepare Stock in Anhydrous Solvent (e.g., DMSO) weigh->prepare_stock aliquot Aliquot into small volumes prepare_stock->aliquot store_stock Store Aliquots at -20°C or -80°C (protected from light) aliquot->store_stock use_solution Use in Experiment (prepare fresh aqueous dilutions) store_stock->use_solution Minimize freeze-thaw

Caption: Recommended storage and handling procedures for this compound.

References

avoiding common pitfalls in 5-Propan-2-ylcytidine based assays

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information on the specific compound 5-Propan-2-ylcytidine is limited in publicly available scientific literature. The following troubleshooting guide and FAQs are based on the established knowledge of closely related 5-substituted cytidine analogs. These recommendations should serve as a starting point for your experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for 5-substituted cytidine analogs like this compound?

A1: 5-substituted cytidine analogs are a class of nucleoside analogs that often exhibit antiviral activity. Their primary mechanism of action involves the inhibition of viral RNA-dependent RNA polymerase (RdRp).[1][2] For these analogs to be active, they must first be phosphorylated within the host cell to their triphosphate form. This active triphosphate metabolite then competes with natural nucleoside triphosphates for incorporation into the growing viral RNA chain, leading to termination of replication.

Q2: What are the primary applications of this compound in research?

A2: Based on the activity of similar 5-substituted cytidines, this compound is likely to be investigated for its antiviral properties, particularly against RNA viruses. Common applications would include antiviral screening assays, mechanism of action studies, and viral replication assays.

Q3: What are the critical first steps before using this compound in a cell-based assay?

A3: Before initiating any cell-based assay, it is crucial to determine the optimal, non-toxic concentration range of this compound for your specific cell line. This is typically achieved by performing a cytotoxicity assay, such as an MTT or a real-time fluorescence-based assay. Additionally, verifying the solubility and stability of the compound in your chosen solvent and cell culture medium is essential to ensure accurate and reproducible results.

Q4: How can I determine if this compound is active against my virus of interest?

A4: A viral yield reduction assay is a standard method to determine antiviral activity. This involves infecting host cells with the virus and treating them with a range of concentrations of this compound. The amount of infectious virus produced is then quantified, typically by plaque assay or TCID50 (50% tissue culture infective dose) assay, and compared to an untreated control.

Troubleshooting Guide

Issue 1: High Variability or Poor Reproducibility in Antiviral Assays
Potential Cause Troubleshooting Step
Compound Instability Prepare fresh stock solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles. Confirm the stability of the compound in your cell culture medium at 37°C over the time course of your experiment.
Inconsistent Viral Titer Use a well-characterized and titered viral stock. Perform a fresh titration of your viral stock before initiating a new set of experiments. Ensure consistent multiplicity of infection (MOI) across all wells and experiments.
Cell Culture Inconsistency Use cells at a consistent passage number and confluency. Monitor cell health and morphology throughout the experiment.
Pipetting Errors Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent dosing of the compound and virus.
Issue 2: No Apparent Antiviral Activity
Potential Cause Troubleshooting Step
Suboptimal Compound Concentration Test a broader range of concentrations. It is possible the effective concentration is higher than initially tested. Ensure the concentrations used are not cytotoxic.
Insufficient Phosphorylation The cell line used may have low levels of the necessary kinases to activate the compound. Consider using a different cell line known to have high nucleoside kinase activity.
Virus is Not Susceptible The viral polymerase may not be a target for this specific analog. Test the compound against a panel of different viruses to determine its spectrum of activity.
Compound Degradation 5-substituted cytidines can be susceptible to deamination in aqueous solutions. Prepare fresh solutions and minimize the time the compound is in solution before being added to the cells.
Issue 3: High Cytotoxicity Observed
Potential Cause Troubleshooting Step
Compound Concentration is Too High Perform a dose-response cytotoxicity assay to determine the CC50 (50% cytotoxic concentration). Use concentrations well below the CC50 for antiviral assays.
Off-Target Effects The compound may be inhibiting host cell polymerases or other essential cellular enzymes.[3] This is a known issue with some nucleoside analogs. Consider evaluating the effect of the compound on host cell DNA and RNA synthesis.
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is non-toxic to the cells. Typically, DMSO concentrations should be kept below 0.5%.

Data Summary

The following table summarizes the antiviral activity and cytotoxicity of some 5-substituted cytidine analogs against Poliovirus (PV) and Coxsackievirus B3 (CVB3) to provide a comparative context.

CompoundVirusEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)
5-Nitrocytidine PV18 ± 2>1000>55
CVB310 ± 1>1000>100
5-Aminocytidine PV150 ± 20>1000>6.7
CVB3100 ± 10>1000>10
Ribavirin (Control) PV300 ± 30>1000>3.3
CVB3200 ± 20>1000>5

Data is illustrative and based on published findings for related compounds.

Experimental Protocols

Protocol 1: Standard Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Addition: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a "cells only" control and a "solvent" control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and mix gently.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the "cells only" control and determine the CC50 value.

Protocol 2: Viral Yield Reduction Assay
  • Cell Seeding: Seed host cells in a 24-well plate and allow them to form a confluent monolayer.

  • Infection: Remove the culture medium and infect the cells with the virus at a low multiplicity of infection (MOI) of 0.01-0.1 in a small volume of serum-free medium for 1 hour at 37°C.

  • Compound Treatment: Remove the viral inoculum and wash the cells with PBS. Add fresh culture medium containing serial dilutions of this compound.

  • Incubation: Incubate the plates for 24-72 hours, depending on the replication cycle of the virus.

  • Harvesting: After incubation, harvest the supernatant from each well.

  • Titration: Determine the viral titer in each supernatant sample using a plaque assay or TCID50 assay on fresh host cells.

  • Analysis: Calculate the reduction in viral titer for each compound concentration compared to the untreated virus control to determine the EC50 (50% effective concentration).

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare this compound Stock D Cytotoxicity Assay (e.g., MTT) A->D E Antiviral Assay (e.g., Yield Reduction) A->E B Culture & Seed Host Cells B->D B->E C Prepare & Titer Virus Stock C->E F Calculate CC50 D->F G Calculate EC50 E->G H Determine Selectivity Index (SI) F->H G->H

Caption: General experimental workflow for evaluating this compound.

signaling_pathway cluster_cell Host Cell cluster_virus Viral Replication Compound This compound MonoP This compound Monophosphate Compound->MonoP Host Kinases DiP This compound Diphosphate MonoP->DiP Host Kinases TriP This compound Triphosphate (Active) DiP->TriP Host Kinases RdRp Viral RNA-dependent RNA Polymerase (RdRp) TriP->RdRp Inhibition RNA Viral RNA Synthesis RdRp->RNA Elongation

Caption: Proposed mechanism of action for this compound.

troubleshooting_logic Start Inconsistent Results? Cause1 Compound Stability? Start->Cause1 Yes Cause2 Viral Titer Variation? Start->Cause2 No Solution1 Prepare fresh stock Avoid freeze-thaw Cause1->Solution1 Solution2 Re-titer virus stock Ensure consistent MOI Cause2->Solution2 Cause3 Cell Health? Cause2->Cause3 No Solution3 Use consistent passage # Monitor cell morphology Cause3->Solution3

Caption: Troubleshooting logic for inconsistent assay results.

References

strategies to reduce off-target effects of 5-Propan-2-ylcytidine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 5-Propan-2-ylcytidine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating and troubleshooting potential off-target effects during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a synthetic cytidine analog. As a nucleoside analog, its primary mechanism of action involves its phosphorylation to the triphosphate form within the cell. This allows it to be recognized by cellular polymerases and incorporated into newly synthesized DNA or RNA strands. The incorporation of this modified nucleoside can lead to chain termination or interfere with downstream cellular processes, which is the basis for its potential therapeutic effects.

Q2: What are the potential off-target effects of this compound?

A2: As a cytidine analog, this compound may exhibit several off-target effects, largely dependent on the cell type and experimental conditions. Potential off-target effects include:

  • Mitochondrial Toxicity: Incorporation into mitochondrial DNA (mtDNA) by polymerase gamma can lead to mtDNA depletion and mitochondrial dysfunction.[1]

  • Inhibition of Cellular Kinases: It may compete with natural nucleosides for phosphorylation by cellular kinases.

  • Incorporation into Host Cell DNA/RNA: Unintended incorporation into the nuclear genome or RNA of non-target cells can lead to cytotoxicity.[2]

  • Alteration of DNA Methylation: Some cytidine analogs can inhibit DNA methyltransferases (DNMTs), leading to global or gene-specific hypomethylation.[3][4]

Q3: How can I minimize the off-target effects of this compound in my experiments?

A3: Several strategies can be employed to reduce off-target effects:

  • Dose Optimization: Use the lowest effective concentration of this compound to achieve the desired on-target effect while minimizing off-target toxicity.

  • Cell Line Selection: Use cell lines with lower expression of activating kinases or higher expression of catabolizing enzymes if the on-target effect is independent of these.

  • Co-treatment with other agents: In some cases, co-treatment with other compounds can enhance the on-target effect, allowing for a lower dose of this compound.

  • Use of Prodrugs: If available, prodrug forms of this compound that are selectively activated in the target cells can reduce systemic off-target effects.

Troubleshooting Guides

Observed Problem Potential Cause Troubleshooting Steps
High level of cytotoxicity in control cell lines. Off-target incorporation into host cell DNA/RNA.1. Perform a dose-response curve to determine the IC50 in your control and experimental cell lines. 2. Reduce the concentration of this compound to a level that is effective in the target cells but minimally toxic to control cells. 3. Assess for apoptosis using assays like Annexin V staining to understand the mechanism of cell death.
Decreased mitochondrial respiration or ATP production. Mitochondrial toxicity due to incorporation into mtDNA.1. Perform a Seahorse XF Analyzer assay to measure mitochondrial respiration. 2. Quantify mtDNA copy number using qPCR. 3. Consider using uridine supplementation, which can sometimes mitigate mitochondrial toxicity of pyrimidine analogs.
Unexpected changes in gene expression unrelated to the target pathway. Alteration of DNA methylation patterns.1. Perform a global DNA methylation assay (e.g., ELISA-based). 2. Analyze the methylation status of specific gene promoters using bisulfite sequencing or methylation-specific PCR. 3. Compare the gene expression profile of treated vs. untreated cells using RNA-seq.
Inconsistent results between experimental repeats. Variability in cellular uptake or metabolism of this compound.1. Ensure consistent cell passage number and confluency. 2. Verify the expression levels of key nucleoside transporters and activating kinases (e.g., UCK2) in your cell line.[5] 3. Use a fresh stock of this compound for each experiment.

Data Presentation

Table 1: Hypothetical Quantitative Analysis of Off-Target Effects and Mitigation Strategies

Strategy This compound Concentration (µM) On-Target Efficacy (% inhibition) Off-Target Cytotoxicity (% viability in control cells) Mitochondrial DNA Depletion (% of control) Global DNA Methylation (% change)
Standard Protocol 10854060-25
Dose Reduction 5607585-10
Uridine Co-treatment (100 µM) 10836590-23
UCK2 Knockdown 10209598-5

This table presents hypothetical data for illustrative purposes.

Experimental Protocols

Protocol 1: Assessment of Cytotoxicity using a Resazurin-based Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the medium in the wells with the medium containing the different concentrations of the compound. Include a vehicle-only control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours, depending on the cell doubling time.

  • Resazurin Addition: Add resazurin solution to each well to a final concentration of 10% (v/v).

  • Incubation: Incubate for 2-4 hours at 37°C.

  • Measurement: Measure the fluorescence at 560 nm excitation and 590 nm emission using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Protocol 2: Quantification of Mitochondrial DNA (mtDNA) Copy Number by qPCR
  • DNA Extraction: Extract total DNA from treated and untreated cells using a standard DNA extraction kit.

  • qPCR Primers: Design or obtain validated qPCR primers for a mitochondrial gene (e.g., MT-ND1) and a nuclear gene (e.g., B2M).

  • qPCR Reaction: Set up qPCR reactions using a SYBR Green-based master mix with the extracted DNA and the respective primers.

  • Thermal Cycling: Perform qPCR using a standard thermal cycling protocol.

  • Data Analysis: Calculate the ΔCt value (CtmtDNA - CtnDNA). The relative mtDNA copy number can be calculated as 2-ΔΔCt, where ΔΔCt is the difference in ΔCt between the treated and untreated samples.

Visualizations

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus / Mitochondria This compound This compound Nucleoside Transporter Nucleoside Transporter This compound->Nucleoside Transporter Uptake 5-Propan-2-ylcytidine_in This compound UCK/dCK Uridine-Cytidine Kinase / Deoxycytidine Kinase 5-Propan-2-ylcytidine_in->UCK/dCK Phosphorylation This compound-MP This compound-Monophosphate UCK/dCK->this compound-MP NDPK Nucleoside Diphosphate Kinase This compound-MP->NDPK Phosphorylation This compound-TP This compound-Triphosphate NDPK->this compound-TP DNA/RNA Polymerase DNA/RNA Polymerase This compound-TP->DNA/RNA Polymerase Incorporation DNA/RNA Synthesis DNA/RNA Elongation DNA/RNA Polymerase->DNA/RNA Synthesis Chain Termination / \n Impaired Function Chain Termination / Impaired Function DNA/RNA Synthesis->Chain Termination / \n Impaired Function

Caption: Hypothetical signaling pathway of this compound activation and mechanism of action.

Experimental_Workflow Start Start Cell Culture Cell Culture (Experimental & Control Lines) Start->Cell Culture Treatment Treat with this compound (Dose-Response) Cell Culture->Treatment Endpoint Assays Endpoint Assays Treatment->Endpoint Assays Cytotoxicity Assay Cytotoxicity Assay (e.g., Resazurin) Endpoint Assays->Cytotoxicity Assay Mitochondrial Assay Mitochondrial Function Assay (e.g., Seahorse) Endpoint Assays->Mitochondrial Assay DNA/RNA Analysis DNA/RNA Analysis (e.g., qPCR, RNA-seq) Endpoint Assays->DNA/RNA Analysis Data Analysis Data Analysis & Interpretation Cytotoxicity Assay->Data Analysis Mitochondrial Assay->Data Analysis DNA/RNA Analysis->Data Analysis End End Data Analysis->End

Caption: General experimental workflow for assessing off-target effects of this compound.

Logical_Relationship High Concentration High Concentration of this compound Increased Off-Target Increased Off-Target Effects High Concentration->Increased Off-Target Mitochondrial Toxicity Mitochondrial Toxicity Increased Off-Target->Mitochondrial Toxicity Genomic Instability Genomic Instability Increased Off-Target->Genomic Instability Altered Gene Expression Altered Gene Expression Increased Off-Target->Altered Gene Expression Reduced Therapeutic Window Reduced Therapeutic Window Mitochondrial Toxicity->Reduced Therapeutic Window Genomic Instability->Reduced Therapeutic Window Altered Gene Expression->Reduced Therapeutic Window

Caption: Logical relationship between drug concentration, off-target effects, and therapeutic window.

References

troubleshooting guide for 5-Propan-2-ylcytidine click reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 5-Propargylcytidine in copper-catalyzed azide-alkyne cycloaddition (CuAAC) click reactions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for 5-Propargylcytidine click reactions?

A1: Aqueous solutions are generally preferred for bioconjugation reactions involving nucleosides like 5-Propargylcytidine.[1][2] Common solvents and co-solvents include water, buffers (e.g., phosphate buffer), DMSO, DMF, and alcohols.[1][2][3] The choice of solvent may depend on the solubility of your specific azide partner. For oligonucleotide labeling, a common solvent system is a mixture of water, DMSO, and a buffer like triethylammonium acetate.[4]

Q2: At what pH should I perform the click reaction?

A2: Copper-catalyzed click chemistry is remarkably robust and can be performed over a wide pH range, typically between 4 and 11.[2][3] For reactions involving oligonucleotides, a pH of 7.0 to 8.0 is commonly used.[1]

Q3: What is the recommended temperature and reaction time?

A3: Most click reactions with 5-Propargylcytidine can be carried out at room temperature (around 25°C).[1] Reaction times can vary from 15-30 minutes to a few hours, with many protocols suggesting 1-2 hours for completion.[1][5][6][7] In some cases, reactions are left to proceed overnight.[3]

Q4: How can I monitor the progress of my click reaction?

A4: Reaction progress can be monitored using various analytical techniques. For fluorescently tagged products, an increase in fluorescence can be measured.[8] Electrophoretic mobility shift assays (PAGE) are suitable for analyzing reactions involving oligonucleotides, where a successful reaction results in a band shift.[1] Mass spectrometry can also be used to confirm the formation of the desired product.[9]

Troubleshooting Guide

Problem 1: Low or No Product Yield
Possible Cause Suggested Solution
Inefficient Copper(I) Catalyst The active catalyst is Cu(I), which can be oxidized to inactive Cu(II). Ensure a fresh solution of the reducing agent (e.g., sodium ascorbate) is used.[5][7] Degassing the reaction mixture by bubbling an inert gas (e.g., argon or nitrogen) can help prevent oxidation.[3][4]
Inhibition of Copper Catalyst Components in your reaction mixture, such as other metal-chelating molecules or proteins with hexahistidine tags, can sequester the copper catalyst. Increasing the concentration of the copper-ligand complex may be necessary.[8] Biothiols present in cell lysates can also deactivate the copper catalyst; pretreatment with a thiol-scavenging agent like N-ethylmaleimide may improve yields in cellular contexts.[9]
Degradation of Reagents Ensure the stability of your 5-Propargylcytidine and azide-containing molecule under the reaction conditions. Some strained alkynes and other click handles can be unstable over extended periods or in the presence of certain reagents like reducing agents.[10] It is recommended to prepare fresh solutions of sensitive reagents.
Steric Hindrance Bulky substituents on either the alkyne or the azide can slow down the reaction rate.[11] Increasing the reaction time or temperature (while considering the stability of your biomolecules) may be necessary.
Problem 2: Side Reactions or Unwanted Byproducts
Possible Cause Suggested Solution
Reactive Oxygen Species (ROS) Formation The combination of copper ions and a reducing agent like ascorbate can generate reactive oxygen species, which can damage biomolecules such as DNA and proteins.[5][12] Using a copper-chelating ligand like TBTA or THPTA can protect biomolecules from oxidative damage.[6][7][13][14] The ligand also helps to stabilize the Cu(I) oxidation state.[14][15]
Deamination of Cytidine Acidic conditions can lead to the deamination of the propargyl residue on the cytidine.[1] Ensure the reaction is buffered at a neutral or slightly basic pH.[1]
Formation of Regioisomers While the copper-catalyzed reaction is highly regioselective for the 1,4-disubstituted triazole, uncatalyzed thermal cycloaddition can lead to a mixture of 1,4- and 1,5-disubstituted regioisomers.[16][13][17] Ensure efficient catalysis by using the appropriate concentrations of copper and ligand.
Problem 3: Difficulty in Product Purification
Possible Cause Suggested Solution
Excess Reagents Unreacted azide, copper, and ligand can co-purify with your product. Using a slight excess of the azide is common, but large excesses should be avoided if purification is challenging.
Precipitation/Filtration Issues For oligonucleotide products, precipitation with acetone or ethanol is a common purification method.[3][4] Ensure complete precipitation by using a sufficient volume of the precipitating solvent and incubating at a low temperature (-20°C).[4]

Experimental Protocols

General Protocol for Click Reaction with Oligonucleotides

This protocol is a starting point and may require optimization for your specific system.

  • Prepare Stock Solutions:

    • Alkyne-modified oligonucleotide (e.g., containing 5-Propargylcytidine) in water.

    • Azide-containing molecule (e.g., fluorescent dye) at 10 mM in DMSO.

    • Copper(II) sulfate (CuSO₄) at 100 mM in water.[6][7]

    • THPTA or TBTA ligand at 200 mM in water or DMSO/water.[6][7]

    • Sodium ascorbate at 100 mM in water (prepare fresh).[6][7]

    • Buffer (e.g., 2M Triethylammonium Acetate, pH 7.0 or 100 mM NaH₂PO₄, pH 8.0).[1][4]

  • Reaction Assembly:

    • In a microcentrifuge tube, combine the alkyne-modified oligonucleotide and buffer.

    • Add the azide stock solution. The final concentration of the azide should typically be in excess of the oligonucleotide.

    • Prepare the catalyst complex by mixing the CuSO₄ and ligand solutions. Allow this mixture to incubate for a few minutes.[6][7]

    • Add the catalyst complex to the reaction mixture.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[5][7]

  • Incubation:

    • Vortex the mixture thoroughly.

    • Protect the reaction from light if using a light-sensitive azide.

    • Incubate at room temperature for 1-2 hours.[1]

  • Purification:

    • For oligonucleotides, precipitate the product by adding at least a 4-fold volume of acetone or ethanol.[3][4]

    • Incubate at -20°C for at least 20 minutes.[4]

    • Centrifuge to pellet the product, discard the supernatant, and wash the pellet with cold acetone or ethanol.[4]

    • Resuspend the purified product in an appropriate buffer.

Quantitative Data Summary
ParameterTypical Range/ValueReference(s)
Oligonucleotide Concentration 10 µM - 200 µM[1][4]
Azide Concentration 1.5x to 10x molar excess over alkyne[1][4]
CuSO₄ Concentration 50 µM - 500 µM[1][18]
Ligand (THPTA/TBTA) Concentration 1 to 5 equivalents relative to copper[1][5]
Sodium Ascorbate Concentration 2.5 mM - 5 mM[1][18]
pH 7.0 - 8.0[1]
Temperature Room Temperature (~25°C)[1]
Reaction Time 1 - 2 hours[1]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification A Prepare Stock Solutions (Alkyne, Azide, CuSO4, Ligand, Reductant) B Combine Alkyne, Azide, and Buffer A->B C Add Premixed CuSO4/Ligand Complex B->C D Initiate with Sodium Ascorbate C->D E Incubate at Room Temp (1-2 hours) D->E F Monitor Reaction (PAGE, MS, Fluorescence) E->F G Purify Product (Precipitation/Chromatography) F->G

Caption: A typical experimental workflow for a 5-Propargylcytidine click reaction.

troubleshooting_logic Start Low/No Product Yield Cause1 Inactive Cu(I) Catalyst? Start->Cause1 Solution1 Use fresh reductant Degas solution Cause1->Solution1 Yes Cause2 Catalyst Inhibition? Cause1->Cause2 No Solution2 Increase catalyst conc. Pre-treat lysate Cause2->Solution2 Yes Cause3 Reagent Degradation? Cause2->Cause3 No Solution3 Use fresh reagents Cause3->Solution3 Yes

Caption: A troubleshooting flowchart for low product yield in click reactions.

signaling_pathway cluster_reactants Reactants cluster_catalyst Catalytic Cycle Alkyne 5-Propargylcytidine (Alkyne) Product 1,4-Disubstituted Triazole Product Alkyne->Product Azide Azide-modified Molecule Azide->Product CuII Cu(II)SO4 CuI Cu(I) - Active Catalyst CuII->CuI Reduction Ascorbate Sodium Ascorbate (Reducing Agent) Ascorbate->CuI Complex Cu(I)-Ligand Complex CuI->Complex Ligand Ligand (THPTA/TBTA) Ligand->Complex Complex->Product Catalyzes

Caption: The catalytic cycle of a copper-catalyzed click reaction.

References

Validation & Comparative

comparative analysis of 5-Propan-2-ylcytidine and 5-ethynyluridine.

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Nucleoside Analogs for RNA Labeling

Preamble: On the Feasibility of a Direct Comparison

This guide was initially designed to provide a direct comparative analysis of 5-Propan-2-ylcytidine (also known as 5-Isopropylcytidine) and 5-Ethynyluridine (EU) . However, a comprehensive search of the scientific literature, including chemical databases and research articles, revealed a significant disparity in available data. While 5-Ethynyluridine is a widely adopted and well-characterized tool for metabolic RNA labeling with extensive supporting data, there is a notable absence of published research on the use of this compound for similar applications . Consequently, a direct, data-driven comparison of their performance, protocols, and efficacy is not feasible at this time.

Therefore, this guide has been adapted to provide a comprehensive overview of 5-Ethynyluridine, fulfilling the core requirements of data presentation, experimental protocols, and visualization for this compound. This information will serve as a valuable resource for researchers considering the use of metabolic labels for nascent RNA analysis.

Comprehensive Guide to 5-Ethynyluridine (EU) for Nascent RNA Analysis

Introduction

5-Ethynyluridine (EU) is a cell-permeable nucleoside analog of uridine that is widely used by researchers to study newly synthesized RNA in both in vitro and in vivo models.[1][2] During transcription, EU is incorporated into nascent RNA transcripts by cellular RNA polymerases.[3] The key feature of EU is the presence of a terminal alkyne group, which serves as a bio-orthogonal handle. This alkyne group can be specifically and covalently bonded to a fluorescent azide or a biotin-azide reporter molecule through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as a "click" reaction.[3][4] This highly efficient and specific detection method makes EU a powerful tool for visualizing and isolating newly transcribed RNA without the need for antibodies or radioactive probes.[4]

Mechanism of Action and Detection

The utility of 5-Ethynyluridine is rooted in a two-step process: metabolic labeling followed by bio-orthogonal ligation.

  • Metabolic Incorporation: EU is introduced to cells or organisms and readily taken up. Inside the cell, it is phosphorylated by the endogenous ribonucleoside salvage pathway to form EU-triphosphate (EUTP). Cellular RNA polymerases recognize EUTP and incorporate it into elongating RNA chains in place of the natural uridine triphosphate (UTP).[3]

  • Click Chemistry Detection: After a desired labeling period, cells are fixed and permeabilized. The incorporated EU is then detected by introducing a reporter molecule containing an azide group (e.g., Alexa Fluor® 488 azide). In the presence of a copper(I) catalyst, the alkyne on EU and the azide on the reporter molecule undergo a click reaction, forming a stable triazole linkage.[3] This results in the specific and sensitive labeling of the newly synthesized RNA for downstream analysis.

Metabolic Pathway for EU Incorporation

EU_Metabolic_Pathway extracellular 5-Ethynyluridine (EU) (Extracellular) membrane Cell Membrane extracellular->membrane Uptake via Nucleoside Transporters intracellular EU (Intracellular) eutp EU-Triphosphate (EUTP) intracellular->eutp Phosphorylation (Salvage Pathway) rna_pol RNA Polymerase eutp->rna_pol nascent_rna Nascent RNA (EU-labeled) rna_pol->nascent_rna Incorporation

Caption: Metabolic pathway of 5-Ethynyluridine (EU) from cellular uptake to incorporation into nascent RNA.

Quantitative Performance Data

The performance of EU labeling can be influenced by concentration, incubation time, and cell type. The following table summarizes key quantitative parameters gathered from various studies.

ParameterValue / ObservationCell Type / ModelCitation
Optimal Concentration 10 µM - 1 mMHeLa, NIH3T3, various mammalian cells[3][5][6]
Incubation Time 10 min - 24 hoursNIH3T3 cells[3]
Detection Threshold Signal detectable after 10-30 minutes of incubation.NIH3T3 cells[3]
Cytotoxicity (IC50) IC50 values can be as low as 88 nM in DNA repair-deficient cells or in media lacking nucleotides. In standard media, values are much higher (e.g., 75 µM).Chinese Hamster Ovary (CHO) cells[5]
Genotoxicity Induces HPRT mutations at concentrations as low as 1 µM. More mutagenic than BrdU.Chinese Hamster Ovary (CHO) cells[5]
Off-Target Effects Can be converted to its deoxyribonucleoside form and incorporate into DNA in some organisms (e.g., sea anemone), but is largely specific to RNA in many common mammalian models.Nematostella vectensis, HEK293[3][7]
Inhibition of Proliferation Can have anti-proliferative effects, particularly at higher concentrations or with prolonged exposure.HEK293T, A549, HeLa cells[8]

Note: Cytotoxicity and other effects are highly dependent on the specific experimental conditions, including cell line, media composition, and exposure duration. Researchers should optimize concentrations to balance signal intensity with potential toxicity.[5][9][10]

Experimental Protocols

Protocol 1: Labeling and Imaging of Nascent RNA in Cultured Cells

This protocol provides a general workflow for labeling newly synthesized RNA in adherent cells on coverslips using EU, followed by fluorescent detection with a Click-iT® reaction.

Materials:

  • 5-Ethynyluridine (EU)

  • Cell culture medium, pre-warmed

  • Phosphate-Buffered Saline (PBS)

  • 3.7% Formaldehyde in PBS (Fixative)

  • 0.5% Triton® X-100 in PBS (Permeabilization Buffer)

  • 3% Bovine Serum Albumin (BSA) in PBS

  • Click-iT® Reaction Cocktail Components (e.g., from a kit like Invitrogen C10329):

    • Alexa Fluor® azide

    • Copper (II) Sulfate (CuSO4)

    • Reaction Buffer Additive

    • Reaction Buffer

  • Nuclear counterstain (e.g., Hoechst® 33342)

Procedure:

  • Cell Culture and Labeling:

    • Plate cells on coverslips in a multi-well plate and grow to the desired confluency.

    • Prepare a working solution of EU in pre-warmed complete medium (e.g., a 2X solution for a final concentration of 0.5-1 mM).

    • Add an equal volume of the EU working solution to the cells and incubate under normal culture conditions for the desired time (e.g., 1 hour).[6]

  • Fixation and Permeabilization:

    • Remove the EU-containing medium.

    • Wash cells once with PBS.

    • Add 1 mL of 3.7% formaldehyde in PBS to each well and incubate for 15 minutes at room temperature.[6]

    • Remove the fixative and wash twice with 3% BSA in PBS.

    • Add 1 mL of 0.5% Triton® X-100 in PBS and incubate for 20 minutes at room temperature.[11]

  • Click-iT® Detection Reaction:

    • Prepare the Click-iT® reaction cocktail according to the manufacturer's instructions immediately before use. This typically involves adding the copper catalyst, azide, and buffer additive to the reaction buffer in a specific order.[12]

    • Remove the permeabilization buffer and wash the cells twice with 3% BSA in PBS.

    • Add 0.5 mL of the freshly prepared Click-iT® reaction cocktail to each coverslip.

    • Incubate for 30 minutes at room temperature, protected from light.[6][12]

  • Washing and Counterstaining:

    • Remove the reaction cocktail and wash the cells once with 3% BSA in PBS.

    • (Optional) If performing antibody staining, do so at this step.

    • To stain the nucleus, wash with PBS and add 1 mL of 1X Hoechst® 33342 solution. Incubate for 15-30 minutes at room temperature, protected from light.[6]

    • Remove the Hoechst solution and wash the cells twice with PBS.

  • Imaging:

    • Mount the coverslips onto glass slides using an appropriate mounting medium.

    • Image the cells using a fluorescence microscope with filter sets appropriate for the chosen fluorophore (e.g., Alexa Fluor® 488) and the nuclear counterstain.

Experimental Workflow for EU Labeling and Detection

EU_Workflow start 1. Culture Cells labeling 2. Add EU to Medium Incubate start->labeling fix_perm 3. Fix (Formaldehyde) Permeabilize (Triton X-100) labeling->fix_perm click_reaction 4. Add Click Reaction Cocktail (Fluorescent Azide + Cu(I)) fix_perm->click_reaction wash_stain 5. Wash & Counterstain (e.g., Hoechst) click_reaction->wash_stain imaging 6. Mount & Image wash_stain->imaging

References

Designing Robust Control Experiments for the Novel Nucleoside Analog: 5-Propan-2-ylcytidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for designing and executing appropriate control experiments for the novel cytidine analog, 5-Propan-2-ylcytidine. Given that this is a new chemical entity, a rigorous set of controls is paramount to accurately determine its biological activity, be it antiviral, anticancer, or otherwise. This document outlines key in vitro assays, with a focus on cytotoxicity and antiviral efficacy, providing detailed protocols and data presentation formats.

Foundational Experiment: In Vitro Cytotoxicity Assessment

Before assessing any specific therapeutic activity, it is crucial to determine the cytotoxic profile of this compound. This ensures that any observed effects in subsequent assays are not simply due to cell death. A standard method for this is the MTT assay, which measures cell metabolic activity.[1][2][3]

Data Presentation: Cytotoxicity Profile

The results of the cytotoxicity assay should be summarized to determine the 50% cytotoxic concentration (CC50), the concentration at which 50% of the cells are killed.

Cell LineThis compound CC50 (µM)Positive Control (e.g., Doxorubicin) CC50 (µM)Negative Control (Vehicle)
Vero E6[Insert Value][Insert Value]No significant cytotoxicity
A549[Insert Value][Insert Value]No significant cytotoxicity
HepG2[Insert Value][Insert Value]No significant cytotoxicity
Experimental Protocol: MTT Cytotoxicity Assay
  • Cell Plating: Seed cells (e.g., Vero E6, A549, HepG2) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C with 5% CO2.[4]

  • Compound Addition: Prepare serial dilutions of this compound in culture medium. The vehicle (e.g., DMSO) concentration should be kept constant across all wells. Add the diluted compound to the cells.

  • Controls:

    • Negative Control: Wells containing cells treated with the vehicle only.

    • Positive Control: Wells containing cells treated with a known cytotoxic agent (e.g., Doxorubicin).

    • Blank Control: Wells containing medium but no cells.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[2]

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the negative control and determine the CC50 value using non-linear regression analysis.

Primary Efficacy Screen: In Vitro Antiviral Assay

Assuming a potential antiviral application, a viral replication inhibition assay is a key experiment. This assay measures the ability of this compound to inhibit viral-induced cytopathic effect (CPE) or reduce viral titer.

Data Presentation: Antiviral Efficacy and Selectivity

The primary endpoints for this assay are the 50% effective concentration (EC50) and the selectivity index (SI), which is the ratio of CC50 to EC50. A higher SI indicates a more favorable therapeutic window.

VirusThis compound EC50 (µM)Positive Control (e.g., Remdesivir) EC50 (µM)Selectivity Index (SI = CC50/EC50)
Influenza A (H1N1)[Insert Value][Insert Value][Insert Value]
SARS-CoV-2[Insert Value][Insert Value][Insert Value]
Herpes Simplex Virus 1[Insert Value][Insert Value][Insert Value]

Experimental Workflow: Viral Replication Inhibition Assay

G cluster_setup Assay Setup cluster_infection Infection and Treatment cluster_controls Controls cluster_readout Data Acquisition and Analysis A Seed host cells in 96-well plates B Prepare serial dilutions of this compound A->B D Pre-treat cells with compound dilutions B->D C Prepare virus stock at desired MOI E Infect cells with virus C->E D->E F Incubate for 48-72 hours E->F J Assess Cytopathic Effect (CPE) or Viral Titer F->J G Virus Control (cells + virus, no compound) H Cell Control (cells only, no virus or compound) I Positive Control (cells + virus + known antiviral) K Quantify cell viability (e.g., Neutral Red Uptake) J->K L Calculate EC50 and Selectivity Index K->L

Caption: Workflow for a typical in vitro viral replication inhibition assay.

Experimental Protocol: Viral Replication Inhibition Assay (CPE Reduction)
  • Cell Plating: Seed a suitable host cell line (e.g., Vero E6 for SARS-CoV-2) in 96-well plates and incubate for 24 hours.

  • Compound Addition: Add serial dilutions of this compound to the wells.

  • Infection: Infect the cells with the target virus at a multiplicity of infection (MOI) that causes significant CPE in 48-72 hours.

  • Controls:

    • Virus Control: Cells infected with the virus in the absence of the compound.

    • Cell Control: Uninfected cells.

    • Positive Control: A known antiviral drug effective against the target virus (e.g., Remdesivir for SARS-CoV-2).[5]

    • Toxicity Control: Uninfected cells treated with the same concentrations of this compound to run in parallel with the main assay.

  • Incubation: Incubate the plates until CPE is observed in at least 80% of the virus control wells.[6]

  • Quantification: Stain the cells with a viability dye such as neutral red or crystal violet. After washing, solubilize the dye and measure the absorbance.[4]

  • Analysis: Calculate the percentage of CPE reduction for each concentration of the compound compared to the virus control. Determine the EC50 value using non-linear regression.

Mechanistic Insight: Hypothetical Signaling Pathway

As a nucleoside analog, this compound is likely to interfere with nucleic acid synthesis.[7] Its active form, the triphosphate, could act as a competitive inhibitor or a chain terminator for viral RNA or DNA polymerases.[8]

Hypothetical Mechanism of Action

G cluster_cell Host Cell cluster_virus Viral Replication Compound This compound Compound_MP Compound-Monophosphate Compound->Compound_MP Cellular Kinases Compound_DP Compound-Diphosphate Compound_MP->Compound_DP Compound_TP Compound-Triphosphate (Active Form) Compound_DP->Compound_TP Viral_Polymerase Viral RNA/DNA Polymerase Compound_TP->Viral_Polymerase Inhibition Nucleic_Acid Viral Nucleic Acid Synthesis Compound_TP->Nucleic_Acid Incorporation Viral_Polymerase->Nucleic_Acid Chain_Termination Chain Termination Nucleic_Acid->Chain_Termination

Caption: Hypothetical signaling pathway for the mechanism of action of this compound.

This diagram illustrates the intracellular activation of this compound to its active triphosphate form, which can then inhibit viral polymerases, leading to the termination of viral nucleic acid synthesis. Control experiments to validate this pathway could include polymerase activity assays and analysis of viral RNA/DNA chain length in the presence of the compound.

By systematically applying these control experiments, researchers can build a robust data package to validate the biological activity of this compound and guide its further development.

References

advantages and limitations of 5-Propan-2-ylcytidine in RNA research

Author: BenchChem Technical Support Team. Date: November 2025

In the dynamic field of RNA research, the ability to metabolically label and subsequently analyze RNA is paramount for elucidating its multifaceted roles in cellular processes. While a diverse toolkit of modified nucleosides has been developed for this purpose, this guide provides a comparative analysis of prominent cytidine analogs, with a particular focus on their utility, advantages, and limitations. Due to the limited specific data available for 5-Propan-2-ylcytidine, this guide will focus on well-established and emerging alternatives that are instrumental in contemporary RNA research.

Metabolic Labeling of RNA: A Brief Overview

Metabolic labeling is a powerful technique that involves the introduction of modified nucleosides into cells. These analogs are incorporated into newly synthesized RNA transcripts by cellular machinery. The unique chemical functionalities of these analogs then allow for the selective detection, enrichment, and analysis of the labeled RNA population. This approach provides invaluable insights into RNA synthesis, turnover, localization, and interactions with other molecules.

Comparison of Key Cytidine Analogs

Here, we compare several key cytidine and uridine analogs used for metabolic RNA labeling. The choice of a specific analog often depends on the experimental goals, the biological system under investigation, and the downstream analytical methods.

Feature5-Ethynyluridine (5-EU)N4-Allylcytidine (a4C)2'-Azidocytidine (2'-AzCyd)
Primary Application Metabolic labeling of nascent RNA for visualization and quantification.RNA labeling and chemical sequencing at single-base resolution.[1][2]Cell- and polymerase-selective RNA labeling.[3]
Detection Method Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) "click chemistry".[4]Iodine-mediated cyclization followed by reverse transcription misincorporation for sequencing.[1][2]Bioorthogonal labeling with SPAAC chemistry.[3]
Key Advantages - High labeling efficiency. - Well-established protocols. - Commercially available reagents.- Enables precise mapping of incorporation sites. - Low cytotoxicity.[2]- Cell-selective labeling possible with deoxycytidine kinase (dCK) expression. - Primarily incorporated into rRNA.[3]
Limitations - Can be incorporated into DNA in some organisms.[3] - Long-term exposure can perturb nuclear RNA metabolism. - May not be suitable for all therapeutic mRNA applications due to potential immunogenicity concerns.[1]- Newer technique with fewer established protocols compared to 5-EU.- Phosphorylation is dependent on dCK, which may not be ubiquitously active.[3]
Toxicity Can inhibit cell proliferation at higher concentrations or with prolonged exposure.Reported to have low cytotoxicity.[2]Reported to have low cytotoxicity.[3]

Experimental Workflows and Methodologies

The successful application of these cytidine analogs hinges on robust experimental protocols. Below are generalized workflows for metabolic labeling and subsequent analysis.

General Metabolic Labeling Protocol
  • Cell Culture and Analog Incubation: Culture cells of interest to the desired confluency. Introduce the chosen cytidine analog (e.g., 5-EU, a4C) into the culture medium at a predetermined concentration. The incubation time will vary depending on the experimental aims and the rate of RNA synthesis in the specific cell type.

  • Cell Lysis and RNA Isolation: Following incubation, harvest the cells and lyse them using a suitable buffer that preserves RNA integrity. Isolate total RNA using standard methods such as TRIzol extraction or column-based kits.

  • Downstream Analysis: The isolated, labeled RNA is now ready for various downstream applications, including visualization, enrichment, or sequencing.

Visualization of Labeled RNA using Click Chemistry (for 5-EU)
  • Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize them with a detergent-based buffer to allow entry of the detection reagents.

  • Click Reaction: Prepare a "click" reaction cocktail containing a fluorescently tagged azide, a copper(I) catalyst (for CuAAC), and a reducing agent. Incubate the cells with this cocktail to attach the fluorescent probe to the ethynyl group on the incorporated 5-EU.

  • Imaging: Wash the cells to remove excess reagents and visualize the labeled RNA using fluorescence microscopy.

Metabolic_Labeling_Workflow cluster_CellCulture Cellular Incorporation cluster_Analysis Downstream Analysis Cells in Culture Cells in Culture Modified Cytidine Analog Modified Cytidine Analog Labeled Nascent RNA Labeled Nascent RNA RNA Isolation RNA Isolation Labeled Nascent RNA->RNA Isolation Bioorthogonal Chemistry Bioorthogonal Chemistry RNA Isolation->Bioorthogonal Chemistry Sequencing Sequencing RNA Isolation->Sequencing Enrichment Enrichment RNA Isolation->Enrichment Microscopy Microscopy Bioorthogonal Chemistry->Microscopy

Chemical Sequencing with N4-Allylcytidine (a4C)
  • Iodine Treatment: Treat the a4C-labeled RNA with iodine to induce the formation of a stable cyclized cytidine (cyc-C).[1]

  • Reverse Transcription: Perform reverse transcription on the cyclized RNA. The cyc-C adduct disrupts the canonical base pairing, leading to misincorporation of nucleotides by the reverse transcriptase at that specific site.[1]

  • Sequencing and Analysis: Sequence the resulting cDNA library. The sites of a4C incorporation can be identified by analyzing the sequencing data for specific base substitutions at cytidine positions.[1][2]

a4C_Sequencing_Workflow a4C_labeled_RNA a4C-labeled RNA Iodine_Treatment Iodine Treatment a4C_labeled_RNA->Iodine_Treatment Cyclized_RNA RNA with cyc-C Iodine_Treatment->Cyclized_RNA Reverse_Transcription Reverse Transcription Cyclized_RNA->Reverse_Transcription cDNA_with_mismatch cDNA with Mismatch Reverse_Transcription->cDNA_with_mismatch Sequencing Sequencing & Analysis cDNA_with_mismatch->Sequencing Identify_a4C_sites Identify a4C Incorporation Sites Sequencing->Identify_a4C_sites

Signaling Pathway and Logical Relationships

The choice of a cytidine analog can be guided by the specific biological question being addressed. For instance, to study RNA dynamics in response to a specific signaling pathway, cells can be treated with a signaling molecule, followed by a pulse of a modified cytidine analog to label the newly transcribed RNAs.

Signaling_Pathway_RNA_Labeling External_Stimulus External Stimulus (e.g., Growth Factor) Signaling_Cascade Signaling Cascade External_Stimulus->Signaling_Cascade Transcription_Factor_Activation Transcription Factor Activation Signaling_Cascade->Transcription_Factor_Activation Gene_Transcription Target Gene Transcription Transcription_Factor_Activation->Gene_Transcription Modified_Cytidine_Pulse Pulse with Modified Cytidine Analog Gene_Transcription->Modified_Cytidine_Pulse Labeled_Nascent_RNA Labeled Nascent RNA Modified_Cytidine_Pulse->Labeled_Nascent_RNA Analysis Analysis of Labeled RNA (e.g., qPCR, Sequencing) Labeled_Nascent_RNA->Analysis

Conclusion

The field of RNA research continues to benefit from the development of innovative chemical tools for labeling and analysis. While the specific utility of this compound remains to be broadly documented, a range of powerful cytidine and uridine analogs such as 5-ethynyluridine, N4-allylcytidine, and 2'-azidocytidine offer researchers robust and versatile options for exploring the complexities of the transcriptome. The selection of the appropriate analog should be carefully considered based on the experimental context and the desired analytical outcome. As new methodologies emerge, the ability to dissect the intricate life cycle of RNA will undoubtedly continue to advance our understanding of biology and disease.

References

Navigating the Nascent Transcriptome: A Comparative Guide to Metabolic RNA Labeling

Author: BenchChem Technical Support Team. Date: November 2025

A head-to-head comparison of transcriptomics techniques is crucial for researchers selecting the optimal method for their experimental goals. This guide provides a detailed analysis of BrU-seq (Bromouridine sequencing), a widely established method for capturing nascent RNA transcripts. A comparative analysis with "5-Propan-2-ylcytidine" was initiated; however, a comprehensive review of scientific literature and chemical databases reveals that this compound is not a recognized or published compound for metabolic RNA labeling in transcriptomics. Therefore, a direct comparison with supporting experimental data is not feasible.

This guide will proceed with a thorough examination of BrU-seq, and to provide a valuable comparative context for researchers, will contrast it with other well-established nucleoside analogs used in transcriptomics, such as 5-Ethynyluridine (EU) and N4-allylcytidine (a4C).

BrU-seq: A Detailed Overview

Bromouridine (BrU) is a halogenated analog of uridine that is readily incorporated into newly transcribed RNA by RNA polymerases in living cells. BrU-seq leverages this incorporation to specifically isolate and sequence nascent RNA transcripts, providing a snapshot of transcriptional activity at a given time.

The general workflow for BrU-seq involves a "pulse" of BrU to label newly synthesized RNA, followed by the isolation of total RNA. The BrU-labeled RNA is then selectively captured through immunoprecipitation using an antibody that specifically recognizes bromodeoxyuridine (BrdU), which also binds to BrU-incorporated RNA. The enriched nascent RNA is subsequently used to prepare a library for high-throughput sequencing.

Key Performance Characteristics of BrU-seq
FeatureDescriptionSupporting Data/References
Principle Metabolic labeling with Bromouridine (BrU) followed by immunoprecipitation of labeled RNA.[1][2][3]Paulsen et al., 2013
Specificity Highly specific for nascent RNA transcripts synthesized during the labeling period.[1][2]Paulsen et al., 2013
Resolution Can provide nucleotide-level resolution of transcriptional activity.Veloso et al., 2014
Application Mapping active transcription sites, determining transcription rates, and studying RNA stability (BruChase-Seq).[1][2][4]Paulsen et al., 2014
Advantages Direct measurement of transcription, ability to perform pulse-chase experiments to measure RNA decay rates.[1][2][4]Paulsen et al., 2014
Limitations Requires a specific antibody for enrichment, which can introduce bias. The immunoprecipitation step can be lengthy and requires optimization. Limited to cell culture systems due to the need for nucleoside incubation.[1][2][5]

Experimental Protocol: BrU-seq

The following is a generalized protocol for a BrU-seq experiment. Specific conditions may need to be optimized for different cell types and experimental goals.

  • Cell Culture and Labeling:

    • Culture cells to the desired confluency.

    • Add Bromouridine (BrU) to the culture medium at a final concentration of 2 mM.

    • Incubate for the desired labeling period (e.g., 30 minutes) at 37°C.[6]

  • Total RNA Extraction:

    • Following the labeling pulse, immediately lyse the cells and extract total RNA using a standard method such as TRIzol reagent.[6]

  • BrU-RNA Immunoprecipitation:

    • Fragment the total RNA to an appropriate size (e.g., 200-500 nucleotides).

    • Incubate the fragmented RNA with anti-BrdU antibodies conjugated to magnetic beads. This allows for the specific capture of BrU-labeled RNA fragments.[1][6]

    • Wash the beads several times to remove non-specifically bound RNA.

    • Elute the BrU-labeled RNA from the beads.

  • Library Preparation and Sequencing:

    • Prepare a sequencing library from the enriched BrU-RNA using a standard RNA-seq library preparation kit.

    • Perform high-throughput sequencing of the prepared library.

  • Data Analysis:

    • Align the sequencing reads to a reference genome.

    • Analyze the distribution and density of reads to identify actively transcribed regions and quantify transcription rates.

Visualizing the BrU-seq Workflow

BrU_seq_Workflow BrU-seq Experimental Workflow cluster_cell_culture Cell Culture cluster_rna_extraction RNA Processing cluster_immunoprecipitation Immunoprecipitation cluster_sequencing Sequencing & Analysis A Cells in Culture B Add Bromouridine (BrU) A->B Pulse Labeling C Total RNA Extraction B->C D RNA Fragmentation C->D E Incubate with anti-BrdU Antibody-Coated Beads D->E F Wash to Remove Unbound RNA E->F G Elute BrU-labeled RNA F->G H Library Preparation G->H I High-Throughput Sequencing H->I J Data Analysis I->J

Caption: A diagram illustrating the key steps of the BrU-seq workflow.

Comparative Landscape: BrU-seq vs. Other Metabolic Labeling Reagents

While a direct comparison with the non-standard "this compound" is not possible, a comparison with other established cytidine and uridine analogs provides valuable context for researchers.

FeatureBrU-seq (Bromouridine)EU-based Methods (5-Ethynyluridine)a4C-seq (N4-allylcytidine)
Detection Method Immunoprecipitation with anti-BrdU antibody.[1][2]Bioorthogonal click chemistry with an azide-biotin tag, followed by streptavidin pulldown.Iodine-mediated cyclization leading to misincorporation during reverse transcription.
Workflow Complexity Multi-step IP can be complex and prone to variability.Requires an additional click chemistry reaction step.Requires a specific chemical conversion step.
Potential for Bias Antibody affinity can introduce sequence or structural bias.Click chemistry is generally considered highly specific and less prone to bias.Chemical conversion efficiency could potentially introduce bias.
Applications Nascent transcription, RNA stability.[1][2][4]Nascent transcription, RNA localization (imaging).Nascent transcription, mapping active RNA polymerase locations.

Visualizing a Bioorthogonal Chemistry Workflow (e.g., for EU)

Bioorthogonal_Workflow Bioorthogonal Labeling Workflow (e.g., EU-based) cluster_labeling Cellular Labeling cluster_extraction_click RNA Extraction & Click Chemistry cluster_enrichment Affinity Purification cluster_sequencing Sequencing & Analysis A Cells in Culture B Add 5-Ethynyluridine (EU) A->B Metabolic Incorporation C Total RNA Extraction B->C D Click Reaction with Azide-Biotin C->D E Streptavidin Bead Pulldown D->E F Wash and Elute Biotinylated RNA E->F G Library Preparation F->G H High-Throughput Sequencing G->H I Data Analysis H->I

Caption: A diagram showing a typical bioorthogonal labeling workflow.

Conclusion

BrU-seq remains a powerful and widely used technique for the analysis of nascent RNA transcription. Its ability to be used in pulse-chase experiments provides a distinct advantage for studying RNA stability. However, researchers should be aware of the potential for bias associated with the immunoprecipitation step.

While the requested comparison with "this compound" could not be performed due to the lack of evidence for its use in transcriptomics, this guide provides a thorough overview of BrU-seq and a comparative framework with other established metabolic labeling reagents. The choice of method will ultimately depend on the specific biological question, available resources, and the desired balance between experimental complexity and potential sources of bias. Newer methods based on bioorthogonal chemistry or chemical conversion offer alternatives that may circumvent some of the limitations of antibody-based enrichment.

References

Developing Robust Negative Controls for 5-Propan-2-ylcytidine RNA Labeling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of metabolic labeling techniques has revolutionized the study of RNA biology, enabling the tracking of nascent RNA synthesis and decay. 5-Propan-2-ylcytidine, a modified cytidine analog, offers a potential tool for this purpose. However, the validity of any labeling experiment hinges on the implementation of appropriate negative controls. This guide provides a comprehensive comparison of negative control strategies for this compound labeling experiments, drawing on established principles from analogous metabolic labeling methods to ensure data integrity and minimize misinterpretation.

The Critical Role of Negative Controls

Negative controls are fundamental to distinguish the specific signal generated by the incorporation of this compound from background noise and other non-specific effects. Without robust negative controls, researchers risk attributing observed phenotypes or signals to the labeling event when they may, in fact, arise from the experimental conditions or the inherent properties of the labeling reagent itself.

Comparison of Negative Control Strategies

A multi-faceted approach to negative controls is recommended to address different potential sources of artifacts. The following table summarizes key negative control strategies, their purpose, and their relevance to this compound labeling experiments.

Negative Control StrategyPurposeRationale for this compound LabelingKey Experimental Readouts
Unlabeled Control To establish the baseline signal in the absence of the labeling reagent.This is the most critical control to ensure that the detection method (e.g., click chemistry, antibody-based detection) does not produce a signal in the absence of incorporated this compound.Fluorescence intensity, sequencing read counts, biotinylation signal.
Vehicle Control To account for any effects of the solvent used to deliver this compound.Modified nucleosides are often dissolved in solvents like DMSO, which can independently affect cellular processes and gene expression.Cell viability, proliferation rates, gene expression profiles (qRT-PCR, RNA-seq).
Structural Analog Control (Inactive) To control for off-target effects of the modified nucleoside that are independent of its incorporation into RNA.An ideal control would be a structurally similar molecule that is not a substrate for uridine-cytidine kinase 2 (UCK2) or RNA polymerases. This helps to differentiate effects of the chemical moiety from those of its incorporation.Phenotypic changes, signaling pathway activation, gene expression.
Knockdown/Knockout of Incorporating Enzyme To confirm that the labeling is dependent on the expected metabolic pathway.For cytidine analogs, UCK2 is often the key enzyme for the initial phosphorylation step. Reducing its expression should abrogate the labeling signal, confirming the mechanism of incorporation.Labeling signal intensity, quantification of labeled RNA.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are protocols for implementing the recommended negative controls.

Protocol 1: Unlabeled and Vehicle Control Treatment
  • Cell Culture: Plate cells at the desired density and allow them to adhere and resume logarithmic growth.

  • Treatment:

    • Experimental Group: Treat cells with the desired concentration of this compound dissolved in a suitable vehicle (e.g., DMSO).

    • Vehicle Control Group: Treat cells with an equivalent volume of the vehicle alone.

    • Unlabeled Control Group: Leave cells untreated or treat with culture medium alone.

  • Incubation: Incubate all groups for the desired labeling period.

  • Downstream Processing: Harvest cells and process all groups in parallel for the chosen detection method (e.g., RNA extraction followed by click chemistry and biotinylation, or immunofluorescence).

  • Analysis: Quantify the signal in all groups. The signal in the unlabeled and vehicle control groups should be at background levels.

Protocol 2: Dose-Response and Viability Assessment
  • Cell Seeding: Seed cells in a multi-well plate (e.g., 96-well) at a density appropriate for viability assays.

  • Serial Dilution: Prepare a serial dilution of this compound in culture medium. Include a vehicle-only control.

  • Treatment: Treat cells with the different concentrations of the labeling reagent.

  • Incubation: Incubate for the intended duration of the labeling experiment (and potentially longer time points to assess long-term toxicity).

  • Viability Assay: Perform a standard cell viability assay (e.g., MTT, PrestoBlue, or trypan blue exclusion).

  • Data Analysis: Plot cell viability against the concentration of this compound. This will help determine the optimal, non-toxic concentration for labeling experiments.

Visualizing the Experimental Workflow

Understanding the logical flow of a well-controlled experiment is crucial. The following diagram illustrates the workflow for a this compound labeling experiment with appropriate negative controls.

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_analysis Analysis cluster_interpretation Interpretation start Start: Seed Cells exp This compound start->exp neg_unlabeled Unlabeled Control start->neg_unlabeled neg_vehicle Vehicle Control start->neg_vehicle readout Measure Signal exp->readout viability Assess Viability exp->viability neg_unlabeled->readout neg_vehicle->readout neg_vehicle->viability conclusion Valid Conclusion readout->conclusion viability->conclusion

Caption: Workflow for a controlled this compound labeling experiment.

Signaling Pathway Considerations

The introduction of modified nucleosides can potentially perturb cellular signaling pathways. It is essential to consider these off-target effects. The diagram below illustrates the metabolic activation pathway of cytidine analogs and highlights the importance of the initial phosphorylation step.

metabolic_pathway cluster_cell Cellular Environment cluster_control Control Point 5PC This compound 5PC_MP 5-PC-Monophosphate 5PC->5PC_MP UCK2 5PC_TP 5-PC-Triphosphate 5PC_MP->5PC_TP Kinases RNA Nascent RNA 5PC_TP->RNA RNA Polymerases UCK2_KD UCK2 Knockdown UCK2_KD->5PC_MP

Caption: Metabolic activation of this compound and a key control point.

Alternative Labeling Methods

When developing experiments with a novel labeling reagent, it is prudent to compare its performance to established methods. This provides a benchmark for efficiency and potential artifacts.

Labeling ReagentClassDetection MethodAdvantagesDisadvantages
5-Ethynyluridine (EU) Uridine AnalogClick ChemistryHigh signal-to-noise ratio, well-established protocols.Can exhibit some toxicity at higher concentrations.
4-Thiouridine (4sU) Uridine AnalogThiol-specific biotinylation or sequencing-based methods (SLAM-seq).Enables sequencing-based approaches to measure RNA dynamics.Biotinylation can be harsh on RNA; potential for off-target effects.
N4-Allylcytidine (a4C) Cytidine AnalogIodination followed by sequencing.Allows for base-resolution mapping of incorporation.Requires a specific chemical post-treatment.

Conclusion

While this compound may represent a valuable new tool for RNA metabolic labeling, its reliable application is contingent on the rigorous implementation of negative controls. By incorporating unlabeled, vehicle, and potentially structural analog controls, researchers can build a strong foundation for interpreting their data. Furthermore, careful dose-response and viability assessments are paramount to disentangle specific labeling from non-specific toxic effects. This comparative guide provides the necessary framework for designing and executing well-controlled this compound labeling experiments, ultimately leading to more robust and reproducible scientific discoveries.

Safety Operating Guide

Proper Disposal of 5-Propan-2-ylcytidine: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of chemical waste is paramount to ensuring a safe laboratory environment and protecting the broader ecosystem. For 5-Propan-2-ylcytidine, a modified nucleoside, a comprehensive disposal plan is critical. While the parent compound, cytidine, is not classified as hazardous, the introduction of the propan-2-yl group may alter its toxicological properties. Therefore, it is imperative to handle and dispose of this compound with a conservative approach, treating it as potentially hazardous chemical waste.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

Step-by-Step Disposal Protocol

  • Waste Identification and Segregation:

    • Clearly label a dedicated waste container for "this compound and related waste."

    • This container should be used exclusively for the disposal of the pure compound, any contaminated labware (e.g., pipette tips, vials, gloves), and solutions containing this compound.

    • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Container Selection and Management:

    • Utilize a chemically resistant, leak-proof container with a secure screw-top cap.

    • The container must be in good condition, free from cracks or damage.

    • Ensure the waste container is kept closed at all times, except when adding waste.

  • Waste Accumulation and Storage:

    • Store the waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation and under the control of the laboratory personnel.

    • The SAA should be a secondary containment unit, such as a chemical-resistant tray, to contain any potential leaks or spills.

  • Arranging for Disposal:

    • Contact your institution's EHS office or a licensed professional waste disposal service to arrange for the pickup and disposal of the this compound waste.

    • Provide them with a complete and accurate description of the waste, including the chemical name and any known or suspected hazards.

    • Follow all institutional and local regulations for hazardous waste disposal. It is the responsibility of the waste generator to properly characterize all waste materials.

Spill and Emergency Procedures

In the event of a spill, evacuate the immediate area and alert your colleagues. If the spill is minor and you are trained to handle it, use an appropriate absorbent material to contain and clean up the spill. All materials used for cleanup must be disposed of as hazardous waste in the designated this compound waste container. For larger spills, or if you are unsure how to proceed, contact your institution's EHS office immediately.

Quantitative Data Summary

As no specific Safety Data Sheet (SDS) with quantitative exposure limits for this compound is publicly available, the following table provides general guidelines for related compounds and practices.

ParameterGuidelineSource
Occupational Exposure Limits (OELs) Not EstablishedN/A
Recommended PPE Safety Goggles, Chemical-Resistant Gloves, Lab CoatGeneral Laboratory Safety
Storage Conditions Cool, dry, well-ventilated areaGeneral Laboratory Safety

Disposal Decision Workflow

The following diagram outlines the logical steps for the proper disposal of this compound.

start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_container Use Designated, Labeled, Leak-Proof Waste Container ppe->waste_container segregate Segregate from Other Waste Streams waste_container->segregate storage Store in Secondary Containment in a Satellite Accumulation Area segregate->storage spill Spill Occurs storage->spill No contact_ehs Contact Environmental Health & Safety (EHS) storage->contact_ehs cleanup Follow Spill Cleanup Protocol spill->cleanup Yes cleanup->storage end End: Waste Disposed of by Authorized Personnel contact_ehs->end

Caption: Decision workflow for the safe disposal of this compound.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.